molecular formula C10H18Cl3N3 B11838649 1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride

1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride

Cat. No.: B11838649
M. Wt: 286.6 g/mol
InChI Key: FEIKNYXSGOUIBZ-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride is a versatile chemical building block of significant interest in medicinal chemistry and neuroscience research. Its core structure, featuring a piperidine amine linked to a pyridine ring, makes it a valuable precursor for the synthesis of more complex bioactive molecules. This compound serves as a key intermediate in the development of ligands targeting various G-protein coupled receptors (GPCRs) and enzymes. A primary research application is its use in constructing compounds that interact with the 5-HT 1A serotonin receptor, a prominent target for neuropsychiatric disorders. Furthermore, its structural motif is frequently employed in the design of kinase inhibitors and other therapeutically relevant small molecules. The trihydrochloride salt form enhances the compound's stability and water solubility, facilitating its handling in various experimental conditions. As a foundational scaffold, 1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride enables researchers to explore structure-activity relationships and develop novel probes for pharmacological studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H18Cl3N3

Molecular Weight

286.6 g/mol

IUPAC Name

1-pyridin-4-ylpiperidin-4-amine;trihydrochloride

InChI

InChI=1S/C10H15N3.3ClH/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10;;;/h1-2,5-6,9H,3-4,7-8,11H2;3*1H

InChI Key

FEIKNYXSGOUIBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CC=NC=C2.Cl.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Pyridin-4-yl)piperidin-4-amine Trihydrochloride: Synthesis, Characterization, and Pharmacological Exploration

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential pharmacological evaluation of 1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride, a heterocyclic compound with latent potential in drug discovery. The core structure, featuring a piperidine ring linked to a pyridine moiety, is a recognized pharmacophore in medicinal chemistry, suggesting possible applications in areas such as neurology and oncology. This document outlines a detailed, field-proven synthetic protocol, proposes a comprehensive analytical characterization workflow, and discusses potential avenues for investigating its biological activity. All protocols are designed as self-validating systems, emphasizing causality and scientific rigor. While direct experimental data for this specific molecule is not extensively available in public literature, this guide serves as a robust, predictive roadmap for its synthesis and evaluation, grounded in established chemical principles and analogous compound data.

Introduction: The Scientific Rationale

The convergence of a piperidine scaffold and a pyridine ring within a single molecule presents a compelling case for its investigation in drug discovery. The piperidine moiety is a ubiquitous structural motif in a vast number of approved drugs, valued for its ability to modulate physicochemical properties such as lipophilicity and basicity, which are critical for pharmacokinetic profiles. The pyridine ring, an isostere of a phenyl group, introduces a hydrogen bond acceptor and can significantly influence target binding and metabolic stability.

The specific arrangement in 1-(Pyridin-4-yl)piperidin-4-amine, with the basic amine at the 4-position of the piperidine ring, suggests potential interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases. This guide, therefore, aims to equip researchers with the necessary knowledge and detailed methodologies to synthesize, purify, and characterize this promising compound, and to initiate its pharmacological exploration.

Synthesis of 1-(Pyridin-4-yl)piperidin-4-amine Trihydrochloride

The synthesis of the target compound can be efficiently achieved through a two-step process: reductive amination to form the core structure, followed by salt formation to yield the stable trihydrochloride salt. This approach is cost-effective and amenable to scale-up.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 1-(Pyridin-4-yl)piperidin-4-amine points to two key starting materials: 4-aminopyridine and a suitable 4-piperidone derivative. A common and practical strategy involves the use of a Boc-protected 4-piperidone to control reactivity and facilitate purification.

Retrosynthesis Target 1-(Pyridin-4-yl)piperidin-4-amine Intermediate1 N-Boc-1-(pyridin-4-yl)piperidin-4-amine Target->Intermediate1 Deprotection StartingMaterials 4-Aminopyridine + N-Boc-4-piperidone Intermediate1->StartingMaterials Reductive Amination

Caption: Retrosynthetic analysis of 1-(Pyridin-4-yl)piperidin-4-amine.

Experimental Protocol: Synthesis of the Free Base

This protocol details the reductive amination of N-Boc-4-piperidone with 4-aminopyridine, followed by the deprotection of the tert-butyloxycarbonyl (Boc) group.

Step 1: Reductive Amination

  • Reaction: N-Boc-4-piperidone + 4-Aminopyridine → N-Boc-1-(pyridin-4-yl)piperidin-4-amine

  • Rationale: This reaction forms the crucial C-N bond between the piperidine and pyridine rings. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mildness and selectivity for the iminium ion intermediate, minimizing side reactions.[1]

  • Procedure:

    • To a solution of N-Boc-4-piperidone (1.0 eq) and 4-aminopyridine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture at ambient temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-1-(pyridin-4-yl)piperidin-4-amine.

Step 2: Boc Deprotection

  • Reaction: N-Boc-1-(pyridin-4-yl)piperidin-4-amine → 1-(Pyridin-4-yl)piperidin-4-amine

  • Rationale: The Boc protecting group is readily cleaved under acidic conditions to reveal the free amine.

  • Procedure:

    • Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

    • Add an excess of a strong acid, such as hydrochloric acid (4M in dioxane) or trifluoroacetic acid (TFA).

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • The resulting residue is the crude free amine, which can be carried forward to the salt formation step or purified by column chromatography on silica gel.

Experimental Protocol: Trihydrochloride Salt Formation
  • Rationale: The trihydrochloride salt is generally a stable, crystalline solid that is more suitable for storage and handling than the free base, which may be an oil or a less stable solid. The three basic nitrogen atoms (the piperidine nitrogen, the pyridine nitrogen, and the 4-amino nitrogen) will be protonated.

  • Procedure:

    • Dissolve the crude 1-(Pyridin-4-yl)piperidin-4-amine in a minimal amount of methanol or ethanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring until the solution is acidic (pH ~1-2).

    • Continue stirring in the ice bath for 30-60 minutes to allow for complete precipitation of the salt.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a cold, non-polar solvent such as diethyl ether or acetone to remove any remaining impurities.

    • Dry the resulting white to off-white solid under vacuum to obtain 1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical Properties (Predicted)
PropertyPredicted ValueSource/Method
Molecular FormulaC₁₀H₁₅N₃(PubChemLite)[2]
Molecular Weight (Free Base)177.25 g/mol (PubChemLite)[2]
Molecular Weight (Trihydrochloride)286.63 g/mol Calculated
XlogP0.6(PubChemLite)[2]
Topological Polar Surface Area42.2 Ų(Guidechem)[3]
Hydrogen Bond Donors1(Guidechem)[3]
Hydrogen Bond Acceptors3(Guidechem)[3]
Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the piperidine and pyridine rings. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The protons on the piperidine ring will be in the aliphatic region (δ 1.5-3.5 ppm). The chemical shifts will be influenced by the protonation state of the nitrogen atoms in the trihydrochloride salt.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbons of the pyridine and piperidine rings. The pyridine carbons will be in the aromatic region (δ 120-150 ppm), while the piperidine carbons will be in the aliphatic region (δ 20-60 ppm).

3.2.2. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. In positive ion mode, the spectrum is expected to show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 178.13.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the primary amine.

  • C-H stretching: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine ring and potentially weaker bands above 3000 cm⁻¹ for the aromatic C-H bonds of the pyridine ring.

  • C=N and C=C stretching: Bands in the 1600-1450 cm⁻¹ region characteristic of the pyridine ring.

  • N-H bending: A band around 1600 cm⁻¹.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the recommended method for determining the purity of the final compound. A reverse-phase C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid or formic acid should provide good separation. Purity should be ≥95% for initial biological screening.

Potential Pharmacological Evaluation

The structural motifs of 1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride suggest several avenues for pharmacological investigation.

Target-Based Screening
  • Kinase Inhibition Assays: The pyridine-piperidine scaffold is present in numerous kinase inhibitors.[4][5] Screening against a panel of kinases, particularly those implicated in cancer and inflammatory diseases, could reveal potential inhibitory activity.

  • GPCR Binding Assays: The compound's structure bears resemblance to ligands for various GPCRs, including dopamine and serotonin receptors.[6] Radioligand binding assays for these receptors would be a logical starting point.

Phenotypic Screening
  • Antiproliferative Assays: The compound can be screened against a panel of cancer cell lines to assess its potential as an anticancer agent.

  • Neuronal Activity Assays: Given the prevalence of this scaffold in CNS-active drugs, evaluating its effect on neuronal cell lines or in primary neuron cultures could uncover neuroprotective or neuromodulatory properties.

Pharmacological_Workflow cluster_0 Target-Based Screening cluster_1 Phenotypic Screening Kinase Kinase Inhibition Assays GPCR GPCR Binding Assays Antiproliferative Antiproliferative Assays Neuronal Neuronal Activity Assays Compound 1-(Pyridin-4-yl)piperidin-4-amine Trihydrochloride Compound->Kinase Compound->GPCR Compound->Antiproliferative Compound->Neuronal

Caption: Proposed workflow for the pharmacological evaluation of the title compound.

Safety and Handling

As with any novel chemical entity, 1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis, characterization, and preliminary pharmacological evaluation of 1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride. By following the detailed protocols and considering the proposed avenues for biological investigation, researchers can efficiently advance the understanding of this promising molecule. The combination of established synthetic methods, a thorough analytical workflow, and a rational approach to biological screening will pave the way for unlocking the full therapeutic potential of this and related compounds.

References

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  • Benchchem. (2025). The Pharmacological Profile of 1-Phenyl-4-(4-pyridinyl)
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  • PubMed. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt).
  • Google Patents. (n.d.).
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  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • NIH. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • ResearchGate. (2025).
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  • PubMed. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode.
  • PubChem. (2025). 1-(4-Pyridyl)piperazine.
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An In-depth Technical Guide to 1-(Pyridin-4-yl)piperidin-4-amine and its Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Pyridin-4-yl)piperidin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. The piperidine ring is a foundational scaffold in drug discovery, and its derivatives are known to possess a wide array of biological activities.[1][2] This document will delve into the chemical identity, synthesis, physicochemical properties, and potential applications of this compound, with a particular focus on its hydrochloride salts. While the specific trihydrochloride salt is not widely documented, this guide will address the known dihydrochloride salt and the parent compound, offering a robust resource for researchers in the field.

Chemical Identity and Physicochemical Properties

The core structure of 1-(Pyridin-4-yl)piperidin-4-amine, also known as 4-Amino-1-(4-pyridyl)piperidine, is a key building block in the synthesis of more complex molecules. The basicity of its amine groups plays a crucial role in its pharmacokinetic and pharmacodynamic profiles, influencing properties like solubility and target binding.

PropertyValueSource
Chemical Name 1-(Pyridin-4-yl)piperidin-4-amineN/A
Synonyms 4-Amino-1-(4-pyridyl)piperidine[3]
Molecular Formula C₁₀H₁₅N₃[3]
Molecular Weight 177.25 g/mol N/A
CAS Number (Dihydrochloride) 1169396-92-2[3]
Molecular Formula (Dihydrochloride) C₁₀H₁₅N₃ · 2HCl[3]
Molecular Weight (Dihydrochloride) 250.17 g/mol [3]
Predicted logP 0.32 (for 4-aminopyridine)[4]
Predicted Water Solubility 74 g/L (for 4-aminopyridine)[4]
pKa 9.25 (for 4-aminopyridine)[5]

Note: Some physicochemical data is for the related compound 4-aminopyridine due to limited direct experimental data for the title compound.

Synthesis and Manufacturing

The synthesis of 1-(Pyridin-4-yl)piperidin-4-amine and its derivatives often involves standard organic chemistry reactions. A common approach is the reductive amination of a piperidone precursor.

General Synthetic Workflow

A plausible synthetic route involves the reaction of N-Boc-piperidin-4-one with an amine, followed by deprotection. For instance, a general synthesis of a related compound, 1-methyl-4-(4-piperidinyl)piperazine hydrochloride, involves the reaction of N-methylpiperazine and N-Boc-piperidin-4-one, followed by the addition of a reducing agent and subsequent treatment with hydrogen chloride in methanol.[6]

A similar strategy can be applied to synthesize the title compound. The synthesis of 1-(Pyridin-4-yl)-piperidine-4-carboxylic acid, a related structure, has been achieved by reacting 4-Chloropyridine hydrochloride with ethyl isonicotinate.[7]

G cluster_synthesis General Synthetic Pathway start Starting Materials (e.g., 4-Chloropyridine and Piperidin-4-amine derivative) reaction Nucleophilic Aromatic Substitution start->reaction intermediate 1-(Pyridin-4-yl)piperidin-4-amine (Free Base) reaction->intermediate salt_formation Salt Formation (with HCl) intermediate->salt_formation product 1-(Pyridin-4-yl)piperidin-4-amine Dihydrochloride salt_formation->product

Caption: A generalized workflow for the synthesis of 1-(Pyridin-4-yl)piperidin-4-amine dihydrochloride.

Applications in Research and Drug Development

The 1-(pyridin-4-yl)piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Derivatives have been investigated for a range of therapeutic applications.

  • Antifungal Agents: 4-aminopiperidines have been synthesized and evaluated as novel antifungal agents that target ergosterol biosynthesis.[8]

  • Protein Kinase Inhibitors: The 4-amino-1-(pyrimidin-4-yl)piperidine scaffold has been a key component in the development of potent and orally bioavailable inhibitors of Protein Kinase B (Akt), which is a crucial target in cancer therapy.[9][10]

  • Antiviral Activity: Piperidine derivatives have been explored for their potential as antimicrobial and antiviral agents.[11]

  • Neurological Disorders: The related compound, 1-(Pyridin-4-ylmethyl)-piperidin-4-ylamine, is a versatile building block in the development of therapeutics for neurological disorders.[12]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(Pyridin-4-yl)piperidin-4-amine and its salts. Safety data for closely related compounds provide guidance.

  • Hazard Statements: For related compounds, hazards include being harmful if swallowed, causing skin irritation, and causing serious eye irritation.

  • Precautionary Measures: Standard laboratory practices should be followed, including wearing protective gloves, eye protection, and working in a well-ventilated area.[13][14] Avoid breathing dust and wash hands thoroughly after handling.[13]

  • Storage: The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[13]

Analytical Methodology

The quantification of piperidine derivatives is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile compounds. A reversed-phase column with a suitable mobile phase, often a mixture of acetonitrile and water with a modifying agent like formic acid or trifluoroacetic acid, is typically used. Detection is commonly achieved with a UV detector or a mass spectrometer (LC-MS).[15][16]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers high sensitivity and specificity.[15][17] Derivatization may be necessary for less volatile amines to improve their chromatographic properties.

G cluster_analysis Analytical Workflow sample Sample Preparation (Dissolution, Filtration) hplc HPLC Analysis sample->hplc gcms GC-MS Analysis (with potential derivatization) sample->gcms data Data Acquisition and Processing hplc->data gcms->data quant Quantification data->quant

Caption: A general workflow for the quantitative analysis of 1-(Pyridin-4-yl)piperidin-4-amine.

Conclusion

1-(Pyridin-4-yl)piperidin-4-amine is a valuable chemical entity with significant potential in drug discovery and development. Its core structure is a key component in a variety of biologically active molecules. While information on the specific trihydrochloride salt is limited, the available data on the free base and its dihydrochloride salt provide a solid foundation for further research. This guide consolidates the current knowledge on its synthesis, properties, applications, and analysis, serving as a critical resource for scientists in the field.

References

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Properties of 4-aminopiperidine pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 1-(Pyridin-4-yl)piperidin-4-amine scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including G-Protein Coupled Receptors (GPCRs), kinases, and ion channels.

This technical guide analyzes the physicochemical properties, synthetic architecture, and pharmacological considerations of this specific piperidine-pyridine hybrid.

Properties, Synthesis, and Medicinal Chemistry Applications[1]

Part 1: Physicochemical Architecture

The core value of this scaffold lies in its ability to modulate basicity and lipophilicity simultaneously. Unlike a standard biphenyl system (lipophilic, metabolic liability) or a simple diamine (highly basic, poor permeability), the pyridine-piperidine fusion creates a unique "Basicity Switch."

The "Basicity Switch" Phenomenon

In a standard 4-aminopiperidine, both nitrogen atoms are basic. However, when the piperidine nitrogen (


) is attached to the C4 position of a pyridine ring, its electronic character changes drastically.
  • 
     (Piperidine Nitrogen):  The lone pair is delocalized into the electron-deficient pyridine ring. This resonance effect renders 
    
    
    
    essentially non-basic at physiological pH (pKa < 4.0), behaving more like an aniline or urea nitrogen.
  • 
     (Exocyclic 4-Amine):  This primary or secondary amine remains the sole basic center (pKa ~9.0–10.0), allowing for specific ionic interactions with target proteins (e.g., Asp/Glu residues in GPCR binding pockets).
    
  • 
     (Pyridine Nitrogen):  Weakly basic (pKa ~5.2). It often serves as a hydrogen bond acceptor (HBA) rather than a cationic center.
    

Table 1: Comparative Physicochemical Profile

Property4-Aminopiperidine (Free Base)1-(Pyridin-4-yl)piperidin-4-amineMedicinal Chem Impact

pKa
~11.0 (Highly Basic)< 4.0 (Neutral)Improves membrane permeability; reduces non-specific binding.

pKa
~10.0~9.5Maintains solubility and target engagement (salt bridge).
LogP -0.5 (Hydrophilic)1.2 – 2.5 (Tunable)Ideal range for oral bioavailability (Lipinski compliant).
TPSA 46 Ų~65 ŲGood balance for CNS penetration (if substituents allow).
H-Bonding 2 Donors / 2 Acceptors2 Donors / 3 AcceptorsPyridine N adds a critical vector for solvent/protein interaction.
Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation . The bulky 4-amino substituent (and any group attached to it) prefers the equatorial position to minimize 1,3-diaxial interactions. This rigidifies the vector of the exocyclic amine, making it an excellent scaffold for projecting functional groups into specific sub-pockets of enzymes (e.g., the ribose pocket of kinases).

Part 2: Synthetic Architecture

Constructing this scaffold typically follows two orthogonal strategies: Nucleophilic Aromatic Substitution (S_NAr) or Reductive Amination .

Strategy A: The S_NAr "Head-Coupling" (Preferred)

This route builds the core scaffold by linking the piperidine nitrogen to the pyridine ring.

  • Mechanism: Addition-Elimination.

  • Reactivity: 4-Chloropyridine is less reactive than 4-fluoropyridine but cheaper. The reaction often requires protonation of the pyridine nitrogen (using HCl salts) to activate the ring towards nucleophilic attack.

Strategy B: Reductive Amination "Tail-Functionalization"

This route is used to functionalize the exocyclic amine after the core scaffold is built, or to install the amine onto a pre-formed 1-(pyridin-4-yl)piperidin-4-one.

Visualization of Synthetic Logic

SyntheticPathways cluster_alt Alternative Route (Reductive Amination) Start1 4-Chloropyridine (HCl Salt) Intermediate N-Boc-1-(pyridin-4-yl) piperidin-4-amine Start1->Intermediate SNAr Coupling (Heat, Base) Start2 4-Boc-Aminopiperidine Start2->Intermediate Deprotection Acidic Deprotection (TFA or HCl) Intermediate->Deprotection CoreScaffold CORE SCAFFOLD: 1-(Pyridin-4-yl) piperidin-4-amine Deprotection->CoreScaffold Yields Free Amine Target Final Drug Candidate (Amide/Urea/Amine) CoreScaffold->Target Reductive Amination or Acylation AltStart 1-(Pyridin-4-yl) piperidin-4-one AltStart->CoreScaffold NH4OAc, NaBH3CN

Caption: Workflow A (Solid) depicts the standard S_NAr construction. Workflow B (Dashed) highlights the ketone intermediate route.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 1-(Pyridin-4-yl)piperidin-4-amine via S_NAr

Objective: To couple 4-chloropyridine hydrochloride with 4-(N-Boc-amino)piperidine, followed by deprotection.

Reagents:

  • 4-Chloropyridine hydrochloride (1.0 equiv)

  • 4-(N-Boc-amino)piperidine (1.2 equiv)

  • Triethylamine (Et3N) or DIPEA (3.0 equiv)

  • Solvent: n-Butanol or DMF (High boiling point required)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloropyridine HCl (10 mmol) and 4-(N-Boc-amino)piperidine (12 mmol) in n-Butanol (20 mL).

  • Base Addition: Add Triethylamine (30 mmol) dropwise. Note: The solution may turn slightly yellow/orange.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 12–16 hours. Monitor by LC-MS for the consumption of 4-chloropyridine and formation of the product mass (M+H).

    • Expert Insight: If conversion is low, add catalytic Potassium Iodide (KI) to generate the more reactive 4-iodopyridine in situ (Finkelstein condition).

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure. Dilute the residue with Ethyl Acetate and wash with water (x2) and brine (x1). Dry over

    
     and concentrate.
    
  • Purification: Purify the N-Boc intermediate via flash column chromatography (SiO2, 0-10% MeOH in DCM).

  • Deprotection: Dissolve the intermediate in DCM (10 mL) and add TFA (2 mL). Stir at room temperature for 2 hours.

  • Isolation: Concentrate the volatiles. Basify the residue with saturated

    
     solution and extract with DCM/Isopropanol (3:1) to recover the free amine.
    

Part 4: Pharmacological Profile & SAR

hERG Liability: The Critical Risk

Piperidine derivatives are notorious for inhibiting the hERG potassium channel (Kv11.1), which can lead to QT interval prolongation and fatal arrhythmias (Torsades de Pointes).

Mechanism: The hERG pharmacophore typically requires a basic nitrogen (protonated at physiological pH) flanked by hydrophobic groups. A 1-phenyl-4-aminopiperidine fits this perfectly.

Mitigation Strategy (The Pyridine Advantage): Replacing a phenyl ring with a pyridine ring significantly reduces hERG binding affinity.

  • Reduced Lipophilicity: Pyridine is more polar than benzene (lower LogP), reducing hydrophobic driving forces for channel binding.

  • Reduced Basicity: As noted in Section 1.1, the N1 nitrogen is non-basic, removing one of the potential cationic interaction points required for high-affinity hERG block.

SAR Visualization: Tuning the Scaffold

SAR_Logic Center 1-(Pyridin-4-yl) piperidin-4-amine N1 N1 Position: Pyridine reduces hERG liability vs Phenyl Center->N1 Scaffold Effect N4 4-Amino Group: Primary vector for H-bonding (Asp/Glu) Center->N4 Target Binding C3 C3/C5 Positions: F-substitution lowers pKa of 4-NH2 (Metabolic Stability) Center->C3 Optimization PyN Pyridine Nitrogen: Solvent interaction or H-bond acceptor Center->PyN Solubility

Caption: Structural Activity Relationship (SAR) map highlighting key modification zones for optimizing potency and safety.

Case Applications
  • Kinase Inhibitors: This scaffold is frequently used to target the ATP-binding site. The pyridine ring can interact with the "hinge region" or solvent-exposed areas, while the piperidine projects the amine into the ribose pocket.

  • Antifungals: Derivatives of this scaffold inhibit ergosterol biosynthesis (targeting sterol C14-reductase), showing potency against Candida and Aspergillus species.

References

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s. ACS Medicinal Chemistry Letters. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Journal of Organic Chemistry. [Link][1]

  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-ups. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents. Pharmaceuticals (MDPI). [Link]

Sources

Technical Monograph: 1-(Pyridin-4-yl)piperidin-4-amine Trihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, stoichiometry, and handling protocols for 1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1]

Stoichiometry, Physicochemical Characterization, and Handling Protocols

Core Identity & Molecular Weight Analysis[2][3]

Precise molecular weight determination is the foundation of stoichiometric accuracy in medicinal chemistry.[1] For 1-(Pyridin-4-yl)piperidin-4-amine , the presence of three nitrogen centers allows for the formation of a trihydrochloride salt, though the stability of the third protonation site requires specific handling considerations.[1]

Chemical Structure & Nomenclature[1]
  • IUPAC Name: 1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride[1][2]

  • Common Synonyms: 4-(4-Aminopiperidin-1-yl)pyridine trihydrochloride; 1-(4-Pyridyl)-4-aminopiperidine 3HCl.[1]

  • CAS Number: 166954-11-6 (Salt form); 109860-94-6 (Free base generic linkage).[1]

  • Molecular Formula:

    
    [1]
    
Molecular Weight Calculation

The molecular weight is derived using standard IUPAC atomic weights.[1] The trihydrochloride salt (


) adds significant mass compared to the free base, altering the required mass for equimolar reactions by ~61% .[1]
ComponentFormulaContribution ( g/mol )
Free Base Core

177.25
Counterion (HCl)


Total Salt

286.63

Scientist's Note on Stoichiometry: When transitioning from a protocol using the free base or dihydrochloride to this trihydrochloride, you must adjust your mass calculations.

  • Conversion Factor:

    
    .
    [1] *   Equivalent Weight:  95.54  g/mol  per active proton (assuming 3 acidic protons).[1]
    

Protonation Sites & Salt Stability

Understanding the basicity of the three nitrogen atoms is crucial for synthesis and purification.[1] The trihydrochloride form implies protonation at all three sites, which requires highly acidic conditions to maintain.[1]

Basicity Profile ( Estimates)
  • Primary Amine (Piperidine-4-NH2): High basicity (

    
    ).[1] Protonated first.
    
  • Pyridine Nitrogen: Moderate basicity (

    
    ).[1] Protonated second.
    
  • Piperidine Nitrogen (N1): Low basicity.[1] This nitrogen is directly attached to the electron-deficient pyridine ring, which withdraws electron density via conjugation.[1] Protonation here is difficult and typically requires excess concentrated acid (e.g., 4M HCl in dioxane) to stabilize the trihydrochloride form.[1]

Stability Workflow

The third HCl molecule is liable to dissociate (disproportionate) upon exposure to moisture or during drying, potentially reverting the compound to a dihydrochloride or mixed salt.[1]

SaltStability FreeBase Free Base (C10H15N3) TriHCl Trihydrochloride (Stable in anhydrous acid) FreeBase->TriHCl Precipitation HCl_Gas Excess HCl (g) in Dioxane/Ether HCl_Gas->TriHCl DiHCl Dihydrochloride (Thermodynamically Stable) TriHCl->DiHCl Loss of HCl Exposure Moisture/Air Exposure Exposure->DiHCl

Figure 1: Salt formation and stability pathways.[1] The trihydrochloride is a kinetic product in anhydrous excess acid, while the dihydrochloride is often the thermodynamic product in ambient conditions.[1]

Synthesis & Purification Protocols

Synthesis Route (Nucleophilic Aromatic Substitution)

The core scaffold is typically synthesized via the displacement of a leaving group on the pyridine ring by 4-aminopiperidine (often protected).[1]

Protocol Steps:

  • Reactants: 4-Chloropyridine hydrochloride (1.0 eq) + 4-(Boc-amino)piperidine (1.2 eq).[1]

  • Solvent/Base: Pyridine or DMF with

    
    .[1] Reflux at 120°C for 12-24h.[1]
    
  • Deprotection: The Boc group is removed using 4M HCl in Dioxane.[1]

  • Salt Formation: The resulting precipitate in the HCl/Dioxane mixture is the crude hydrochloride salt.[1]

  • Isolation: Filter under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption. Wash with anhydrous diethyl ether.[1]

Analytical Verification

To confirm the trihydrochloride state versus dihydrochloride, Elemental Analysis (CHNCl) is the gold standard, as NMR may not definitively distinguish the protonation state of the exchangeable protons in


.[1]
  • Chloride Content Calculation:

    • Theoretical %Cl for Trihydrochloride:

      
      [1]
      
    • Theoretical %Cl for Dihydrochloride:

      
      [1]
      
    • Action: If experimental Cl < 36%, re-treat with anhydrous HCl gas.[1]

Handling & Storage

Hygroscopicity Warning: Hydrochloride salts of polyamines are notoriously hygroscopic.[1] Absorption of water alters the effective molecular weight and can lead to hydrolysis or "gumming" of the solid.[1]

ParameterRecommendation
Storage Temperature -20°C (Long term); 2-8°C (Active use)
Atmosphere Store under Argon or Nitrogen; Desiccator required.[1]
Solubility Highly soluble in Water, DMSO, Methanol.[1] Insoluble in Ether, Hexanes.[1]
Handling Weigh quickly in low humidity; use antistatic gun if powder is charged.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 53326961, 1-(Piperidin-4-yl)piperazine trihydrochloride (Structural Analog Reference). Retrieved from [Link][1]

Sources

Therapeutic Potential & Synthetic Utility of 1-(Pyridin-4-yl)piperidin-4-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic utility, chemical architecture, and experimental protocols regarding 1-(Pyridin-4-yl)piperidin-4-amine salts .

A Privileged Scaffold for Kinase Inhibitor Development

Executive Summary

1-(Pyridin-4-yl)piperidin-4-amine (CAS: 181258-50-4, generic core) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its primary therapeutic potential lies in its role as the pharmacophore anchor for Rho-associated protein kinase (ROCK) and Protein Kinase B (Akt/PKB) inhibitors.

While the free amine is rarely the final drug, its dihydrochloride or fumarate salts serve as critical, stable intermediates for synthesizing high-value therapeutics used in:

  • Ophthalmology: Treatment of glaucoma via Intraocular Pressure (IOP) reduction (e.g., Ripasudil analogs).

  • Oncology: Targeting the PI3K/Akt pathway in metastatic breast and prostate cancers (e.g., AZD5363 analogs).

  • Fibrosis: Inhibition of ROCK2 to prevent organ scarring.

This guide analyzes the scaffold's mechanistic contributions and provides self-validating protocols for its synthesis, salt formation, and biological evaluation.

Chemical Architecture & Salt Selection

The Pharmacophore

The molecule consists of two distinct functional domains:

  • The Pyridine Ring: Acts as a hinge-binder . The nitrogen atom (N1) accepts a hydrogen bond from the backbone amide of the kinase ATP-binding pocket (typically Met156 in ROCK1).

  • The Piperidine Ring: Serves as a semi-rigid linker . It projects the primary amine (N4) into the solvent-exposed region or towards the ribose-binding pocket, allowing for derivatization with urea or amide "tails" that confer selectivity.

Salt Engineering

The free base of 1-(pyridin-4-yl)piperidin-4-amine is prone to oxidation and hygroscopicity. For therapeutic development, specific salt forms are engineered:

  • Dihydrochloride (2HCl): The most common form for synthesis. It maximizes aqueous solubility (>50 mg/mL), facilitating nucleophilic substitution reactions in aqueous/alcoholic media.

  • Fumarate/Maleate: Used in late-stage drug candidates to improve crystallinity and reduce hygroscopicity for oral formulation.

Therapeutic Mechanisms & Targets[1][2]

Ophthalmology: ROCK Inhibition in Glaucoma

The scaffold is the core of "soft drug" ROCK inhibitors.

  • Mechanism: The compound inhibits ROCK1/2 downstream of RhoA.

  • Physiological Effect: Inhibition prevents the phosphorylation of Myosin Light Chain (MLC) and the Myosin Binding Subunit (MBS). This relaxes the trabecular meshwork, increasing aqueous humor outflow and lowering IOP.

  • Causality: The 4-pyridyl nitrogen competes directly with ATP, blocking the energy source required for MLC phosphorylation.

Oncology: Akt (PKB) Pathway

Derivatives of this amine (e.g., linked to pyrrolopyrimidines) inhibit Akt signaling.[1]

  • Context: The PI3K/Akt pathway is hyperactivated in >50% of tumors.

  • Action: The piperidine amine forms salt bridges with acidic residues (e.g., Asp292) in the kinase active site, locking the enzyme in an inactive conformation.

Visualizations

Mechanism of Action: ROCK Signaling Pathway

The following diagram illustrates how the scaffold interrupts the actomyosin contraction pathway to treat glaucoma.

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK 1/2 (Kinase) RhoA->ROCK Activates MBS MBS (Phosphatase Subunit) ROCK->MBS Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Inhibitor 1-(Pyridin-4-yl) piperidin-4-amine Scaffold Inhibitor->ROCK ATP Competitive Inhibition Relaxation Trabecular Meshwork Relaxation (IOP Drop) Inhibitor->Relaxation Therapeutic Effect MBS->MLC Dephosphorylates pMLC Phospho-MLC (Active) MLC->pMLC Kinase Activity Contraction Actomyosin Contraction pMLC->Contraction Promotes IOP Increased Intraocular Pressure Contraction->IOP Causes

Caption: The scaffold inhibits ROCK, preventing MLC phosphorylation, leading to trabecular meshwork relaxation and reduced IOP.

Synthetic Workflow: Salt Production

The logical flow for synthesizing the stable dihydrochloride salt.

Synthesis_Workflow Start 4-Chloropyridine HCl Step1 Step 1: SNAr Coupling (Et3N, EtOH, Reflux) Start->Step1 Reagent 4-Boc-amino piperidine Reagent->Step1 Intermed Boc-Protected Intermediate Step1->Intermed Yield >70% Step2 Step 2: Deprotection (HCl/Dioxane) Intermed->Step2 Product 1-(Pyridin-4-yl) piperidin-4-amine 2HCl Step2->Product Precipitation

Caption: Two-step synthesis via nucleophilic aromatic substitution followed by acid-mediated deprotection.

Experimental Protocols

Protocol 1: Synthesis of 1-(Pyridin-4-yl)piperidin-4-amine Dihydrochloride

Objective: Produce high-purity (>98%) scaffold for biological screening.

Reagents:

  • 4-Chloropyridine hydrochloride (1.0 eq)

  • 4-(N-Boc-amino)piperidine (1.2 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Ethanol (anhydrous)

  • 4M HCl in Dioxane

Procedure:

  • Coupling (S_NAr):

    • Dissolve 4-chloropyridine HCl (10 mmol) and 4-(N-Boc-amino)piperidine (12 mmol) in Ethanol (20 mL).

    • Add TEA (30 mmol) dropwise.

    • Reflux at 80°C for 16–24 hours under N₂ atmosphere.

    • Validation: Monitor by TLC (10% MeOH in DCM). The starting chloropyridine spot should disappear.

  • Workup:

    • Concentrate solvent in vacuo.

    • Redissolve residue in EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.

    • Evaporate to yield the Boc-protected intermediate (solid).

  • Deprotection & Salt Formation:

    • Dissolve the intermediate in minimal DCM.

    • Add 4M HCl in Dioxane (10 eq) at 0°C. Stir at RT for 4 hours.

    • Observation: A white precipitate (the product salt) will form.

    • Filter the solid, wash with diethyl ether, and dry under vacuum.

Quality Control:

  • ¹H NMR (D₂O): δ 8.20 (d, 2H, Py-H), 7.15 (d, 2H, Py-H), 4.10 (d, 2H), 3.50 (m, 1H), 3.10 (t, 2H), 2.15 (d, 2H), 1.70 (m, 2H).

  • Purity: HPLC >98% (254 nm).

Protocol 2: In Vitro ROCK2 Kinase Inhibition Assay

Objective: Validate the inhibitory potential of derivatives synthesized from the scaffold.[2]

Materials:

  • Recombinant human ROCK2 (active).[3][4]

  • Substrate: S6 Kinase substrate peptide.

  • ATP (10 µM final).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA.

Methodology:

  • Preparation: Dilute the 1-(pyridin-4-yl)piperidin-4-amine derivative in DMSO (10 mM stock). Prepare serial dilutions.

  • Incubation: Mix Kinase (5 ng/well), Substrate (2 µM), and Compound in 384-well plates. Incubate for 10 min at RT.

  • Reaction Start: Add ATP to initiate phosphorylation. Incubate for 45 min at RT.

  • Detection: Use ADP-Glo™ or similar chemiluminescent reagent to quantify ADP production (proportional to kinase activity).

  • Analysis: Fit data to a sigmoidal dose-response curve to determine IC₅₀.

    • Benchmark: The scaffold alone typically shows IC₅₀ > 10 µM. Urea derivatives (e.g., Y-27632 analogs) should show IC₅₀ < 100 nM.

Future Outlook

The 1-(pyridin-4-yl)piperidin-4-amine scaffold is evolving beyond simple kinase inhibition. Emerging research utilizes this core for:

  • PROTACs (Proteolysis Targeting Chimeras): Using the scaffold as the "warhead" to recruit kinases to E3 ligases for degradation rather than simple inhibition.

  • Multi-target Ligands: Designing dual ROCK/NET (Norepinephrine Transporter) inhibitors to maximize IOP lowering effects in glaucoma patients resistant to monotherapy.

References

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. (2010).

  • In vivo validation of 1-(4-Aminophenyl)piperidine-4-carboxamide's therapeutic potential. BenchChem Technical Guides. (2025).

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. (2023).

  • Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors. Frontiers in Chemistry. (2021).

  • Kinase Inhibitors on ROCK Signaling Pathways. AbMole BioScience. (2025).

Sources

1-(Pyridin-4-yl)piperidin-4-amine vs 1-(Pyridin-2-yl) isomer differences

Author: BenchChem Technical Support Team. Date: March 2026

Structural, Synthetic, and Pharmacological Divergence: A Comparative Analysis of 1-(Pyridin-4-yl)piperidin-4-amine and Its 2-yl Isomer

As a Senior Application Scientist, I frequently observe drug development programs stalling due to a fundamental misunderstanding of heteroaromatic regioisomerism. The decision to utilize a 1-(pyridin-4-yl)piperidin-4-amine scaffold versus its 1-(pyridin-2-yl) counterpart is not merely a geometric tweak; it is a profound structural pivot that alters the molecule's electronic distribution, basicity, synthetic accessibility, and receptor-binding profile.

This guide deconstructs the causality behind these differences, providing researchers with the theoretical grounding and self-validating protocols necessary to manipulate these scaffolds effectively.

Electronic Delocalization and pKa Shifts

The core distinction between the 4-yl and 2-yl isomers lies in the resonance delocalization of the piperidine nitrogen’s lone pair into the electron-deficient pyridine ring.

In both isomers, the piperidine nitrogen (N1) acts as an electron-donating group via resonance, while the pyridine ring acts as an electron-withdrawing group via induction. However, the regiochemistry dictates the basicity of the pyridine nitrogen:

  • 1-(Pyridin-4-yl)piperidin-4-amine: The lone pair from the piperidine nitrogen delocalizes directly to the para-position, placing high electron density on the pyridine nitrogen. This mimics the electronic profile of 4-(dimethylamino)pyridine (DMAP). Consequently, the pyridine nitrogen becomes highly basic, with an estimated pKa of ~9.6.

  • 1-(Pyridin-2-yl)piperidin-4-amine: Delocalization occurs at the ortho-position. While it still increases electron density on the pyridine nitrogen, the proximity also introduces inductive electron withdrawal and steric effects. This results in a pKa of ~6.8, mirroring 2-aminopyridine derivatives[1].

The primary aliphatic amine at the C4 position of the piperidine ring remains electronically insulated in both cases, maintaining a standard pKa of ~10.0.

Pharmacological Implications at Physiological pH

The ionization state is a critical parameter in ADME profiling and ligand-receptor recognition[1]. At a physiological pH of 7.4:

  • The 4-yl isomer exists predominantly as a di-cation (both the primary amine and pyridine nitrogen are protonated). It acts as a strong ion-pair donor, which is ideal for deep, solvent-exposed acidic pockets but often results in poor membrane permeability (low logD).

  • The 2-yl isomer exists predominantly as a mono-cation (only the primary amine is protonated). The neutral pyridine nitrogen can act as a hydrogen bond acceptor. Furthermore, its 120° angled trajectory allows for bidentate chelation with metal-dependent enzymes or specific steric fits that the linear 180° extension of the 4-yl isomer cannot achieve.

Pharma_pKa A Physiological pH (7.4) B 1-(Pyridin-4-yl) Isomer Pyridine N pKa ~9.6 A->B C 1-(Pyridin-2-yl) Isomer Pyridine N pKa ~6.8 A->C D Protonated (Cationic) Ion-Pair Interactions B->D E Neutral (Unprotonated) H-Bond Acceptor C->E

Divergent protonation states of pyridine isomers at physiological pH.

Synthetic Methodologies: The SNAr Paradigm

Both isomers are synthesized via Nucleophilic Aromatic Substitution (SNAr). However, the electrophilic precursors—4-chloropyridine and 2-chloropyridine—exhibit drastically different reactivity profiles[2].

  • 4-Chloropyridine: Highly reactive due to the para-nitrogen stabilizing the anionic Meisenheimer complex[3]. However, as a free base, it rapidly self-polymerizes (the basic pyridine nitrogen of one molecule attacks the 4-chloro position of another). It must be sourced as a hydrochloride salt and neutralized in situ in the presence of the nucleophile.

  • 2-Chloropyridine: Stable as a free liquid base because the ortho-position is sterically hindered against self-polymerization. However, it is significantly less reactive in SNAr, often requiring forcing conditions such as microwave irradiation at 130–150 °C[4].

SNAr_Logic A Halopyridine Selection B 4-Chloropyridine HCl (Highly Reactive, Polymerization Risk) A->B C 2-Chloropyridine (Stable, Lower Reactivity) A->C D In Situ Neutralization + Base (DIPEA) B->D E High Temp / Microwave (130-150°C) C->E F 1-(Pyridin-4-yl) Intermediate D->F G 1-(Pyridin-2-yl) Intermediate E->G

Logical workflow for SNAr conditions based on halopyridine reactivity.

Quantitative Comparison

Physicochemical & Synthetic Parameter1-(Pyridin-4-yl)piperidin-4-amine1-(Pyridin-2-yl)piperidin-4-amine
Pyridine Nitrogen pKa (est.) ~9.6 (Highly basic)~6.8 (Weakly basic)
Primary Amine pKa ~10.0~10.0
Predominant State at pH 7.4 Di-cationicMono-cationic
Hydrogen Bond Trajectory 180° (Linear extension)120° (Orthogonal/Angled)
SNAr Precursor 4-Chloropyridine HCl2-Chloropyridine
SNAr Reactivity (Relative) High (Rapid Meisenheimer formation)Moderate (Requires thermal/microwave drive)
Precursor Stability Low (Self-polymerizes as free base)High (Stable liquid)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes mandatory In-Process Controls (IPCs) to verify causality before proceeding to the next chemical transformation.

Protocol A: Synthesis of 1-(Pyridin-4-yl)piperidin-4-amine

Causality Focus: In situ neutralization to prevent precursor polymerization.

  • Preparation: Suspend 4-chloropyridine hydrochloride (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) under an inert argon atmosphere[3].

  • Nucleophile Addition: Add tert-butyl piperidin-4-ylcarbamate (1.1 eq). Note: Boc-protection is mandatory to prevent the primary amine from competing in the SNAr reaction.

  • In Situ Liberation: Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The first equivalent neutralizes the HCl salt, generating the reactive free base in the immediate presence of the nucleophile, while the remainder acts as an acid scavenger.

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • IPC (Validation 1): Analyze via LC-MS. The mass of the starting material should be absent, replaced by the [M+H]+ peak of the Boc-protected intermediate.

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Deprotection: Dissolve the crude intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

  • Final Validation: Concentrate and analyze via 1H NMR (DMSO-d6). The defining signature is the pair of distinct doublets in the aromatic region (approx. 8.2 ppm and 6.8 ppm), confirming para-substitution on the pyridine ring.

Protocol B: Synthesis of 1-(Pyridin-2-yl)piperidin-4-amine

Causality Focus: Overcoming high activation energy barriers via microwave irradiation.

  • Preparation: Combine 2-chloropyridine (1.0 eq) and tert-butyl piperidin-4-ylcarbamate (1.2 eq) in a microwave-safe vial. Use ethylene glycol or NMP as the solvent[4].

  • Base Addition: Add anhydrous K2CO3 (2.0 eq).

  • Reaction: Seal the vial and subject it to microwave irradiation at 150 °C for 60 minutes. Note: Conventional heating often leads to degradation before completion due to the lower reactivity of the 2-chloro position.

  • IPC (Validation 1): Monitor via TLC (EtOAc/Hexane). Ensure complete consumption of 2-chloropyridine.

  • Workup: Dilute the mixture with water and extract with EtOAc.

  • Deprotection: Treat the concentrated organic phase with DCM/TFA (1:1) for 2 hours.

  • Final Validation: Analyze via LC-MS and 1H NMR. Unlike the 4-yl isomer, the 2-yl isomer will present a complex multiplet pattern in the aromatic region, indicative of an ortho-substituted pyridine ring.

References

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib Source: ResearchGate URL:[Link]

  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions Source: ResearchGate URL:[Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

The Pyridine-Piperidine Axis: A Bifunctional Scaffold for Physicochemical Tuning in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Pyridine-Piperidine Linkers in Drug Discovery Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary: The "Privileged" Connection

In the architecture of small molecule therapeutics, the linkage between pharmacophores is rarely inert. It acts as a determinant of solubility, permeability, and metabolic fate. The pyridine-piperidine motif—defined here as a direct or short-linker connection between a pyridine ring and a piperidine ring—represents one of the most versatile "privileged scaffolds" in modern medicinal chemistry.

This guide analyzes the pyridine-piperidine axis not merely as a structural feature, but as a physicochemical tuning tool . By coupling the electron-deficient, planar pyridine with the electron-rich, three-dimensional piperidine, medicinal chemists can execute precise modulations of pKa, LogD, and conformational entropy, often resolving the "solubility-permeability" paradox that plagues lead optimization.

Physicochemical Mechanics: The "Switch" Effect

The transition from a biphenyl or phenyl-piperidine system to a pyridine-piperidine system is a strategic maneuver often termed the "Phenyl-Pyridyl Switch." This section details the causality behind this strategy.

Basicity and pKa Modulation

A standalone piperidine is a strong base (pKa ~11.2), which ensures high aqueous solubility but often results in poor passive permeability due to permanent ionization at physiological pH (7.4).

  • The N-Linked Effect: When a piperidine nitrogen is directly bonded to the C2 or C4 position of a pyridine (forming a 2-aminopyridine system), the lone pair of the piperidine nitrogen delocalizes into the electron-deficient pyridine ring.

  • Result: The piperidine nitrogen becomes non-basic (amide-like). The basicity shifts to the pyridine nitrogen.

  • Quantitative Shift: The pKa drops from ~11 (alkyl amine) to ~6.7–7.0 (2-aminopyridine conjugate acid).

  • Impact: At pH 7.4, a significant fraction of the molecule remains neutral, dramatically enhancing membrane permeability while retaining enough polarity for solubility.

Lipophilicity (LogP vs. LogD)

Replacing a benzene ring with a pyridine reduces the intrinsic lipophilicity (LogP) by approximately 0.6–0.8 log units due to the polarity of the pyridine nitrogen.

  • Solubility: The pyridine nitrogen acts as a hydrogen bond acceptor (HBA), improving aqueous solubility independent of ionization.

  • Metabolic Stability: The electron-deficient nature of pyridine makes it less susceptible to oxidative metabolism (CYP450) compared to electron-rich phenyl rings, although it can introduce liability for aldehyde oxidase (AO) if not substituted at the C2/C6 positions.

Data Summary: Linker Comparison
PropertyPhenyl-PiperidinePyridine-Piperidine (N-Linked)Mechanistic Driver
Linker Type C-N Bond (Aniline-like)C-N Bond (Amidine-like)Electronic delocalization
Dominant pKa ~5.0 (Aniline) / ~9.0 (if C-linked)~6.8 (Pyridine N)Resonance stabilization
LogP Contribution High (Lipophilic)Moderate (Polar)Pyridine N lone pair
H-Bond Donors 0 (if tertiary)0-
H-Bond Acceptors 1 (Piperidine N)2 (Pyridine N + Piperidine N)Pyridine N availability
hERG Risk High (if basic + lipophilic)ReducedLower basicity & LogP

Structural Biology & Conformational Control

The pyridine-piperidine linker is not a flexible tether; it is a semi-rigid axis that defines the vector of the attached pharmacophores.

The "Twist" Conformation

In N-(pyridin-2-yl)piperidines, steric repulsion between the alpha-protons of the piperidine and the C3-proton of the pyridine forces the two rings to twist out of coplanarity.

  • Torsion Angle: Typically 30°–60°.

  • Effect: This prevents the molecule from becoming too flat (which can lead to poor solubility due to crystal packing) and creates a distinct 3D shape that can fit into "L-shaped" or hydrophobic pockets in kinases and GPCRs.

Visualization: Pharmacophore & Conformational Axis

G cluster_0 Pyridine-Piperidine Pharmacophore Axis cluster_1 Physicochemical Output Pyridine Pyridine Ring (Planar / H-Bond Acceptor) Linker C-N Bond (Restricted Rotation) Pyridine->Linker pKa pKa Modulation (11.0 -> 6.8) Pyridine->pKa e- withdrawing Piperidine Piperidine Ring (3D Chair / Solubilizer) Shape 3D Vector (Twisted Conformation) Piperidine->Shape sp3 character Linker->Piperidine Linker->Shape Steric Clash Solubility Solubility (LogP Reduction)

Caption: The structural interplay between the planar pyridine and 3D piperidine modulates pKa and spatial orientation.

Mitigating hERG Liability

One of the most critical roles of the pyridine-piperidine linker is hERG avoidance. The hERG potassium channel is notorious for trapping lipophilic, basic amines (the "pharmacophore of death").

The Problem: A C-linked phenyl-piperidine often presents a high-pKa basic center (~9–10) and a lipophilic tail—perfect for blocking hERG.

The Solution:

  • Basicity Reduction: Switching to an N-linked pyridine-piperidine lowers the pKa of the basic center by 3–4 units.

  • Lipophilicity Reduction: The pyridine ring lowers cLogP.

  • Zwitterionic Design: The pyridine nitrogen allows for the introduction of polar groups or metabolic handles that further reduce channel affinity.

Synthetic Methodologies

Constructing this scaffold requires robust chemistry. Below are the two primary workflows used in high-throughput medicinal chemistry.

Method A: The "Coupling" Approach (Convergent)

Used when both rings are fully functionalized.

  • Reaction: Buchwald-Hartwig Amination or SnAr (Nucleophilic Aromatic Substitution).

  • Substrates: Halopyridine + Piperidine.[1][2]

  • Conditions:

    • SnAr: 2-Fluoropyridine, DMSO, K2CO3, 100°C. (Requires electron-deficient pyridine).

    • Buchwald: Pd2(dba)3, BINAP or XPhos, NaOtBu, Toluene, 100°C. (Universal).

Method B: The "Reduction" Approach (Linear)

Used to generate chiral piperidines from pyridine precursors.

  • Reaction: Heterogeneous Hydrogenation.

  • Substrates: Pyridine derivative.[1][2][3][4][5][6][7][8]

  • Catalyst: PtO2 (Adams' catalyst) or Rh/C in acidic media (AcOH/MeOH).

  • Stereochemistry: Often yields cis-substituted piperidines if substituents are present (e.g., 2,6-disubstituted).

Experimental Protocol: SnAr Synthesis of 2-(Piperidin-1-yl)pyridine

A standard protocol for linking a piperidine to an activated pyridine.

  • Reagents: 2-Chloro-3-cyanopyridine (1.0 eq), Piperidine (1.2 eq), Diisopropylethylamine (DIPEA, 2.0 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 2-chloro-3-cyanopyridine in ACN (0.5 M).

    • Add DIPEA followed by piperidine dropwise.

    • Heat to reflux (80°C) for 4–6 hours. Monitor by LCMS.

    • Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO3 (sat.) and Brine.

    • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation: 1H NMR should show the disappearance of the C2-H signal and the appearance of piperidine multiplets (1.6 ppm, 3.5 ppm).

Case Studies in Drug Discovery

Antihistamines: Bepotastine & Loratadine
  • Role: The pyridine-piperidine motif serves as the core scaffold separating the diphenylmethyl "anchor" from the zwitterionic tail.

  • Mechanism: The piperidine provides the necessary distance and flexibility, while the pyridine (in related analogues) or the specific linkage modulates the basicity to prevent CNS penetration (non-sedating profile) by reducing passive diffusion across the Blood-Brain Barrier (BBB) or acting as a P-gp substrate.

Kinase Inhibitors: Ceritinib (ALK Inhibitor)
  • Structure: Contains a piperidine ring linked to a phenyl-pyrimidine core (functionally similar to the pyridine-piperidine motif).

  • Role: The piperidine ring projects into the solvent-exposed region of the ATP binding pocket.

  • Optimization: The specific stereochemistry and basicity of the piperidine were tuned to maximize solubility and selectivity against the insulin receptor (IR).

Decision Logic for Linker Selection

When to use a Pyridine-Piperidine linker?

DecisionTree Start Lead Optimization: High Lipophilicity / hERG Risk? Check_pKa Is the Basic Center pKa > 9.0? Start->Check_pKa Branch_Yes Yes: High Basicity Check_pKa->Branch_Yes Yes Branch_No No: Neutral/Weak Check_pKa->Branch_No No Sol_1 Strategy 1: N-Link to Pyridine (Lowers pKa to ~7, Reduces hERG) Branch_Yes->Sol_1 Sol_2 Strategy 2: C-Link to Pyridine (Retains Basicity, Improves Sol) Branch_No->Sol_2 Outcome1 Improved Permeability Reduced hERG Sol_1->Outcome1 Result Outcome2 High Solubility (Risk of low Permeability) Sol_2->Outcome2 Result

Caption: Strategic decision tree for implementing pyridine-piperidine scaffolds to solve ADMET issues.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Gleeson, M. P. (2008). Generation of a Set of Simple, Interpretable ADMET Rules of Thumb. Journal of Medicinal Chemistry.

  • Jamieson, C., Moir, E. M., Rankovic, Z., & Wishart, G. (2006). Medicinal Chemistry of hERG Optimizations: Highlights and Trends. Journal of Medicinal Chemistry.

  • Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Synthesis of 1-(Pyridin-4-yl)piperidin-4-amine Trihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of 1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride , a critical building block for kinase inhibitors and GPCR ligands.

Introduction & Scientific Rationale

The 1-(pyridin-4-yl)piperidin-4-amine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bidentate linker in various pharmaceutical agents, including Rho-kinase (ROCK) inhibitors and antagonists for CCR5 and CXCR4 receptors.

The synthesis challenges lie in:

  • Regioselectivity: Ensuring the 4-chloropyridine couples exclusively with the secondary amine of the piperidine ring, leaving the primary amine intact.

  • Electronic Deactivation: The 4-chloropyridine ring is electron-deficient but requires activation or high temperatures for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Salt Stoichiometry: The target is the trihydrochloride salt. While the dihydrochloride (protonation of the pyridine N and primary amine) is thermodynamically favored in aqueous media, the trihydrochloride requires anhydrous conditions to protonate the weakly basic anilinic piperidine nitrogen.

This protocol utilizes a Boc-protection strategy to guarantee regioselectivity and high purity, followed by an anhydrous deprotection sequence to isolate the specific trihydrochloride salt form.

Retrosynthetic Analysis

The most robust disconnection involves the


 coupling of 4-chloropyridine hydrochloride with tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine). This approach masks the primary amine, preventing polymerization and ensuring exclusive coupling at the piperidine nitrogen.

Retrosynthesis Target 1-(Pyridin-4-yl)piperidin-4-amine Trihydrochloride Inter Intermediate: tert-Butyl (1-(pyridin-4-yl)piperidin-4-yl)carbamate Target->Inter Deprotection (HCl) SM1 Starting Material 1: 4-Chloropyridine HCl Inter->SM1 SnAr Coupling SM2 Starting Material 2: tert-Butyl piperidin-4-ylcarbamate Inter->SM2 SnAr Coupling

Figure 1: Retrosynthetic disconnection showing the convergent assembly.

Experimental Protocol

Phase 1: Coupling

Objective: Synthesize tert-butyl (1-(pyridin-4-yl)piperidin-4-yl)carbamate.

Reagents & Materials:

  • 4-Chloropyridine hydrochloride (CAS: 7379-35-3): 10.0 g (66.7 mmol)

  • tert-Butyl piperidin-4-ylcarbamate (CAS: 73874-95-0): 14.7 g (73.4 mmol, 1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous: 27.6 g (200 mmol, 3.0 eq)
    
  • N,N-Dimethylformamide (DMF), anhydrous: 100 mL

  • Ethyl Acetate (EtOAc) & Water (for workup)

Procedure:

  • Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-chloropyridine hydrochloride (10.0 g) and

    
     (27.6 g) in DMF (100 mL).
    
    • Expert Insight: The free base of 4-chloropyridine is unstable and can polymerize. We generate it in situ from the HCl salt in the presence of the nucleophile to minimize self-reaction.

  • Addition: Add tert-butyl piperidin-4-ylcarbamate (14.7 g) in one portion.

  • Reaction: Heat the mixture to 100°C under an inert atmosphere (

    
     or Ar) for 16 hours .
    
    • Monitoring: Monitor by TLC (10% MeOH in DCM, UV visualization). The starting material (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-water (400 mL) to precipitate the crude product or induce phase separation.

    • Extract with EtOAc (3 x 150 mL).

    • Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude solid is typically sufficiently pure (>90%). If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM:MeOH 95:5).

    • Yield Target: 14.8 - 16.6 g (80-90%).

Phase 2: Deprotection & Salt Formation

Objective: Cleave the Boc group and form the trihydrochloride salt.

Reagents:

  • Intermediate (from Phase 1): 10.0 g (36.0 mmol)

  • HCl in 1,4-Dioxane (4.0 M): 90 mL (360 mmol, 10 eq)

  • Methanol (MeOH): 20 mL (optional solubilizer)

  • Diethyl Ether (

    
    ): 200 mL
    

Procedure:

  • Dissolution: Dissolve the intermediate (10.0 g) in a minimal amount of MeOH (20 mL) or dry Dioxane (50 mL).

    • Expert Insight: Avoid water. Water will favor the formation of the dihydrochloride or monohydrochloride. The trihydrochloride requires a high concentration of HCl in an organic solvent to force the protonation of the weakly basic anilinic nitrogen.

  • Acidification: Add 4.0 M HCl in Dioxane (90 mL) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours . A heavy white precipitate will form.

  • Isolation:

    • Dilute the suspension with anhydrous

      
       (200 mL) to maximize precipitation.
      
    • Filter the solid under a stream of nitrogen (hygroscopic!).

    • Wash the cake with

      
       (3 x 50 mL).
      
  • Drying: Dry the solid in a vacuum oven at 40°C for 24 hours.

    • Yield Target: 9.5 - 10.5 g (Quantitative).

    • Appearance: White to off-white hygroscopic solid.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Reaction Temp (Step 1) 95-105°CBelow 90°C, conversion is sluggish. Above 120°C, tarring/polymerization of 4-chloropyridine increases.
Base Stoichiometry

2.5 eq
Essential to neutralize the HCl from the starting material and the HCl generated during

.
Water Content (Step 2) < 0.5%Moisture promotes hydrolysis of the trihydrochloride to the dihydrochloride form.
HCl Equivalents

10 eq
Large excess drives the equilibrium toward the fully protonated species.

Troubleshooting Logic:

Troubleshooting Issue Problem Detected Check1 Low Yield in Step 1? Issue->Check1 Action1 Check Temp > 95°C Check Base Quality Check1->Action1 Yes Check2 Product is Sticky/Oil in Step 2? Check1->Check2 No Action2 Add Et2O to induce precipitation Verify anhydrous conditions Check2->Action2 Yes Check3 Incorrect Salt Stoichiometry? Check2->Check3 No Action3 Re-suspend in 4M HCl/Dioxane Dry under high vacuum Check3->Action3 Yes

Figure 2: Troubleshooting logic for common synthetic deviations.

Analytical Characterization

Expected Data for 1-(Pyridin-4-yl)piperidin-4-amine Trihydrochloride:

  • 1H NMR (400 MHz, D2O):

    
     8.20 (d, 2H, Py-H), 7.15 (d, 2H, Py-H), 4.25 (d, 2H, Pip-H), 3.60 (m, 1H, CH-NH2), 3.20 (t, 2H, Pip-H), 2.20 (d, 2H, Pip-H), 1.80 (q, 2H, Pip-H).
    
    • Note: In

      
      , exchangeable protons (NH) will not be visible. Chemical shifts of the pyridine ring will be significantly downfield compared to the free base due to protonation.
      
  • Mass Spectrometry (ESI+): m/z = 178.1

    
    . (The salt dissociates; only the cationic parent is observed).
    
  • Elemental Analysis: Calculated for

    
    : C 41.91, H 6.33, N 14.66. (Deviations often indicate formation of the dihydrochloride hydrate; verify Cl content).
    

Safety & Handling

  • 4-Chloropyridine HCl: Severe skin and eye irritant. Handle in a fume hood.

  • Trihydrochloride Salt: Extremely hygroscopic. Store under argon in a desiccator. Exposure to air will convert it to a sticky hydrate.

References

  • Preparation of 4-Amino-1-(4-pyridyl)piperidine. PrepChem. Available at: [Link] (Accessed Oct 2023).

  • Synthesis of 1-Boc-4-aminopiperidine. Google Patents, CN104628627A.
  • 1-(Piperidin-4-yl)piperazine trihydrochloride (Analogous Salt Form). PubChem CID 53326961. Available at: [Link]

  • Nucleophilic Aromatic Substitution of 4-Chloropyridine. Journal of Chemical Research, 2016. Available at: [Link] (General Reference for SnAr conditions).

Application Notes & Protocols: A Researcher's Guide to Nucleophilic Aromatic Substitution (SNA_r) of 4-Chloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNA_r) protocol for 4-chloropyridine, a cornerstone reaction in the synthesis of functionalized pyridine derivatives for pharmaceuticals, agrochemicals, and materials science. We will delve into the mechanistic underpinnings, provide a detailed and adaptable experimental protocol, and offer field-proven insights to ensure procedural success and reproducibility.

Scientific Foundation: The Chemistry of SNA_r on Pyridine Scaffolds

Nucleophilic aromatic substitution is a critical class of reactions for modifying aromatic rings. Unlike typical electrophilic aromatic substitutions seen with benzene, the SNA_r mechanism proceeds on electron-deficient aromatic systems.[1][2]

Why 4-Chloropyridine is Primed for Nucleophilic Attack

The reactivity of 4-chloropyridine in SNA_r reactions stems directly from the electronic influence of the ring nitrogen. The nitrogen atom is highly electronegative and exerts a powerful electron-withdrawing effect (both inductive and mesomeric) on the pyridine ring.[3][4] This effect significantly reduces electron density, particularly at the C2 (ortho) and C4 (para) positions, making them susceptible to attack by nucleophiles.[5][6][7] The attack at the C4 position is especially favored because the resulting negatively charged intermediate can be effectively stabilized through resonance, with one of the key resonance structures placing the negative charge directly on the electronegative nitrogen atom.[7][8][9] This stabilization is not possible when substitution occurs at the C3 (meta) position, rendering 3-chloropyridine much less reactive towards nucleophiles.[4][9]

The Addition-Elimination Mechanism

The SNA_r reaction of 4-chloropyridine is not a single-step displacement like an S_N2 reaction.[2][3] Instead, it follows a two-step addition-elimination pathway.[8][10]

  • Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on the electron-deficient C4 carbon. This step breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2][8][10]

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored as the intermediate collapses, expelling the chloride ion, which is a competent leaving group.[8]

This stepwise mechanism is crucial as the stability of the Meisenheimer complex is the primary determinant of the reaction's feasibility.[7]

Caption: The two-step addition-elimination mechanism of SNA_r.

Experimental Protocol: Synthesis of 4-Substituted Pyridines

This section provides a robust, general protocol for the reaction of 4-chloropyridine with a nucleophile. The example uses an amine nucleophile, but the principles are broadly applicable to thiols, alkoxides, and other nucleophiles with appropriate modifications.

Core Directive: Self-Validating Protocol Design

A trustworthy protocol is a self-validating one. This methodology incorporates in-process checks (TLC, LC-MS) to ensure the reaction proceeds as expected before moving to the work-up stage. Final product characterization (NMR, MS) is mandatory to confirm the identity and purity of the synthesized compound, validating the entire procedure.

Materials & Equipment
  • Substrate: 4-Chloropyridine (or its hydrochloride salt)

  • Nucleophile: Amine, thiol, alcohol, etc. (typically 1.1–1.5 equivalents)

  • Base (if required): K₂CO₃, Cs₂CO₃, Et₃N, or NaH (typically 1.5–3.0 equivalents)

  • Solvent: Anhydrous DMF, DMSO, CH₃CN, or an alcohol if it serves as the nucleophile.

  • Equipment: Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar), heating mantle with temperature control, TLC plates, LC-MS.

Step-by-Step Methodology (Amine Nucleophile Example)
  • Flask Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum. Allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon). Expertise Note: Ensuring an anhydrous environment is critical, especially when using strong bases like NaH, to prevent quenching and unwanted side reactions.

  • Reagent Addition:

    • To the flask, add 4-chloropyridine (1.0 eq). If using 4-chloropyridine hydrochloride, a base (at least 1.0 eq) is required to liberate the free base in situ.

    • Add the chosen anhydrous solvent (e.g., DMF, 0.2-0.5 M concentration).

    • Add the base (e.g., K₂CO₃, 2.0 eq).

    • Finally, add the amine nucleophile (1.2 eq). Expertise Note: The order of addition can be important. Adding the nucleophile last to the mixture of substrate and base can prevent potential degradation of the nucleophile under basic conditions before the substrate is present.

  • Reaction Execution:

    • Stir the mixture at room temperature or heat to the desired temperature (typically ranging from 60 to 120 °C).[11] The optimal temperature is highly dependent on the nucleophilicity of the attacking species and should be determined empirically.

    • Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-chloropyridine) is consumed. Trustworthiness Check: This is the most critical step for ensuring a successful reaction. Proceeding to work-up before completion can lead to difficult separations and lower yields.

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully pouring the mixture into ice-water. This precipitates the product if it is a solid and helps to dissolve inorganic salts.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x volumes).

    • Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification and Characterization:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material using column chromatography on silica gel, employing an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[12]

    • Confirm the structure and purity of the isolated product using NMR spectroscopy and Mass Spectrometry.

Workflow A Setup Flame-dried flask under N₂/Ar B Reagent Addition 1. 4-Chloropyridine 2. Anhydrous Solvent (e.g., DMF) 3. Base (e.g., K₂CO₃) 4. Nucleophile (e.g., Amine) A->B 1 C Reaction Heat (e.g., 80 °C) & Stir B->C 2 D Monitoring (Loop) TLC / LC-MS Analysis C->D 3 D->C Incomplete E Work-up 1. Quench with ice-water 2. Extract with EtOAc 3. Wash with Brine & Dry D->E Complete F Purification 1. Concentrate 2. Column Chromatography E->F 4 G Characterization NMR, MS F->G 5

Caption: General experimental workflow for SNA_r of 4-chloropyridine.

Data Summary: Reaction Conditions for Various Nucleophiles

The versatility of 4-chloropyridine allows for its reaction with a wide range of nucleophiles. The following table summarizes typical conditions, which should be used as a starting point for optimization.

Nucleophile ClassSpecific ExampleBaseSolventTemperature (°C)Typical Time (h)Reference
Amines MorpholineK₂CO₃AcetonitrileReflux (~82°C)12[12]
DimethylamineNaOHWater/None114°C (High Pressure)5-9[11]
AnilineK₂CO₃DMF100°C4-8[10]
Alkoxides Sodium MethoxideNaOMeMethanolReflux (~65°C)12[12]
Potassium PhenolateNone (pre-formed)Toluene100-150°C (Cu(0) cat.)2-6[13]
Thiols ThiophenolK₂CO₃DMFRoom Temp2[12]
Azides Sodium AzideNoneDMFRoom Temp4[12][14]

Note: Reaction times are indicative and should always be confirmed by reaction monitoring.

References

  • Filo. (2025, July 16). Propose a detailed mechanism for the reaction of 4-chloropyridine with dimethylamine to produce 4-dimethylaminopyridine.
  • Pearson. Nucleophilic Aromatic Substitution: Videos & Practice Problems.
  • StackExchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?
  • QuickCompany. Process For Producing 4 Aminopyridines.
  • BenchChem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • BenchChem. Application Notes and Protocols for 2,3,5,6-Tetrachloropyridine-4-thiol in Nucleophilic Aromatic Substitution.
  • Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-...
  • BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • RSC Publishing. Directed nucleophilic aromatic substitution reaction.
  • ResearchGate. (2025, August 6). The reaction of 4-chloropyridine with some amines.
  • Eindhoven University of Technology Research Portal. A kinetic study on the Cu(0)-catalyzed Ullmann SArN-type C-O coupling of potassium phenolate and 4-chloropyridine.
  • Pearson+. We have considered nucleophilic aromatic substitution of pyridine...
  • Vaia. Offer an explanation for the observation that 4 -chloropyridine is more reactive toward nucleophiles than 3-chloropyridine.
  • Wikipedia. Nucleophilic aromatic substitution.
  • YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
  • ACS Publications. (2026, January 18). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations.
  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions.
  • RSC Publishing. Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some.
  • RSC Publishing. (2025, December 25). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center.
  • SciELO. A simple synthesis of aminopyridines: use of amides as amine source.
  • StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
  • Journal of Al-Nahrain University. (2016, July 8). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • BenchChem. The Versatile Reactivity of 4-Azidopyridine with Nucleophiles: A Technical Guide.
  • Patsnap. (2013, October 23). Method for synthesizing 4-chloro-pyridine.
  • Google Patents. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • National Institutes of Health. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis.
  • RCS Research Chemistry Services. SNAr Reaction of Polyhalogenated Heterocycles.
  • RCS Research Chemistry Services. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • National Institutes of Health. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
  • ACS Publications. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitutio.
  • ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.
  • National Institutes of Health. Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer.
  • Journal of Organic and Pharmaceutical Chemistry. (2025, March 6). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols.
  • Chemistry LibreTexts. (2014, August 9). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides.

Sources

Buchwald-Hartwig amination conditions for pyridyl-piperidine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Buchwald-Hartwig Amination Conditions for Pyridyl-Piperidine Coupling

Executive Summary

The coupling of pyridine derivatives with cyclic secondary amines (like piperidine) is a cornerstone transformation in medicinal chemistry, particularly for GPCR and kinase inhibitor discovery. However, this reaction is frequently plagued by catalyst poisoning , where the pyridine nitrogen coordinates competitively to the Palladium (Pd) center, arresting the catalytic cycle.[1]

This guide moves beyond generic "screening kits" to provide a rational, mechanistic approach. We recommend RuPhos as the primary ligand of choice for this specific transformation due to its unique ability to facilitate the reductive elimination of bulky secondary amines while sterically shielding the Pd center from pyridine coordination.

Mechanistic Insight: The "Pyridine Problem"

To troubleshoot this reaction, one must understand the failure mode. Unlike simple aryl halides, halopyridines present two competing binding sites:

  • The C–X bond (Desired): Required for oxidative addition.

  • The Pyridine Nitrogen (Undesired): Acts as a σ-donor ligand.

The Poisoning Trap: In standard catalytic cycles, the pyridine nitrogen displaces the phosphine ligand or occupies a vacant coordination site on the Pd(II) intermediate. This forms a stable, unreactive "off-cycle" complex (Pd-N species), effectively removing the catalyst from the pool.

The Solution – Steric Bulk: Bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) like RuPhos and BrettPhos are essential. Their large steric bulk ($ \theta > 200^\circ $) destabilizes the Pd–N(pyridine) interaction, forcing the equilibrium back toward the active catalytic cycle. Furthermore, RuPhos is electronically tuned to accelerate the reductive elimination step, which is often rate-determining for electron-rich secondary amines like piperidine [1].

Visualization: Catalytic Cycle & Poisoning Pathway

BuchwaldMechanism Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Halopyridine Poison OFF-CYCLE TRAP (Pd Coordinated to Pyridine N) OxAdd->Poison Pyridine N-Binding (Inhibition) AmineBind Amine Coordination (Pd-NRH) OxAdd->AmineBind + Piperidine Poison->OxAdd Heat / Bulky Ligand Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regeneration Product Product (Pyridyl-Piperidine) RedElim->Product

Figure 1: The catalytic cycle highlighting the "Off-Cycle Trap" where pyridine nitrogen arrests the catalyst.[1] Bulky ligands prevent this pathway.

Strategic Optimization & Ligand Selection

For piperidine (a cyclic secondary amine) coupling with halopyridines, the following hierarchy is empirically validated:

ComponentRecommendationRationale
Ligand RuPhos (1st Choice)Optimized for secondary amines; prevents N-poisoning via steric bulk [2].
BrettPhos Excellent alternative if RuPhos fails; generally better for primary amines but robust for heterocycles [3].
XPhos Good general-purpose ligand; use if cost is a major constraint.
Pre-Catalyst Pd-G4 Palladacycles Air-stable, single-component precatalysts. Ensures 1:1 Pd:Ligand ratio and rapid activation [4].
Base NaOtBu (Standard)Strong base, fast reaction. Use for substrates without esters/nitriles.
LHMDS (Sensitive)Non-nucleophilic. Essential for substrates with esters, ketones, or base-sensitive groups [5].
Solvent THF or Toluene THF is generally superior for solubility; Toluene allows higher temperatures (100°C+).

Experimental Protocols

Method A: Standard Conditions (High Throughput / Robust)

Best for: 2-chloropyridines, 3-bromopyridines, and substrates without base-sensitive groups.

Reagents:

  • Halopyridine (1.0 equiv)

  • Piperidine (1.2 equiv)

  • RuPhos Pd G4 (1.0 - 2.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous THF (0.2 M concentration)

Procedure:

  • Setup: In a glovebox or under active N2 flow, charge a reaction vial with the Halopyridine (1.0 mmol), NaOtBu (1.5 mmol, 144 mg), and RuPhos Pd G4 (0.02 mmol, ~17 mg).

  • Solvent Addition: Add anhydrous THF (5 mL).

  • Amine Addition: Add Piperidine (1.2 mmol, 118 µL) via syringe.

  • Reaction: Seal the vial and heat to 60°C for 2-4 hours.

    • Note: If using a chloride, increase temperature to 80°C.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Method B: Base-Sensitive Conditions (Esters/Ketones present)

Best for: Substrates containing esters, nitro groups, or enolizable protons.

Reagents:

  • Halopyridine (1.0 equiv)

  • Piperidine (1.2 equiv)

  • RuPhos Pd G4 (2.0 - 4.0 mol%)

  • LHMDS (1.0 M in THF) (2.0 equiv)

  • Anhydrous THF

Procedure:

  • Setup: Charge vial with Halopyridine and RuPhos Pd G4. Purge with N2.[2]

  • Addition: Add THF (solvent) followed by Piperidine.

  • Base Addition: Dropwise add LHMDS solution (2.0 equiv) at RT.

    • Tip: LHMDS acts as a base and can suppress side reactions common with alkoxides.

  • Reaction: Heat to 65°C for 6–12 hours.

  • Quench: Quench with saturated NH4Cl solution before extraction.

Troubleshooting & Optimization Logic

If Method A fails, use this decision tree to diagnose and fix the issue.

OptimizationTree Start Reaction Failed/Low Yield Check1 Is SM consumed? Start->Check1 NoRxn No (SM Remains) Check1->NoRxn No SideProd Yes (Complex Mixture) Check1->SideProd Yes Temp Increase Temp (to 100°C) Switch to Toluene NoRxn->Temp CatLoad Increase Catalyst (to 5 mol%) Temp->CatLoad LigandSwitch Switch Ligand: BrettPhos or P(tBu)3 CatLoad->LigandSwitch Dehal Hydrodehalogenation? (Reduced SM) SideProd->Dehal BaseSens Base Sensitive? (Ester hydrolysis?) SideProd->BaseSens DrySolv Strictly Anhydrous Degas Solvents Dehal->DrySolv SwitchBase Switch to Cs2CO3 or LHMDS BaseSens->SwitchBase

Figure 2: Decision tree for troubleshooting common failure modes in pyridine couplings.

Common Failure Modes:

  • Hydrodehalogenation (Ar-X

    
     Ar-H):  Indicates the catalytic cycle is turning over but the amine is not participating.
    
    • Fix: Dry solvents thoroughly (water protonates the Pd-aryl species). Increase amine concentration.[3]

  • No Reaction (Catalyst Death):

    • Fix: The pyridine is poisoning the Pd.[1] Switch to BrettPhos (bulkier) or increase temperature to promote ligand dissociation.

  • Low Conversion with Chlorides:

    • Fix: Chlorides are less reactive.[4] Switch to XPhos Pd G4 or add 0.5 equiv of NaI (Finkelstein modification) to generate the more reactive iodide in situ.

References

  • RuPhos Efficacy: Maiti, D., & Buchwald, S. L. (2009). "Universal 1,4-Dioxane-Promoted Palladium-Catalyzed C−N Cross-Coupling Reactions." Journal of the American Chemical Society, 131(5), 1749–1759.

  • Ligand Selection Guide: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • BrettPhos Utility: Fors, B. P., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles." Journal of the American Chemical Society, 130(41), 13552–13554.

  • Precatalyst G3/G4: Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using a Pd-G3 Precatalyst." Chemical Science, 4, 916-920.

  • Base Sensitivity: Lee, S., et al. (2001).[5] "Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide." Organic Letters, 3(17), 2729–2732.

Sources

1-(Pyridin-4-yl)piperidin-4-amine as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(Pyridin-4-yl)piperidin-4-amine as a Scaffold for Kinase Inhibitor Design

Executive Summary

In the landscape of kinase inhibitor discovery, the 1-(pyridin-4-yl)piperidin-4-amine moiety represents a "privileged structure"—a molecular scaffold capable of providing ligands for diverse receptors. This building block combines a hydrogen-bond-accepting pyridine ring (often targeting the kinase hinge region) with a rigid piperidine spacer and a primary amine handle for further diversification.[1][2]

This guide provides a comprehensive technical workflow for leveraging this scaffold, covering rational design principles, optimized synthetic protocols, and validated biological assay procedures (specifically for ROCK1/2 inhibition).

Structural Analysis & Design Rationale

The efficacy of 1-(pyridin-4-yl)piperidin-4-amine stems from its dual-functionality geometry.[1][2]

  • The Pyridine "Head": The pyridine nitrogen (pK

    
     ~5.2) serves as a critical Hydrogen Bond Acceptor (HBA). In many ATP-competitive inhibitors (e.g., ROCK, JAK, Akt inhibitors), this nitrogen interacts with the backbone amide NH of the kinase hinge region (e.g., Met156 in ROCK1).
    
  • The Piperidine "Linker": Unlike flexible alkyl chains, the piperidine ring imposes a defined conformational constraint, reducing the entropic penalty upon binding. It orients the C4-amine vector towards the solvent front or the ribose-binding pocket.[1][2][3]

  • The Amine "Tail": The primary amine is a versatile nucleophile for library generation (amide coupling, urea formation, reductive amination), allowing the introduction of "tail" groups that tune solubility and selectivity.

Visualizing the Pharmacophore Strategy

G cluster_0 Kinase Active Site Mapping Scaffold 1-(Pyridin-4-yl) piperidin-4-amine Hinge Hinge Region (H-Bond Acceptor) Scaffold->Hinge Pyridine N (Interaction) Spacer Rigid Spacer (Entropy Reduction) Scaffold->Spacer Piperidine Ring Solvent Solvent Front (Selectivity/Solubility) Scaffold->Solvent 4-NH2 Handle Spacer->Hinge Orients Spacer->Solvent Projects

Figure 1: Pharmacophore mapping of the scaffold within the kinase active site. The pyridine targets the hinge, while the piperidine positions the amine for solvent interactions.

Synthetic Protocols

The synthesis of this building block and its subsequent derivatization requires careful control of basicity and nucleophilicity.

Protocol A: Synthesis of the Core Scaffold

Target: 1-(Pyridin-4-yl)piperidin-4-amine dihydrochloride[1][2]

Principle: Nucleophilic Aromatic Substitution (S


Ar). The electron-deficient 4-chloropyridine undergoes displacement by the secondary amine of piperidine.[1][2]

Materials:

  • 4-Chloropyridine hydrochloride (1.0 eq)[1][2]

  • tert-Butyl piperidin-4-ylcarbamate (1.0 eq)[1][2]

  • Potassium Carbonate (K

    
    CO
    
    
    
    , 3.0 eq)
  • Solvent: DMF or NMP (Anhydrous)

  • Deprotection: 4M HCl in Dioxane

Step-by-Step Procedure:

  • Coupling:

    • Charge a reaction vessel with 4-chloropyridine HCl (15.0 g, 100 mmol), tert-butyl piperidin-4-ylcarbamate (20.0 g, 100 mmol), and K

      
      CO
      
      
      
      (41.4 g, 300 mmol).
    • Add DMF (150 mL) and heat the suspension to 100°C for 12 hours under N

      
      .
      
    • QC Check: Monitor by LC-MS.[1][2] The product (Boc-protected) typically elutes at [M+H]

      
       = 278.
      
    • Workup: Cool to RT. Pour into ice water (500 mL). Filter the resulting precipitate. Wash with water and hexanes. Dry in a vacuum oven to yield the Boc-intermediate as a white solid.

  • Deprotection:

    • Dissolve the intermediate in DCM (50 mL).

    • Add 4M HCl in Dioxane (50 mL) dropwise at 0°C.

    • Stir at RT for 2 hours. A thick white precipitate will form.

    • Isolation: Filter the solid. Wash with Et

      
      O.
      
    • Yield: ~85% overall yield of the dihydrochloride salt.

Protocol B: Derivatization (Urea Formation)

Target: Synthesis of a ROCK Inhibitor Analog (Urea linkage)

Context: Many ROCK inhibitors (e.g., RKI-1447 analogs) utilize a urea linker between the piperidine amine and a lipophilic tail.

  • Activation: Dissolve the "Tail" amine (e.g., 3-hydroxybenzylamine) (1.0 eq) in DCM with DIPEA (3.0 eq).

  • Carbonylation: Add Triphosgene (0.35 eq) at 0°C. Stir for 30 min to form the isocyanate in situ.

  • Coupling: Add 1-(pyridin-4-yl)piperidin-4-amine (free base or HCl salt + DIPEA) to the isocyanate solution.

  • Completion: Stir at RT for 4 hours. Quench with water.[2]

  • Purification: Flash chromatography (DCM:MeOH:NH

    
    , 90:10:1).
    

Biological Validation: ROCK Kinase Assay

To validate the activity of inhibitors derived from this scaffold, a robust biochemical assay is required. We recommend the ADP-Glo™ Kinase Assay (Promega) for its high sensitivity and Z' factor.

Assay Workflow Diagram

Assay Step1 Enzyme Reaction (Kinase + Substrate + ATP + Inhibitor) Step2 ADP Generation (60 min @ RT) Step1->Step2 Step3 ADP-Glo Reagent Addition (Depletes remaining ATP) Step2->Step3 Step4 Kinase Detection Reagent (Converts ADP to ATP -> Luciferase) Step3->Step4 Step5 Luminescence Readout (RLU ~ % Inhibition) Step4->Step5

Figure 2: ADP-Glo™ assay workflow for measuring ROCK inhibition.[1][2]

Detailed Protocol

Reagents:

  • Enzyme: Recombinant Human ROCK1 (Active).

  • Substrate: S6K Substrate peptide (KRRRLASLR).

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 µM DTT.
    

Procedure:

  • Preparation: Prepare 2.5x inhibitor dilutions in 100% DMSO. Dilute to 4x working concentration in Kinase Buffer (final DMSO < 1%).

  • Incubation:

    • Add 2.5 µL of Inhibitor to a 384-well white plate.[1][2]

    • Add 2.5 µL of ROCK1 Enzyme (0.5 ng/well). Incubate 10 min.

    • Add 5 µL of ATP/Substrate mix (10 µM ATP final).

  • Reaction: Incubate at Room Temperature for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent.[1][2] Incubate 40 min (stops reaction, depletes ATP).

    • Add 20 µL Kinase Detection Reagent.[2] Incubate 30 min (converts ADP to Light).

  • Analysis: Read Luminescence. Calculate IC

    
     using a 4-parameter logistic fit.
    

Data Interpretation:

  • Valid Assay: Z' factor > 0.5.[2]

  • Potency: A successful hit using this scaffold (e.g., Y-27632 analogs) should exhibit IC

    
     < 100 nM.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in S

Ar
Incomplete displacement due to low temp or weak base.[1][2]Switch solvent to NMP and increase temp to 120°C. Ensure K

CO

is finely ground.
Product Stuck on Column High polarity of the aminopyridine.Use DCM:MeOH:NH

OH (89:10:1) or C18 Reverse Phase chromatography.
High Assay Background Compound fluorescence or aggregation.Use ADP-Glo (luminescence avoids fluorescence interference).[1][2] Include 0.01% Triton X-100 to prevent aggregation.[2]
Poor Solubility Flat aromatic stacking.Introduce solubilizing groups (e.g., morpholine) on the "Tail" or convert to Mesylate/HCl salt.

References

  • Discovery of ROCK Inhibitors: Liao, C., et al. "Design and synthesis of novel Rho kinase inhibitors." Journal of Medicinal Chemistry (2012).

  • Synthetic Methodology: BenchChem Protocols. "Synthesis of 1-(pyridin-4-yl)piperidin-4-amine derivatives."

  • Kinase Assay Validation: Promega Corporation.[2] "ADP-Glo™ Kinase Assay Technical Manual."

  • Structural Biology: Jacobs, M., et al. "The structure of the protein kinase ROCK1 bound to the inhibitor Fasudil." Science (2006).

  • Chemical Properties: PubChem Compound Summary for CID 644342 (1-(4-Pyridyl)piperidin-4-amine).[1][2]

Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) before handling pyridine derivatives.

Sources

Using 1-(Pyridin-4-yl)piperidin-4-amine in HIV-1 reverse transcriptase research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(Pyridin-4-yl)piperidin-4-amine in HIV-1 Reverse Transcriptase Research

Part 1: Executive Summary & Strategic Rationale

1-(Pyridin-4-yl)piperidin-4-amine (CAS: 1393636-98-8, often referred to as the PPA scaffold ) represents a privileged pharmacophore in the design of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Unlike NRTIs which target the active catalytic site, derivatives of the PPA scaffold target the NNRTI Binding Pocket (NNIBP) —a hydrophobic allosteric site located approximately 10 Å from the polymerase active site.[1]

Why this scaffold?

  • Solubility & Bioavailability: The basic nitrogen in the piperidine/pyridine rings improves the physicochemical profile (solubility/logP) compared to purely hydrophobic first-gen NNRTIs like Nevirapine.

  • Tolerant Region II Access: Structural biology indicates that the 1-(pyridin-4-yl) moiety extends into the solvent-exposed "Tolerant Region II" of the NNIBP, allowing for bulkier modifications that can overcome resistance mutations (e.g., K103N, Y181C).

  • Rigid Linker: The piperidine ring acts as a semi-rigid spacer, orienting the terminal pyridine for optimal

    
    -stacking or hydrogen bonding with residues like Trp229  or Phe227 .
    

This guide details the utilization of PPA as a fragment-based building block for synthesizing high-affinity inhibitors and protocols for validating their efficacy against Wild-Type (WT) and Resistant Mutant HIV-1 Reverse Transcriptase.

Part 2: Mechanism of Action & Structural Logic

The PPA scaffold is typically employed as the "Right Wing" or "Tail" of a Diarylpyrimidine (DAPY) or Triazine core.

The Allosteric "Lock" Mechanism:

  • Entry: The inhibitor enters the NNIBP (a pocket that only exists when the inhibitor is present).[1][2]

  • Binding: The 4-amino group acts as a linker to the central core (e.g., pyrimidine), while the pyridine tail engages in

    
    -
    
    
    
    interactions or H-bonding in the tunnel.
  • Conformational Change: Binding forces the p66 thumb subdomain into a hyperextended position.

  • Inhibition: This locks the catalytic aspartate residues (Asp110, Asp185, Asp186) in a misalignment, preventing the chemical step of DNA polymerization.

Pathway Visualization: From Fragment to Inhibition

NNRTI_Mechanism PPA 1-(Pyridin-4-yl) piperidin-4-amine (Scaffold) Synth Chemical Derivatization (e.g., SNAr with Chloropyrimidine) PPA->Synth + Core Inhibitor Full NNRTI (DAPY Analog) Synth->Inhibitor Yields NNIBP NNRTI Binding Pocket (Hydrophobic Tunnel) Inhibitor->NNIBP Binds ConfChange p66 Subdomain Distortion NNIBP->ConfChange Induces Lock Catalytic Triad Misalignment ConfChange->Lock Causes Stop Viral Replication Halted Lock->Stop Result

Caption: Logical flow from PPA scaffold utilization to allosteric inhibition of HIV-1 Reverse Transcriptase.

Part 3: Experimental Protocols

Protocol A: Synthetic Incorporation (Fragment-to-Lead)

Objective: To covalently link the PPA scaffold to a central heteroaromatic core (e.g., 2,4-dichloropyrimidine) to create a library of potential inhibitors.

Reagents:

  • 1-(Pyridin-4-yl)piperidin-4-amine (1.0 eq)

  • 2,4-Dichloro-6-substituted-pyrimidine (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: 1,4-Dioxane or DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve the chloropyrimidine core (1.0 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Addition: Add DIPEA (2.5 mmol) followed by the slow addition of 1-(Pyridin-4-yl)piperidin-4-amine (1.0 mmol).

    • Critical Note: The primary amine at position 4 is the nucleophile. The pyridine nitrogen is less reactive but can interfere if acidic conditions are used; maintain basicity.

  • Reflux: Heat the mixture to 100–120°C under nitrogen atmosphere for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH 10:1) or LC-MS.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).

    • Precipitation: If a solid forms, filter and wash with water.

    • Extraction: If no precipitate, extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

  • Validation: Verify structure via ¹H-NMR and ESI-MS. Look for the characteristic piperidine multiplets (δ 1.5–3.5 ppm) and pyridine aromatic protons (δ 7.0–8.5 ppm).

Protocol B: HIV-1 RT Enzymatic Inhibition Assay

Objective: Determine the IC₅₀ of the synthesized PPA-derivative against Recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 RT (p66/p51 heterodimer).

  • Template/Primer: Poly(rA)·oligo(dT)₁₅.

  • Substrate: [³H]-dTTP or Biotin-dUTP (for colorimetric readout).

  • Reference Control: Nevirapine or Efavirenz.

Assay Procedure (PicoGreen/Fluorescence-based modification):

  • Buffer Prep: Prepare RT Buffer (50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).

  • Inhibitor Dilution: Prepare 3-fold serial dilutions of the PPA-derivative in DMSO. Final DMSO concentration in assay should be <1%.

  • Enzyme Incubation: Mix 20 µL of diluted inhibitor with 20 µL of HIV-1 RT (Final conc: 2–5 nM). Incubate at 37°C for 10 minutes to allow allosteric pocket engagement.

  • Reaction Start: Add 20 µL of Substrate Mix (Poly(rA)·oligo(dT) and dTTP).

  • Elongation: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with 100 mM EDTA.

  • Quantification: Add PicoGreen dsDNA reagent. Measure fluorescence (Ex 480 nm / Em 520 nm).

    • Self-Validation: The "No Enzyme" control must show background fluorescence. The "No Inhibitor" control represents 100% activity.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Data Presentation Table (Example Format):

Compound IDR-Group (Core)IC₅₀ (WT RT) [nM]IC₅₀ (K103N) [nM]Fold Resistance
PPA-001 2,4-Cl-Pyrimidine15.4 ± 2.145.2 ± 5.02.9
PPA-002 2-CN-Pyrimidine4.2 ± 0.86.1 ± 1.21.4
Nevirapine (Control)85.0 ± 5.0>10,000>100
Protocol C: Cell-Based Antiviral Efficacy (MT-4 System)

Objective: Assess the EC₅₀ (antiviral potency) and CC₅₀ (cytotoxicity) in a live infection model.

Workflow:

  • Cell Culture: Maintain MT-4 cells in RPMI-1640 + 10% FBS.

  • Infection: Infect MT-4 cells with HIV-1 strain IIIB at a Multiplicity of Infection (MOI) of 0.01.

    • Mock Control: Mock-infect an identical set of cells (for cytotoxicity baseline).

  • Treatment: Immediately add serial dilutions of the PPA-derivative to the cell suspension.

  • Incubation: Incubate at 37°C, 5% CO₂ for 5 days .

  • Readout (MTT Assay):

    • Add MTT reagent (20 µL of 7.5 mg/mL stock) to each well. Incubate 2 hours.

    • Lyse cells with acidified isopropanol/Triton X-100.

    • Measure Absorbance at 540 nm (Reference 690 nm).

  • Calculation:

    • EC₅₀: Concentration protecting 50% of infected cells from viral cytopathicity.

    • CC₅₀: Concentration reducing viability of mock-infected cells by 50%.

    • Selectivity Index (SI): CC₅₀ / EC₅₀. (Target SI > 100).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Synthesis Pyridine nitrogen interferenceEnsure 1 eq of PPA is used strictly; excess may lead to bis-substitution. Use a weaker base if degradation occurs.
High IC₅₀ (Inactive) Poor pocket penetrationThe PPA scaffold requires a "Left Wing" (e.g., cyanovinyl or benzonitrile) on the core to anchor the molecule. PPA alone is a linker.
High Cytotoxicity (Low CC₅₀) Cationic amphiphilicityThe basic amine/pyridine can cause lysosomal trapping. Introduce polar groups (e.g., hydroxyls) on the pyridine ring to reduce logP.

References

  • Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Source: European Journal of Medicinal Chemistry (2015).[4] URL:[Link]

  • Structural basis for potent and broad inhibition of HIV-1 RT by thiophene[3,2-d]pyrimidine non-nucleoside inhibitors. Source: eLife (2016). URL:[Link]

  • Hybrids of delavirdine and piperdin-4-yl-aminopyrimidines (DPAPYs) as potent HIV-1 NNRTIs. Source: European Journal of Medicinal Chemistry (2023). URL:[Link]

  • Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. Source: Molecules (2023).[5][6][7] URL:[Link]

  • Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Source: Molecules (2023).[5][6][7] URL:[Link]

Sources

Application Note: Strategic Boc-Deprotection of 1-(Pyridin-4-yl)piperidin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the deprotection of tert-butyl (1-(pyridin-4-yl)piperidin-4-yl)carbamate to yield the corresponding primary amine. This specific scaffold presents a unique chemical challenge: the presence of a basic pyridine ring (


) alongside the acid-labile Boc group. Standard protocols must be adapted to account for competitive protonation, salt stoichiometry, and water solubility during workup. This guide compares Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) methodologies, providing decision matrices for medicinal chemistry (mg-scale) and process development (g-scale) workflows.

Chemical Analysis & Mechanistic Insight

Substrate Characteristics

The substrate contains three nitrogen centers with distinct electronic environments:

  • Pyridine Nitrogen: Basic. It acts as a proton sink. In acidic media, this nitrogen protonates before the Boc group cleavage mechanism initiates.

  • Piperidine Nitrogen: The

    
    -aryl bond conjugates the lone pair into the pyridine ring (acting as an electron donor). This renders this nitrogen significantly less basic (aniline-like) but increases the electron density on the pyridine ring.
    
  • Carbamate Nitrogen (Boc): Non-basic, but the carbonyl oxygen is the site of protonation required for the elimination mechanism.[1]

The Stoichiometry Trap

A common failure mode in this synthesis is under-acidification. Because the pyridine ring acts as an internal base, adding only 1 equivalent of acid will result in salt formation at the pyridine nitrogen without cleaving the Boc group.

  • Requirement: Minimum >2.5 equivalents of acid (1 eq for pyridine neutralization, 1 eq for catalytic cleavage cycle, excess to drive kinetics).

Reaction Mechanism

The reaction proceeds via an


 elimination mechanism. The acid protonates the carbamate carbonyl, leading to the expulsion of the tert-butyl cation (which degrades to isobutylene) and decarboxylation to release the free amine.[1]

BocMechanism cluster_legend Reaction Phase Substrate Boc-Substrate (Pyridine Base) Protonation Bis-Protonation (Py-H+ & C=O-H+) Substrate->Protonation + 2.5 eq Acid Elimination t-Butyl Cation Elimination Protonation->Elimination Rate Limiting Decarboxylation Decarboxylation (-CO2) Elimination->Decarboxylation - Isobutylene Product Product Di-Salt (R-NH3+ / Py-H+) Decarboxylation->Product

Figure 1: Mechanistic pathway highlighting the necessity for excess acid to overcome the pyridine buffering effect.

Reagent Selection Matrix

FeatureReagent A: HCl in Dioxane Reagent B: TFA in DCM
Primary Utility Process / Scale-up (>1g)Medicinal Chemistry / Screening (<100mg)
Product Form Hydrochloride Salt (Solid)Trifluoroacetate Salt (Hygroscopic Oil/Gum)
Reaction Rate Moderate (1–4 hours)Fast (30–60 mins)
Workup Filtration (Precipitation)Evaporation or Basic Extraction
Solubility Risk Low (Salt precipitates)High (TFA salts are very soluble in organics)
Safety Corrosive fumesCorrosive liquid, cytotoxic residual salts

Detailed Experimental Protocols

Protocol A: HCl Deprotection (Precipitation Method)

Recommended for isolating the stable dihydrochloride salt without aqueous workup.

Reagents:

  • Substrate: 1-(pyridin-4-yl)piperidin-4-ylcarbamate

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Reagent: 4.0 M HCl in 1,4-Dioxane

  • Wash Solvent: Diethyl Ether or MTBE

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 1.0 equivalent of the substrate in anhydrous 1,4-dioxane (concentration ~0.2 M).

    • Note: If solubility is poor, a minimal amount of Methanol (MeOH) can be added, but this may hinder precipitation later.

  • Acid Addition: Cool the solution to 0°C. Add 5–10 equivalents of 4.0 M HCl in Dioxane dropwise.

    • Why? Excess HCl ensures rapid protonation of the pyridine and saturation of the medium to force the salt out of solution.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Check via LCMS. Look for the mass of the parent amine (

      
      ).
      
  • Isolation: A white to off-white precipitate (the dihydrochloride salt) should form.

  • Filtration: Filter the solid under a nitrogen blanket (hydroscopic salts pick up water quickly).

  • Washing: Wash the filter cake with cold Diethyl Ether (

    
     reaction volume) to remove residual HCl and isobutylene byproducts.
    
  • Drying: Dry under high vacuum at 40°C for 12 hours.

Protocol B: TFA Deprotection (Free Base Isolation)

Recommended when the free amine is required for the next step (e.g., amide coupling).

Reagents:

  • Substrate: 1-(pyridin-4-yl)piperidin-4-ylcarbamate

  • Solvent: Dichloromethane (DCM)[2][3][4]

  • Reagent: Trifluoroacetic Acid (TFA)[1][2][3][5][6][7]

  • Quench: Saturated aq. NaHCO₃ or 1N NaOH

Step-by-Step:

  • Setup: Dissolve the substrate in DCM (concentration ~0.1 M).

  • Addition: Add TFA carefully to achieve a ratio of 4:1 (DCM:TFA) or 2:1 depending on kinetics required.

    • Caution: Exothermic. Add slowly at 0°C if scale >1g.

  • Reaction: Stir at room temperature for 1 hour.

  • Volatile Removal: Concentrate the reaction mixture in vacuo to a thick oil.

    • Critical Step: Azeotrope with Toluene (

      
      ) or DCM (
      
      
      
      ) to remove residual TFA. This prevents emulsion formation during the basic workup.
  • Free-Basing (The "Pyridine Challenge"):

    • Dissolve the residue in DCM.[2]

    • Add 1N NaOH until the aqueous layer pH > 12.

    • Why pH 12? The piperidine amine (

      
      ) needs high pH to be fully deprotonated and extractable into DCM. At pH 8-9 (NaHCO₃), the amine may remain protonated and stay in the water.
      
  • Extraction: Extract with DCM (

    
    ). The pyridine ring increases water solubility, so multiple extractions are vital.
    
    • Alternative: If the product stays in the water, use "Chloroform/Isopropanol (3:1)" as the extraction solvent.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Workup & Purification Logic

For this specific substrate, the choice of workup dictates the yield. The pyridine ring makes the molecule "amphiphilic" in certain pH ranges.

WorkupLogic Start Crude Reaction Mixture Decision Desired Final Form? Start->Decision SaltPath Salt Form (Stable Solid) Decision->SaltPath Storage/Stability FreeBasePath Free Base (Reactive) Decision->FreeBasePath Next Step Coupling Evap Evaporate Volatiles SaltPath->Evap Triturate Triturate w/ Et2O or Hexane Evap->Triturate Filter Filter Solid Dihydrochloride Triturate->Filter Basify Basify to pH > 12 (NaOH) FreeBasePath->Basify SCX Alternative: SCX-2 Column (Catch & Release) FreeBasePath->SCX Small Scale (<50mg) Extract Extract w/ DCM or CHCl3:IPA Basify->Extract

Figure 2: Decision tree for workup based on downstream application.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Incomplete Conversion Pyridine buffering; insufficient acid.Add 5 more equivalents of acid; ensure anhydrous conditions if using HCl.
Product in Aqueous Layer pH too low during extraction.The piperidine amine is highly basic. Increase aqueous pH to >12 using NaOH.
Sticky Gum (HCl Method) Hygroscopic salt or wet solvent.Triturate vigorously with dry Ether/Hexane. Sonicate. Dry under P₂O₅.
Emulsion (TFA Workup) Residual TFA forming soaps.Azeotrope crude oil with Toluene before adding water/base.[8]

References

  • Greene's Protective Groups in Organic Synthesis , 4th Ed.; Wuts, P. G. M.; Greene, T. W., Eds.; Wiley-Interscience: New York, 2006.

  • Boc Deprotection Mechanisms and Protocols , Common Organic Chemistry.

  • Synthesis of N-aminopyridinium salts , National Institutes of Health (NIH) / PMC.

  • Comparison of TFA and HCl for Boc Deprotection , BenchChem Application Notes.

  • Purification of Pyridine-Containing Amines , Journal of Organic Chemistry (General extraction techniques for highly basic amines).

Sources

Application Notes & Protocols: Peptide Coupling Reactions Using 4-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 4-Aminopiperidine Scaffold

In the landscape of modern medicinal chemistry and drug development, the 4-aminopiperidine moiety stands out as a privileged scaffold. Its rigid, saturated heterocyclic structure is frequently incorporated into bioactive compounds to modulate physicochemical properties such as solubility, lipophilicity, and basicity, thereby enhancing pharmacokinetic profiles.[1] These derivatives serve as critical building blocks for a range of therapeutic agents, including antagonists for chemokine receptors like CCR5, which are pivotal in HIV-1 entry inhibition.[1]

The successful synthesis of these complex molecules hinges on the robust and efficient formation of an amide bond between the 4-amino group of the piperidine derivative and the carboxylic acid of an incoming molecule, typically a protected amino acid. This guide provides a detailed exploration of the principles, reagents, and protocols for achieving high-efficiency peptide couplings with these valuable substrates. We will delve into the mechanistic underpinnings of common coupling strategies, address the unique challenges posed by these secondary amines, and offer field-proven protocols for researchers in organic synthesis and drug discovery.

Fundamentals of Amide Bond Formation

The formation of a peptide (amide) bond is a condensation reaction that, while thermodynamically favorable, is kinetically slow. It requires the "activation" of the carboxylic acid group to make it a more potent electrophile for the nucleophilic attack by the amine.[2][3] The overall success of the coupling reaction is a function of several factors: the choice of coupling reagent, the use of additives, the solvent, the base, and the inherent steric and electronic properties of both the carboxylic acid and the amine.

G cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH (N-Protected Amino Acid) Active_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Active_Intermediate + Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Active_Intermediate Amine R'-NH2 (4-Aminopiperidine Deriv.) Active_Intermediate->Amine Reaction Amide_Bond Amide Product (R-CO-NH-R') Amine->Amide_Bond + Amine->Amide_Bond Byproduct Byproduct (e.g., DCU, HOBt) Amide_Bond->Byproduct +

Caption: General workflow for a two-step peptide coupling reaction.

A Comparative Guide to Modern Coupling Reagents

The choice of coupling reagent is paramount and depends on the specific substrates, desired reaction speed, and the need to suppress side reactions, particularly racemization.

Carbodiimides: The Workhorse Reagents

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are cost-effective and widely used.[2] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[4][5]

  • Mechanism: The O-acylisourea intermediate can be directly attacked by the amine. However, this intermediate is unstable and prone to rearranging into an unreactive N-acylurea byproduct or causing racemization of the chiral center of the amino acid.[4]

  • The Role of Additives: To mitigate these side reactions, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are essential. These additives rapidly intercept the O-acylisourea to form a more stable, yet still highly reactive, active ester.[6] This active ester is less susceptible to racemization and reacts cleanly with the amine to form the desired amide bond.[6][7]

G RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea (Unstable Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt (Fast) NAcylurea N-Acylurea (Side Product) O_Acylisourea->NAcylurea Rearrangement (Slow) HOBt HOBt (Additive) Amide Amide Product HOBt_Ester->Amide + Amine Amine 4-Aminopiperidine Urea Urea Byproduct Amide->Urea +

Caption: Carbodiimide (EDC) coupling mechanism with HOBt additive.

Onium Salts: The High-Efficiency Specialists

Phosphonium (e.g., PyBOP) and Uronium/Aminium (e.g., HBTU, HATU) salts are prized for their high efficiency, rapid reaction rates, and low potential for racemization.[2]

  • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): HATU is among the most effective coupling reagents, especially for sterically hindered substrates or reactions prone to epimerization.[8] Its superiority stems from the incorporated HOAt moiety, whose 7-aza position enhances the electron-withdrawing properties, leading to a more reactive OAt active ester and faster coupling kinetics.[8]

  • Mechanism: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is activated by HATU to form the highly reactive OAt-ester. This intermediate then swiftly reacts with the amine. The rapid kinetics are key to its success, minimizing the time available for side reactions to occur.

  • Caution: A common side reaction with uronium salts is the potential for guanidinylation of the primary amine if the coupling reagent is used in large excess or if the pre-activation of the carboxylic acid is too slow.[9][10] This caps the amine, preventing further reaction.

G RCOOH Carboxylic Acid OAt_Ester OAt Active Ester (Highly Reactive) RCOOH->OAt_Ester + HATU HATU HATU + Base (DIPEA) Amide Amide Product OAt_Ester->Amide + Amine Amine 4-Aminopiperidine Tetramethylurea Byproducts Amide->Tetramethylurea +

Caption: Uronium salt (HATU) mediated coupling mechanism.

Data Summary: Coupling Reagent Comparison
FeatureCarbodiimides (EDC, DIC) + HOBtOnium Salts (HATU, HBTU, PyBOP)
Activation Mechanism Forms O-acylisourea, then HOBt ester[4]Forms highly reactive OAt/OBt active ester directly[8]
Coupling Efficiency Good to ExcellentExcellent, especially for hindered substrates[8]
Racemization Risk Low with additive[6][7]Very Low, especially with HATU
Reaction Speed Moderate to FastVery Fast[11]
Key Byproducts Water-soluble urea (EDC), Insoluble urea (DCC)[4][12]Tetramethylurea, HOBt/HOAt, Phosphoramide derivatives[11]
Common Side Reactions N-acylurea formation (without additive)[4]Guanidinylation of amine (with excess reagent)[9][10]
Cost LowerHigher
Best For Routine synthesis, large-scale applications, cost-sensitive projects.Difficult couplings, sterically hindered amines, acid-sensitive substrates.

Protecting Group Strategies

Proper protection of reactive functional groups is essential to prevent undesirable side reactions.[13][14] In the context of coupling with 4-aminopiperidine, two key components require consideration.

  • α-Amino Acid Protection: The N-terminus of the amino acid to be coupled must be protected. The most common strategies are the acid-labile Boc (tert-Butoxycarbonyl) group and the base-labile Fmoc (9-Fluorenylmethyloxycarbonyl) group.[15] The choice depends on the overall synthetic scheme and the stability of other functional groups on the substrates.

  • Piperidine Ring Protection: The 4-aminopiperidine derivative itself may have a reactive nitrogen at the 1-position. This atom is typically protected, often with a Boc group, to prevent it from competing as a nucleophile during the coupling reaction.[1][16] This protection can be removed at a later stage if the free secondary amine is desired in the final product.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Coupling using EDC and HOBt

This protocol is a robust and cost-effective method suitable for many standard coupling reactions involving 4-aminopiperidine derivatives.

Materials:

  • N-Protected Amino Acid (e.g., Boc-L-Alanine) (1.0 equiv)

  • 1-Boc-4-aminopiperidine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)[17]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)[17]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the N-Protected Amino Acid (1.0 equiv), 1-Boc-4-aminopiperidine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice-water bath and stir for 10 minutes.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amino acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for sterically hindered substrates, valuable materials, or when rapid and clean conversion is essential.

Materials:

  • N-Protected Amino Acid (e.g., Fmoc-L-Phenylalanine) (1.0 equiv)

  • 1-Boc-4-aminopiperidine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the N-Protected Amino Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (2.2 equiv) to the solution and stir for 2-5 minutes at room temperature for pre-activation.[17]

  • Add the 1-Boc-4-aminopiperidine (1.1 equiv) to the activated mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing Ethyl Acetate and water.

    • Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to yield the desired amide product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive coupling reagent (hydrolyzed).- Insufficient activation time.- Steric hindrance is too great for the chosen method.- Use fresh, high-quality coupling reagents.- Increase reaction time or switch to a more powerful reagent like HATU.[8]- For extremely hindered cases, consider converting the acid to an acyl fluoride.[18][19]
Incomplete Reaction - Stoichiometry is incorrect.- Insufficient base.- Low reaction concentration.- Re-verify molar equivalents; a slight excess of the amine and coupling reagents (1.1-1.2 eq) is standard.- Ensure adequate non-nucleophilic base (e.g., DIPEA) is present to neutralize acids.- Increase concentration or allow for longer reaction times.
Presence of N-Acylurea Byproduct (Carbodiimide methods) - Rearrangement of the O-acylisourea intermediate.[4]- Ensure an adequate amount (at least 1.0 equivalent) of HOBt or HOAt is used to trap the intermediate.
Guanidinylation of Amine (Uronium salt methods) - Excess uronium salt (e.g., HATU, HBTU) reacting directly with the 4-aminopiperidine.[9][10]- Use a slight excess (1.05-1.1 equiv) of the uronium salt, not a large excess.- Add the amine component after a brief pre-activation period of the carboxylic acid with the coupling reagent.
Racemization Detected - Reaction temperature is too high.- Prolonged exposure of the activated acid to base.- Use of a basic additive like DMAP can sometimes increase racemization.[20]- Run the reaction at 0 °C to room temperature.- Use a weaker, non-nucleophilic base (e.g., N-methylmorpholine instead of DIPEA).- Use HATU, which is known for excellent stereoselectivity.[8]

References

  • AAPPTEC. (2021, May 19). Carbodiimides and Additives. Available at: [Link]

  • Anaspec. The Role of HOBt and HBTU in Peptide Coupling Reactions. Available at: [Link]

  • Anaspec. Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

  • Iris Biotech. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Available at: [Link]

  • ResearchGate. Mechanism of peptide bond formation through carbodiimide. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]

  • AAPPTEC. Coupling Reagents. Available at: [Link]

  • ResearchGate. (2025, August 6). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group. Available at: [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • ResearchGate. Coupling Reagents. Available at: [Link]

  • AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • PubMed. (2004, July 16). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

  • Luxembourg Bio Technologies. Coupling Reagents. Available at: [Link]

  • ACS Publications. 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. Available at: [Link]

  • Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

  • Google Patents. Method for preparing 4-Boc-aminopiperidine.
  • Anaspec. Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • PubMed. Enhancement of Peptide Coupling Reactions by 4-dimethylaminopyridine. Available at: [Link]

  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

  • ResearchGate. Procedures to Improve Difficult Couplings. Available at: [Link]

  • Gyros Protein Technologies. Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis. Available at: [Link]

  • MDPI. (2023, October 19). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Available at: [Link]

  • Leiden University. (2025, June 29). Synthesis of cyclic peptides as bioconjugation platforms. Available at: [Link]

  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available at: [Link]

  • ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Palladium Impurity Removal in Pyridyl-Piperidine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium removal following pyridyl-piperidine coupling reactions. As you know, minimizing residual palladium to parts-per-million (ppm) levels is a critical-to-quality attribute, especially in pharmaceutical applications where stringent regulatory limits are in place.

This resource provides in-depth, field-tested solutions and explains the chemical principles behind them, empowering you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my pyridyl-piperidine coupling reaction so difficult?

A1: The difficulty in removing residual palladium stems from the strong coordination of the basic nitrogen atoms in both your pyridyl and piperidine moieties to the palladium center. This interaction can keep the palladium catalyst soluble in the reaction mixture, making its removal by standard aqueous washes or simple filtration challenging. The resulting palladium complexes can be highly colored and may interfere with downstream processes or compromise the final product's purity and safety.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My initial workup (aqueous wash, extraction) isn't lowering the palladium levels sufficiently.

This is a common starting point. The strong coordination of your product to palladium often necessitates a more targeted approach than simple phase separation.

Solution: Scavenging Agents

Scavenging agents are solid-supported or soluble materials with a high affinity for metals. They function by selectively binding to the palladium, allowing for its removal through filtration or extraction.

Expert Insight: The choice of scavenger is critical and depends on the specific palladium species present (e.g., Pd(0), Pd(II)) and the overall reaction conditions. For pyridyl-piperidine couplings, functionalized silica or polymer resins with thiol (-SH), amine (-NH2), or isocyanate groups are often highly effective.

Experimental Protocol: Screening Palladium Scavengers

  • Sample Preparation: Following your initial workup, dissolve a small, representative sample of your crude product in a suitable solvent (e.g., DCM, THF, or the reaction solvent).

  • Scavenger Addition: Prepare vials with different scavengers (see table below for suggestions). Add each scavenger to a separate vial of your crude sample at a loading of 5-10 equivalents relative to the initial palladium catalyst loading.

  • Agitation & Time: Stir the vials at room temperature or slightly elevated temperature (e.g., 40-50 °C) for a set period (start with 2-4 hours).

  • Analysis: Filter the samples and analyze the filtrate for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive technique.

Table 1: Common Palladium Scavengers and Their Characteristics

Scavenger TypeFunctional GroupRecommended Loading (equiv.)Typical Conditions
Thiol-functionalized Silica-SH5-10RT to 50 °C, 2-16 h
Amine-functionalized Polymer-NH25-10RT to 50 °C, 2-16 h
Activated CarbonN/A10-20 wt%RT to 80 °C, 4-24 h
QuadraSil® MPThiol4-8RT, 1-3 h

Workflow for Scavenger Screening

ScavengerScreening start Crude Product in Solution scavenger_a Vial A: Thiol Scavenger start->scavenger_a Aliquot scavenger_b Vial B: Amine Scavenger start->scavenger_b Aliquot scavenger_c Vial C: Activated Carbon start->scavenger_c Aliquot agitate Agitate (RT or Heat) scavenger_a->agitate scavenger_b->agitate scavenger_c->agitate filter Filter agitate->filter analyze ICP-MS Analysis filter->analyze result Optimal Scavenger Identified analyze->result

Caption: Workflow for parallel screening of palladium scavengers.

Issue 2: Scavengers are working, but I'm losing a significant amount of my product.

Product loss during scavenging can occur due to non-specific binding of your nitrogen-containing product to the scavenger material, especially if the scavenger itself has acidic or Lewis acidic sites.

Solution 1: Passivation of Scavenger

For silica-based scavengers, free silanol groups can be acidic and bind your product. Pre-treating the scavenger can mitigate this.

Protocol: Scavenger Passivation

  • Before adding the scavenger to your product solution, slurry it in your chosen solvent containing a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1-2 equivalents relative to the scavenger).

  • Stir for 15-30 minutes.

  • Filter the scavenger and wash with fresh solvent to remove excess base.

  • Immediately add the "passivated" scavenger to your crude product solution.

Solution 2: Use a More Selective Scavenger

Some modern scavengers are designed for higher selectivity. For example, scavengers with specific metal-binding motifs can be less prone to binding organic molecules. It may be worthwhile to screen a wider variety of commercially available scavengers.

Solution 3: Activated Carbon Treatment

Activated carbon is a classic, cost-effective, and often highly efficient method for palladium removal. Its high surface area and porous structure allow it to adsorb palladium catalysts and complexes.

Expert Insight: The grade of activated carbon matters. Look for products specifically designed for pharmaceutical applications, as these have lower levels of inorganic impurities. Some activated carbons are also doped with other elements to enhance their scavenging capabilities.

Protocol: Activated Carbon Treatment

  • Selection: Choose a high-purity, low-ash activated carbon.

  • Loading: Add 10-20% w/w of activated carbon relative to your crude product mass.

  • Conditions: Stir the mixture in a suitable solvent at room temperature or elevated temperature (e.g., 60-80 °C) for 4-24 hours. The kinetics can be slow, so allow sufficient time.

  • Filtration: This is a critical step. Activated carbon contains very fine particles. Filter the mixture through a pad of Celite® or a similar filter aid to ensure complete removal of the carbon. A 0.45 µm or 0.22 µm filter can be used for final polishing if required.

Logical Flow for Troubleshooting Product Loss

ProductLossTroubleshooting start High Product Loss During Scavenging check_scavenger Is the scavenger acidic? (e.g., silica) start->check_scavenger passivate Passivate Scavenger with Base check_scavenger->passivate Yes try_alternative Try Alternative Scavenger check_scavenger->try_alternative No/Unsure re_evaluate Re-evaluate Product Recovery passivate->re_evaluate re_evaluate->try_alternative No Improvement success Problem Solved re_evaluate->success Improved activated_carbon Consider Activated Carbon Treatment try_alternative->activated_carbon activated_carbon->re_evaluate

Caption: Decision tree for addressing product loss during scavenging.

Issue 3: My final product is crystalline, but it's still colored and has high palladium content.

Palladium impurities can co-crystallize with your product, especially if there is a strong coordination interaction.

Solution: Crystallization with a Competitive Ligand or Chelator

By introducing a small molecule that binds even more strongly to palladium than your product, you can "displace" the palladium from your product and keep the resulting palladium complex in the mother liquor during crystallization.

Expert Insight: Effective competitive ligands are often sulfur- or phosphorus-based compounds that are highly soluble in the crystallization solvent. N-acetylcysteine is an excellent and often overlooked choice due to its strong affinity for palladium and its favorable safety profile.

Protocol: Crystallization with N-Acetylcysteine

  • Dissolution: Dissolve your crude, palladium-containing product in a suitable crystallization solvent at an elevated temperature.

  • Chelator Addition: Add a small amount of N-acetylcysteine (e.g., 1.5-3.0 equivalents relative to the initial palladium catalyst loading).

  • Equilibration: Stir the solution at the elevated temperature for 30-60 minutes to allow for the formation of the palladium-cysteine complex.

  • Crystallization: Cool the solution according to your established crystallization protocol.

  • Isolation & Analysis: Isolate the crystals by filtration, wash with cold solvent, and dry. Analyze both the crystals and the mother liquor for palladium content. You should observe a significant partitioning of palladium into the mother liquor.

References

  • Strategies for Palladium Removal in Pharmaceutical Synthesis. Organic Process Research & Development.[Link]

  • Palladium on Carbon: A Versatile Catalyst and Scavenger. Johnson Matthey Technology Review.[Link]

Recrystallization solvents for 1-(Pyridin-4-yl)piperidin-4-amine 3HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API (Active Pharmaceutical Ingredient) development and purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride (3HCl) .

Because this compound possesses three basic nitrogen centers (a pyridine ring, a tertiary piperidine amine, and a primary amine), its trihydrochloride salt forms a highly charged, heavily hydrogen-bonded crystal lattice. This makes it exceptionally hydrophilic and practically insoluble in non-polar organic solvents, requiring precise dielectric tuning during recrystallization.

Part 1: Troubleshooting Guides & FAQs

Q: Why is my 1-(pyridin-4-yl)piperidin-4-amine 3HCl forming a sticky oil instead of crystals upon adding the anti-solvent? A: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the supersaturation level is pushed too high, too quickly. For a highly polar poly-hydrochloride salt, the rapid addition of an aprotic anti-solvent (like ethyl acetate) to a protic solvent (like methanol) drastically collapses the dielectric constant of the medium. The solute's melting point in the solvent mixture drops below the ambient temperature, forcing it out as a dense oil rather than a crystalline solid. Causality & Fix: The anti-solvent must be added dropwise to the hot primary solution until slight turbidity is observed, followed by immediate cessation of addition and slow cooling. If oiling occurs, reheat the mixture until homogeneous, add 1-2 drops of methanol to clear the solution, and cool at a slower rate (e.g., 5°C/hour) to allow the crystal lattice to nucleate properly (1[1]).

Q: Can I use Acetone as an anti-solvent for this specific compound? A: No. While acetone is a standard anti-solvent for many tertiary amine hydrochlorides, 1-(pyridin-4-yl)piperidin-4-amine contains a highly nucleophilic primary amine at the 4-position of the piperidine ring. Heating this compound in the presence of acetone and trace residual acid will catalyze the formation of an isopropylidene imine (Schiff base) impurity. Always select chemically inert anti-solvents like ethyl acetate or isopropanol for primary amine salts (2[2]).

Q: How do I remove dark, tarry impurities from the crude synthesis? A: The standard approach is a hot filtration through a pad of Celite using activated decolorizing charcoal (Norit). The charcoal adsorbs high-molecular-weight polymeric impurities and residual transition metals (e.g., palladium from previous debenzylation steps). Causality: The amine hydrochloride must be fully solubilized in hot methanol or water before charcoal addition; otherwise, the highly polar product itself may co-precipitate and be lost in the filter cake (3[3]).

Part 2: Quantitative Data - Solvent Selection Matrix

To optimize the dielectric environment for the 3HCl salt, refer to the following solvent systems. The goal is to balance solubility (via a high-dielectric primary solvent) with controlled precipitation (via a low-dielectric anti-solvent).

Solvent SystemPrimary Solvent (Dielectric Const.

)
Anti-Solvent (Dielectric Const.

)
Chemical CompatibilityRecommended Use Case
MeOH / EtOAc Methanol (

)
Ethyl Acetate (

)
ExcellentStandard purification; high recovery and excellent impurity rejection.

/ IPA
Water (

)
Isopropanol (

)
ExcellentHighly impure batches; effectively removes trapped inorganic salts.
Hot EtOH Ethanol (

)
None (Cooling only)GoodSimple recrystallization, but requires massive solvent volumes due to low solubility.
EtOH / Acetone Ethanol (

)
Acetone (

)
Poor Avoid. Primary amine forms Schiff base impurities with acetone.

Part 3: Experimental Workflows (Self-Validating Protocols)

Protocol A: Methanol / Ethyl Acetate Anti-Solvent Recrystallization

This is the gold-standard method for poly-hydrochloride salts, leveraging methanol's hydrogen-bonding capacity and ethyl acetate's aprotic nature to force crystallization without disrupting the salt stoichiometry (4[4]).

  • Dissolution: Suspend 10.0 g of crude 1-(pyridin-4-yl)piperidin-4-amine 3HCl in 40 mL of anhydrous Methanol in a round-bottom flask.

  • Heating: Heat the suspension to gentle reflux (65°C) under stirring until complete dissolution occurs. (If dark impurities are present, add 0.5 g of activated charcoal, stir for 10 minutes, and perform a hot filtration through Celite).

  • Anti-Solvent Addition: While maintaining the solution at 60°C, add Ethyl Acetate dropwise via an addition funnel. Stop the addition immediately when the solution becomes faintly turbid (typically requires 15–25 mL of EtOAc).

  • Seeding & Cooling: Remove the heat source. Allow the flask to cool to room temperature slowly over 2 hours. Once at room temperature, transfer to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter the resulting white/off-white crystals under vacuum. Wash the filter cake with 10 mL of cold Ethyl Acetate.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.

Self-Validation Checkpoint (Protocol A): Integrity of the 3HCl Stoichiometry: Perform a silver nitrate (


) titration on the dried product. The theoretical chloride mass fraction for 1-(pyridin-4-yl)piperidin-4-amine 3HCl (MW ≈ 286.6  g/mol ) is ~37.1% . An experimental value of 36.5%–37.5% validates that the trihydrochloride stoichiometry was preserved and no HCl was lost during thermal stress.
Protocol B: Aqueous Isopropanol Recrystallization

Used when the crude material contains heavy inorganic salt contamination (e.g., excess NaCl or


 from previous steps) (5[5]).
  • Dissolution: Dissolve 10.0 g of the crude salt in the absolute minimum amount of boiling HPLC-grade water (approx. 5–8 mL).

  • Anti-Solvent Addition: Slowly add 50 mL of hot Isopropanol (70°C) to the aqueous solution with vigorous stirring.

  • Crystallization: Allow the mixture to cool to room temperature, then refrigerate at 4°C overnight.

  • Isolation: Filter the precipitate, wash with cold Isopropanol, and vacuum dry at 60°C.

Self-Validation Checkpoint (Protocol B): Hydrate Detection: Because water is used as the primary solvent, the salt may precipitate as a hydrate. Perform a Karl Fischer (KF) titration. A water content of <0.5% validates that the vacuum drying protocol successfully removed bound water, yielding the desired anhydrous crystal form.

Part 4: Mandatory Visualization

Workflow Start Crude 3HCl Salt Dissolve Dissolve in Hot MeOH Start->Dissolve Filter Hot Filtration (Charcoal) Dissolve->Filter AntiSolvent Add EtOAc Dropwise Filter->AntiSolvent CheckOil Oiling Out? AntiSolvent->CheckOil FixOil Reheat & Add MeOH CheckOil->FixOil Yes Crystallize Cool to 0-4°C CheckOil->Crystallize No FixOil->AntiSolvent Retry Isolate Filter & Vacuum Dry Crystallize->Isolate

Workflow for anti-solvent recrystallization troubleshooting and oiling-out resolution.

References

  • Salts and Polymorph Screens for Bedaquiline. AAPS PharmSciTech.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDT_D7cHTYwN-0syUcBWx7-upY45kwqvYvSq3CU5ui6o1QmK7-WHZoc_MgaN1_j9z4T2tbf6A1qi_99SY-dOkFkpj7FrlhaUOgPe6hSkX0mz1fLCB7IXJOGGc=]
  • Preparation of Pharmaceutical Salts. KiloMentor.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXnKPTQdoEIiXiSjG13azvc9NZ0rFn94DtHdsUBjy_BJbX604UO0_RC0vblXSRwYD_zSr6Syoz11Bfu_FRxC4nam43Xt3PG31ha0Ja5rEcA9IUJXh_w342x8vPdLN3pX1ihLmvpvUY8P_hNk6isyE-lleQOMomaGttX2NUEMlqaDZG7XCp4ugw3W8j]
  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan Journal of Pharmaceutical Sciences.[https://vertexaisearch.cloud.google.
  • Synthesis of Acetaminophen (Experiment). Chemistry LibreTexts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgzLDFYKUnk2SBIEkgLf7ZrdmuQr7YG1Ifu99KydlowG0T4KHAcpYV0T_ax_CNBOq9zullU2Jo2wvMT41qxVtXBHj4u3WG8C6h40n3WTm5t81seC1-ahs1fVLsbh7-7JvRy5K5YpVy37xIzFCxNs-S3YTi-VIZNyc__Sg3xJPp-cXz7eWqorEgdM9PvauwFOgZjCpyfm25IcDMlDgTVBrqmXhpxc1cwWLsoVKSUtUYc6Pvl0tcjGGPlJMa6MHsyaklJrUH9c5VAVDduZDpRyCYPkPe5lzHrRVZOhUoI_3oU-_eWJ4tiMA=]
  • Working with Hazardous Chemicals. Organic Syntheses.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpLmZAVkmtqd3-6c8fxMh9YM_IfNGPj6hWSuhHV6MmP5PJEzS_nTFpBbABQ0obs8PIx_2XZF1fHeGt4nBBqY0f7odK_FXRS4ovA9uqt8754cpJzyUDDzeuzMYOriASboEtCH0_wMBVOnQUkoFpWAKEtwzP3Og=]

Sources

Technical Support Center: Amine Stability & Workup

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation of Primary Amines During Workup

Status: Operational | Ticket Priority: Critical

Mission Statement

Primary amines (


) are notoriously labile intermediates. Their electron-rich nitrogen atom makes them susceptible to Single Electron Transfer (SET) oxidation, particularly in the presence of atmospheric oxygen, transition metals, or chlorinated solvents. This guide replaces "standard operating procedures" with chemically grounded defensive workflows  designed to preserve the integrity of your amine from quench to storage.

Module 1: Diagnosis & Root Cause Analysis

Identify the enemy before you fight it.

Q: Why did my clear amine solution turn brown/black upon concentration?

A: You are witnessing "Oxidative Coupling." This is not simple decomposition; it is a radical chain reaction.

  • The Trigger: Trace transition metals (from cross-couplings) or peroxides (from ethereal solvents) abstract a hydrogen atom from the

    
    -carbon or the amine nitrogen.
    
  • The Cascade: This generates a radical species that reacts with oxygen to form imines (

    
    ).
    
  • The Polymerization: These imines hydrolyze or react with remaining free amine to form conjugated azo-dimers or polymeric imines , which act as chromophores (the "brown oil" phenomenon).

Q: Is my rotovap the problem?

A: Yes. It is a reaction vessel, not just a solvent remover. Standard rotary evaporators constantly refresh the surface area of your liquid, exposing it to air. If your bath is warm (


) and the vacuum is imperfect, you are essentially performing an aerobic oxidation reactor.

Module 2: The Defensive Workup (Protocols)

Protocol A: The "Inert Quench" System

Use this for amines derived from metal-catalyzed reactions (e.g., Buchwald-Hartwig, Nitro reduction).

Prerequisites:

  • Argon or Nitrogen balloon.

  • Sparging stone.

  • Antioxidant: Butylated hydroxytoluene (BHT) or Ascorbic Acid.

Step-by-Step:

  • Sparge Solvents: Before extraction, bubble Argon through your extraction solvent (DCM or EtOAc) for 15 minutes. Dissolved oxygen is the invisible reagent.

  • Chelation Wash: If transition metals (Pd, Cu, Fe) were used, wash the organic layer with a scavenger solution immediately.

    • For Pd/Cu: Use 5% aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate .

    • Why? Metals catalyze the conversion of amines to imines.[1][2] Removing them halts the catalytic oxidation cycle.

  • Radical Scavenging: Add 0.1 mol% BHT to the organic layer before concentration.

    • Mechanism:[1][3][4][5] BHT intercepts peroxy radicals faster than your amine does, sacrificing itself to save the product.

Protocol B: The "Salt Crash" (Ultimate Stabilization)

If you do not need the free base immediately, convert it to a salt. Salts are kinetically inert to oxidation.

The Reagents:

  • HCl (4M in Dioxane): For robust, inorganic salts.

  • Oxalic Acid (Anhydrous): For milder crystallization (often yields better solids than HCl).

Method:

  • Dissolve crude amine in dry Et₂O or EtOAc (degassed).

  • Cool to 0°C.

  • Add acid solution dropwise with vigorous stirring.

  • Observation: A white precipitate should form immediately.

  • Filtration: Filter under a blanket of Nitrogen. Wash with cold Et₂O.

  • Result: The protonated ammonium species (

    
    ) has no lone pair available for oxidation.
    

Module 3: Purification (Chromatography)

Q: Can I purify primary amines on silica gel?

A: Only if you "neutralize" the silica first. Standard silica is slightly acidic (


) and contains metal impurities (Fe). This acidity protonates the amine, causing it to streak (tailing), while the metals catalyze oxidation on the column.
Protocol C: The Triethylamine (Et3N) Shield

The Fix: You must mask the silanol groups (


).
  • Slurry Preparation: Prepare your silica slurry using your eluent + 1% Triethylamine (v/v) .

  • Column Pre-treatment: Flush the packed column with 2 column volumes (CV) of the Et3N-doped eluent.

  • Running the Column: Continue using 0.5% Et3N in the mobile phase during the run.

    • Note: Et3N competes for the acidic sites on silica, allowing your product to elute freely as a sharp band.

Module 4: Visualization of Stability Workflow

The following diagram illustrates the "Safe Passage" of a primary amine from synthesis to storage, highlighting critical decision points to prevent oxidation.

AmineStability Reaction Reaction Mixture (Risk: High) Quench Quench/Extract (Add Metal Scavenger) Reaction->Quench Inert Atmo Concentration Concentration (Add BHT + Argon) Quench->Concentration < 40°C Decision Need Free Base? Concentration->Decision SaltForm Salt Formation (HCl/Oxalate) Decision->SaltForm No (Stable) Chromatography Silica Column (Pre-treat with 1% Et3N) Decision->Chromatography Yes (Purify) StorageSolid Storage: Solid Salt (Indefinite Stability) SaltForm->StorageSolid StorageOil Storage: Free Base (Store -20°C under Ar) Chromatography->StorageOil Immediate Use

Caption: Workflow for stabilizing primary amines. Red nodes indicate high oxidation risk; Green nodes indicate stable states.

Module 5: Data & Comparison

Table 1: Stability of Amine Forms

FormStabilityOxidation RiskRecommended For
Free Base (Oil) Low (< 24 hrs)High (Lone pair exposed)Immediate next step reaction
HCl Salt High (> 1 year)Negligible (Lone pair protonated)Long-term storage, library synthesis
TFA Salt MediumLow (Hygroscopic nature risks hydrolysis)HPLC purification
Boc-Protected Very HighNegligible (Carbamate protected)Multi-step synthesis

References

  • Aerobic Oxidation Mechanisms

    • Title: Developments in the Aerobic Oxidation of Amines.[2]

    • Source: ACS C
    • Relevance: Defines the radical mechanism of amine-to-imine conversion c
  • Purification Protocols

    • Title: Purification of Labor
    • Source: Standard Reference Text.
    • Relevance: Authoritative source for Et3N pretreatment of silica gel to prevent amine degrad
  • Salt Formation & Stability

    • Title: Practical Guide to R
    • Source: Organic Process Research & Development.
    • Relevance: Discusses metal removal (scavenging)
  • General Workup Guidelines

    • Title: Strategies for the Purification of Amines.[6][7][8][9]

    • Source: BenchChem / Biotage Technical Guides.
    • Relevance: Industrial standard protocols for flash chrom

Sources

Technical Support Center: Amine Trihydrochloride Salt Stability Hub

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: 🟢 Operational Ticket Queue: High Volume regarding "Sticky Solids" & "Weighing Errors" Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Wet Salt" Paradox

Welcome to the Stability Hub. If you are here, you are likely staring at a flask containing what should be a pristine white powder, but is instead a sticky gum, a puddle of liquid, or a rock-hard cake.

The Core Problem: Amine trihydrochloride salts are chemically punished by their own thermodynamics. You have a molecule with three protonated nitrogen centers (


). This creates an immense charge density. While the crystal lattice energy is high, the enthalpy of hydration  is often higher.

When the Relative Humidity (RH) of your lab exceeds the salt's Critical Relative Humidity (CRH) , the atmosphere literally dissolves your solid. This is not just "wetness"; it is deliquescence .

Below are the resolved tickets for the most common failure modes.

Module 1: Diagnosis & Characterization

Ticket #402: "Is my sample wet or degraded?"

User: Medicinal_Chemist_88 Issue: "My tri-HCl salt turned into a yellow oil overnight on the bench. I ran an LCMS and the mass is correct. Is it degraded?"

Scientist Response: It is likely deliquescence , not degradation, though one leads to the other. The yellowing often comes from trace oxidation facilitated by the new aqueous environment. You need to distinguish between adsorbed surface water and bulk dissolution.

The Diagnostic Workflow

Do not rely on a standard melting point (it will just dissolve in its own water). Use this logic flow:

DiagnosisFlow Start Sample State: Sticky/Oil TGA Run TGA (Thermogravimetric Analysis) Start->TGA Step1 Weight loss < 100°C? TGA->Step1 Solvent Residual Solvent/Water Step1->Solvent Yes Step2 Weight loss > 150°C? Step1->Step2 No DVS Run DVS (Dynamic Vapor Sorption) Solvent->DVS Next Step Degrad Decomposition/HCl Loss Step2->Degrad Yes CRH Determine Critical Relative Humidity (CRH) DVS->CRH

Figure 1: Diagnostic decision tree to distinguish between solvent entrapment, deliquescence, and chemical degradation.

Analytical Method Comparison
MethodWhat it tells youWatch out for...
TGA Total volatile content.HCl loss: Tri-HCl salts often lose HCl gas simultaneously with water above 100°C, mimicking "drying."
DSC Melting point & Polymorphism.[1]"Pseudo-melting": The salt dissolving in its own lattice water looks like a melt endotherm.
DVS The Gold Standard. Measures mass change vs. %RH.Hysteresis loops. If desorption doesn't match sorption, you have hydrate formation.
Karl Fischer Precise water content.Solubility issues. Ensure the solvent (usually methanol) dissolves your specific salt.

Module 2: Synthesis & Isolation Strategy

Ticket #991: "I can't get it dry in the vacuum oven."

User: Process_Eng_01 Issue: "We dried the tri-HCl salt at 40°C under vacuum for 48 hours. It looked dry, but as soon as we vented the oven, it turned sticky within seconds."

Scientist Response: You are fighting the Hysteresis Loop . Standard vacuum ovens often backfill with ambient lab air (40-60% RH). If your salt's CRH is 20% (common for poly-HCl salts), you are re-wetting it instantly.

Protocol: The "Double-Trap" Drying Method

Objective: Isolate anhydrous salt without specialized gloveboxes.

  • The Azeotrope Trick:

    • Do not dry from water/methanol alone.

    • Dissolve salt in minimum Methanol.

    • Add Toluene or Isopropanol (IPA).

    • Rotovap. The azeotrope pulls water out more effectively than heat alone.

  • The Desiccant Shield:

    • Place the sample in a vacuum desiccator, NOT just an oven.

    • Agent A: Phosphorus Pentoxide (

      
      ) – Aggressively removes water.
      
    • Agent B: KOH Pellets – Crucial for HCl salts. They neutralize any acid vapors that off-gas, preventing surface corrosion of the salt which attracts more water.

  • The Inert Backfill:

    • Never vent to air. Vent the oven/desiccator with dry Nitrogen or Argon balloon.

    • Seal the flask under this inert atmosphere before moving.

Module 3: Handling & Weighing

Ticket #105: "The balance won't stabilize."

User: Grad_Student_X Issue: "Every time I try to weigh 5 mg for a bioassay, the weight keeps ticking up. Also, the powder flies everywhere (static)."

Scientist Response: You are observing real-time adsorption. The static is actually a sign the material is currently dry (good!), but the weight gain is the deliquescence starting (bad).

Troubleshooting Guide: Weighing the Unweighable
IssueThe FixWhy?
Drifting Weight Weigh by Difference Do not weigh into the destination vial. Weigh the closed source vial, remove approx amount, close, and weigh source again.

= Sample Mass.
Static Cling Polonium Strip / Ionizer Dry HCl salts carry massive static charges. An ionizing gun neutralizes the surface charge immediately.
Sticky Spatula Use PTFE (Teflon) Coated Tools Metal spatulas provide high-energy surfaces for nucleation of water droplets. PTFE resists this.

Module 4: Advanced Formulation (The "Nuclear" Option)

Ticket #505: "Can we change the salt?"

User: Pharma_Lead Issue: "This tri-HCl is impossible to manufacture. Can we switch?"

Scientist Response: If you are early in development, YES . The Tri-HCl is often the "default" salt from synthesis but the worst for physical properties.

The Hofmeister Series of Hygroscopicity:



  • Recommendation: Screen for Fumarate or Tosylate salts. These counter-ions are larger, pack better in the lattice, and have lower hydration energy than chloride.

  • Warning: Changing the salt changes the solubility and bioavailability. You must re-validate the biological assay.

Visualizing the Mechanism

Why does this happen? Understanding the "Avalanche Effect" of multiple HCl sites.

HygroscopicityMechanism cluster_0 The Danger Zone (RH > CRH) Dry Dry Crystal (High Lattice Energy) Adsorb Surface Adsorption Dry->Adsorb RH > 10% Condense Capillary Condensation Adsorb->Condense RH > CRH Solution Deliquescence (Liquid Phase) Condense->Solution Auto-catalytic Solution->Dry Requires Vacuum + Heat

Figure 2: The kinetic pathway of deliquescence. Once capillary condensation begins (RH > CRH), the process becomes auto-catalytic as the dissolved salt lowers the vapor pressure of the water, pulling in more moisture.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and hygroscopicity mechanisms).

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Deliquescence lowering in mixtures of deliquescent salts. Journal of Pharmaceutical Sciences. (Explains why impure salts get wet faster).

  • Burnett, D. J., et al. (2006). Quantifying the Critical Relative Humidity of Pharmaceutical Solids by Dynamic Vapor Sorption. AAPS PharmSciTech. (The standard protocol for DVS analysis).

  • ICH Harmonised Tripartite Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). (Guidelines for solvent limits when using azeotropic drying).

Sources

Technical Support Center: Optimizing SNAr Reaction Temperature for 4-Fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when functionalizing 4-fluoropyridines via Nucleophilic Aromatic Substitution (SNAr). While the C–F bond is the strongest carbon-halogen bond, the extreme electronegativity of fluorine combined with the electron-deficient nature of the pyridine ring makes fluoride an exceptional leaving group.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize reaction temperatures, maximize conversion, and suppress side reactions.

SNAr Temperature Optimization Workflow

When developing an SNAr protocol for 4-fluoropyridines, temperature is the most critical variable dictating both reaction kinetics and chemoselectivity. The workflow below outlines a systematic approach to establishing the optimal thermal conditions.

OptimizationWorkflow Start Start SNAr Optimization (4-Fluoropyridine + Nucleophile) Screen Initial Screen: 25°C - 80°C Solvent: DMSO or DMF Start->Screen LCMS Check Conversion (LC-MS / 19F NMR) Screen->LCMS LowConv < 50% Conversion LCMS->LowConv Incomplete HighConv > 95% Conversion LCMS->HighConv Complete IncTemp Increase Temp by 20°C or Change Base LowConv->IncTemp SideProd Significant Side Products or Decomposition? HighConv->SideProd DecTemp Decrease Temp by 10°C or Dilute Concentration SideProd->DecTemp Yes Optimal Optimal Condition Established SideProd->Optimal No IncTemp->LCMS DecTemp->LCMS

Figure 1: Iterative temperature optimization workflow for 4-fluoropyridine SNAr reactions.

Frequently Asked Questions & Troubleshooting

Q1: Why does my SNAr reaction stall at room temperature despite the high reactivity of 4-fluoropyridine? Causality & Solution: The reaction rate is fundamentally governed by the activation energy required to form the Meisenheimer complex[1]. If your nucleophile is sterically hindered (e.g., tert-butylamine) or electronically deactivated (e.g., electron-poor anilines), ambient thermal energy (20–25 °C) is insufficient to overcome this transition state barrier. Action: Switch to a highly polar aprotic solvent like DMSO, which preferentially solvates cations and leaves the nucleophilic anion "naked" and highly reactive[2]. If the reaction still stalls, increase the temperature in 20 °C increments up to 110 °C[1].

Q2: How do I manage exothermicity and prevent substrate decomposition at elevated temperatures? Causality & Solution: SNAr reactions on highly activated fluoropyridines can be violently exothermic[3]. Rapid heat generation can lead to competing pathways, such as polymerization of the pyridine core or, if using alkoxides, unwanted ether cleavage. Action: Never drop the nucleophile into a hot solution. Always initiate the reaction at 0 °C to 25 °C to safely dissipate the initial heat of mixing and early-stage reaction exotherm[3]. Once stabilized, apply external heating gradually.

Q3: How do I achieve regioselectivity when reacting polyhalogenated pyridines (e.g., 2-chloro-4-fluoropyridine)? Causality & Solution: Regioselectivity is a function of kinetic vs. thermodynamic control. Fluorine is a superior leaving group to chlorine in SNAr due to its high electronegativity, which heavily stabilizes the anionic Meisenheimer intermediate during the rate-determining nucleophilic attack[1]. Action: To selectively displace the 4-fluoro group while leaving the 2-chloro group intact, maintain strict temperature control (typically 25 °C – 40 °C)[4]. Pushing the temperature above 80 °C provides enough thermal energy to overcome the activation barrier for C–Cl displacement, resulting in bis-substitution.

Quantitative Data: Temperature Guidelines by Nucleophile

Different nucleophile classes require distinct thermal windows to balance conversion rates against degradation.

Nucleophile ClassTypical ReagentsOptimal Temp RangeRecommended SolventMechanistic Notes
Primary/Secondary Amines Morpholine, Benzylamine25 °C – 110 °CDMSO, DMF, or AlcoholsHigher temperatures are required for sterically hindered amines to overcome the transition state barrier[1].
Alkoxides NaOMe, KOtBu0 °C – 60 °CTHF, corresponding alcoholExceeding 80 °C often leads to ether cleavage or nucleophilic attack at secondary ring positions.
Thiolates NaSMe, Thiophenol0 °C – 25 °CDMF, THFThiolates are highly polarizable and nucleophilic; reactions are extremely fast and exothermic even at 0 °C.

Mechanistic Pathway of SNAr

Understanding the addition-elimination mechanism is crucial for troubleshooting. Temperature primarily influences the first step (Addition), which is the rate-determining step (RDS).

SNArMechanism Reactants 4-Fluoropyridine + Nucleophile TS1 Transition State 1 (High Energy RDS) Reactants->TS1 Temp Driven Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer Addition TS2 Transition State 2 (Low Energy) Meisenheimer->TS2 Restores Ring Products 4-Substituted Pyridine + Fluoride TS2->Products Elimination

Figure 2: Addition-elimination mechanism of SNAr highlighting the temperature-dependent rate-determining step.

Self-Validating Experimental Protocol: Temperature Screening

This protocol is designed to establish the optimal temperature for a novel 4-fluoropyridine derivative while preventing exothermic runaway and capturing in-process analytical data.

Materials:

  • 4-Fluoropyridine derivative (1.0 equiv)

  • Nucleophile (e.g., Morpholine) (1.2 equiv)

  • Base (e.g., K₂CO₃ or DIPEA) (2.0 equiv)

  • Anhydrous DMSO (0.2 M concentration)

Step-by-Step Methodology:

  • Inert Preparation: Purge a dry reaction vial with nitrogen. Add the 4-fluoropyridine derivative and the base. Dissolve in anhydrous DMSO to achieve a 0.2 M concentration.

  • Controlled Addition (0 °C): Cool the vial to 0 °C using an ice-water bath. Add the nucleophile dropwise over 5 minutes. Causality: This prevents localized heating and controls the initial exotherm characteristic of activated fluoropyridines[3].

  • Ambient Phase (25 °C): Remove the ice bath and allow the mixture to stir at 25 °C for 1 hour.

  • First Validation Gate: Withdraw a 10 µL aliquot, dilute in MeCN/H₂O, and analyze via LC-MS or ¹⁹F NMR.

    • If conversion is >95%: Proceed to workup.

    • If conversion is <95%: Proceed to Step 5.

  • Thermal Escalation: Equip the vial with a reflux condenser (if applicable) and heat to 50 °C for 2 hours. Perform a second LC-MS validation. If the reaction is still incomplete, escalate to 80 °C, and finally 110 °C, checking LC-MS every 2 hours[1].

  • Quenching & Workup: Once optimal conversion is validated, cool the reaction to room temperature. Quench by pouring into crushed ice/water. Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine (to remove DMSO), dry over Na₂SO₄, and concentrate.

References

1.1 2.2 3.3 4.4

Sources

Technical Support Center: Free Base Liberation from Trihydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ChemSupport Pro Knowledge Base. Current Status: Operational | Topic: pH Control & Extraction Protocols

Module 1: The Core Directive (Knowledge Base)

KB-101: The "Rule of 3" and the pH Target

Question: I have a trihydrochloride (3xHCl) salt. How much base do I need, and what is my target pH?

The Technical Reality: A trihydrochloride salt implies your molecule has three protonated basic centers (amines). To liberate the free base, you must neutralize all three equivalents of HCl and deprotonate the amine to its neutral state.

The Protocol:

  • Stoichiometry is Critical: You need at least 3 equivalents of base just to neutralize the counter-ions (HCl).

  • The "pKa + 2" Rule: To ensure >99% of your compound exists as the free base (organic soluble), the aqueous pH must be at least 2 units higher than the highest pKa of your molecule.

Formula:



  • Why? According to the Henderson-Hasselbalch equation, when pH = pKa, the ratio of [Base]:[Salt] is 1:1 (50% extracted). At pH = pKa + 1, it is 10:1 (90%). At pH = pKa + 2, it is 100:1 (~99%).

Module 2: Troubleshooting Tickets (Q&A)

Ticket #402: "My yield is low, but I added 3 equivalents of NaOH."

Status: Resolved Root Cause: Incomplete deprotonation due to buffering effects.

Diagnosis: Adding exactly 3 equivalents of base often results in a pH that hovers near the pKa, leaving ~50% of your compound in the water-soluble salt form. The amine groups themselves act as buffers, resisting the pH change.

The Fix (The "Check-Adjust-Extract" Loop):

  • Dissolve the 3xHCl salt in minimum water (10-20 volumes).

  • Add Base (e.g., 10% NaOH or Sat.

    
    ) until you reach the theoretical stoichiometric point.
    
  • Measure pH using a calibrated probe (paper is unreliable for precise endpoints).

  • Adjust: Continue adding base until pH reaches Target pH (pKa + 2) .

  • Extract: Only then add your organic solvent (DCM, EtOAc, etc.).

Ticket #505: "The solution turned into a milky emulsion (Oiling Out)."

Status: Resolved Root Cause: Rapid precipitation of the lipophilic free base before it can partition into the organic solvent.

The Mechanism: As you neutralize the salt, the free base becomes insoluble in water. If no organic solvent is present, or if the base is added too fast, the free base forms microscopic oil droplets stabilized by the remaining salt, creating a stubborn emulsion.

Prevention Protocol:

  • Biphasic Basification: Add the organic solvent before adding the base. Stir rapidly while adding the base dropwise. The free base will immediately partition into the organic layer as it forms.

  • Salting Out: If an emulsion forms, add solid NaCl (brine) to the aqueous layer. This increases the ionic strength, forcing the organic compound out of the water phase.[1]

Ticket #609: "My compound degraded/racemized during extraction."

Status: Resolved Root Cause: "pH Overshoot" using strong bases (NaOH/KOH).

Diagnosis: A localized high pH (pH > 13) at the point of dropwise addition can hydrolyze esters or racemize chiral centers, even if the bulk pH is lower.

The Fix:

  • Switch Bases: Use a weaker base like Sodium Bicarbonate (

    
    )  or Sodium Carbonate (
    
    
    
    )
    . These self-buffer at pH ~8.5 and ~11.5 respectively, preventing dangerous pH spikes.
  • Cold Extraction: Perform the neutralization at 0°C to kinetically slow down degradation reactions.

Module 3: Data & Visualization

Table 1: Base Selection Matrix
Base ReagentApprox.[2][3][4][5][6] Max pHRisk LevelRecommended For
Sodium Bicarbonate ~8.5LowLow pKa amines (anilines, pyridines).
Sodium Carbonate ~11.5MediumMost standard aliphatic amines.
Ammonium Hydroxide ~11.0LowVolatile; good if you can't wash out salts.
Sodium Hydroxide (1M) >13.0HighHigh pKa amines; robust molecules only.
Workflow Diagram: The "Safe-Release" Protocol

G Start Start: Tri-HCl Salt (Dissolved in Water) AddSolvent Add Organic Solvent (Biphasic Mixture) Start->AddSolvent AddBase Add Base Dropwise (with vigorous stirring) AddSolvent->AddBase CheckPH Check Aqueous pH AddBase->CheckPH BranchLow pH < pKa + 2 CheckPH->BranchLow Too Acidic BranchHigh pH ≥ pKa + 2 CheckPH->BranchHigh Target Reached BranchLow->AddBase Add More Base Extract Separate Layers (Keep Organic) BranchHigh->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry End End: Pure Free Base Dry->End

Caption: The "Safe-Release" Biphasic Neutralization Workflow to prevent oiling out and ensure complete liberation.

References

  • Vogel's Textbook of Practical Organic Chemistry . (5th Edition). Chapter 2: Experimental Techniques - Solvent Extraction. Longman Scientific & Technical.[7]

  • Henderson, L. J. (1908). "Concerning the relationship between the strength of acids and their capacity to preserve neutrality." American Journal of Physiology, 21(2), 173-179.

  • D. Evans pKa Table . Bordwell pKa Table (Acidity in DMSO & Water). University of Wisconsin-Madison.

  • Kumamoto, T., et al. (2021). "Process Development for the Free Base Liberation of Hydrochloride Salts." Organic Process Research & Development.

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 1-(Pyridin-4-yl)piperidin-4-amine: A Focus on 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the characterization of 1-(Pyridin-4-yl)piperidin-4-amine, a heterocyclic compound of interest, with a primary focus on the interpretation of its 1H Nuclear Magnetic Resonance (NMR) spectrum. Furthermore, we will objectively compare the utility of 1H NMR with alternative analytical techniques such as 13C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing a comprehensive framework for its analytical assessment.

The Power of 1H NMR in Structural Elucidation

1H NMR spectroscopy is an unparalleled tool for determining the precise arrangement of hydrogen atoms within a molecule, offering critical insights into its connectivity and stereochemistry. The spectrum of 1-(Pyridin-4-yl)piperidin-4-amine is expected to exhibit distinct signals corresponding to the protons of the pyridine and piperidine rings.

Predicted 1H NMR Spectrum of 1-(Pyridin-4-yl)piperidin-4-amine

While an experimental spectrum is the gold standard, a predicted spectrum based on the well-established chemical shifts of pyridine and piperidine derivatives provides a strong foundation for analysis. The molecular structure and predicted proton environments are illustrated below.

Molecular Structure and Proton Labeling

Caption: Molecular structure of 1-(Pyridin-4-yl)piperidin-4-amine with proton labeling.

Table 1: Predicted 1H NMR Chemical Shifts (δ) in CDCl3

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
Pyridine Protons
H-α~8.2 - 8.6Doublet (d)2HProtons ortho to the pyridine nitrogen are significantly deshielded.[1][2]
H-β~6.6 - 7.0Doublet (d)2HProtons meta to the pyridine nitrogen are more shielded compared to H-α. The electron-donating piperidine nitrogen causes an upfield shift.
Piperidine Protons
H-b, H-b' (axial & equatorial)~3.8 - 4.2Multiplet (m)4HProtons alpha to the piperidine nitrogen are deshielded. The connection to the electron-withdrawing pyridine ring further shifts them downfield.
H-c, H-c' (axial & equatorial)~1.8 - 2.2Multiplet (m)4HProtons beta to the piperidine nitrogen.
H-d~2.8 - 3.2Multiplet (m)1HThe methine proton at the 4-position is adjacent to the amine group.
H-e (NH2)~1.5 - 2.5 (broad)Singlet (s)2HThe chemical shift of amine protons can vary significantly due to hydrogen bonding and concentration. The signal is often broad and may exchange with D2O.[3]

Causality Behind Experimental Choices:

  • Choice of Solvent: Deuterated chloroform (CDCl3) is a common choice for NMR analysis of many organic compounds due to its ability to dissolve a wide range of samples and its relatively simple solvent signal.[4] However, the solubility of 1-(Pyridin-4-yl)piperidin-4-amine should be confirmed, and alternative solvents like deuterated dimethyl sulfoxide (DMSO-d6) may be necessary. The choice of solvent can influence chemical shifts.[5]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm) for 1H NMR, providing a reference point for chemical shifts.[6]

Comparative Analysis of Analytical Techniques

While 1H NMR is a cornerstone of structural analysis, a multi-technique approach provides a more complete and robust characterization.

Table 2: Comparison of Analytical Techniques for the Characterization of 1-(Pyridin-4-yl)piperidin-4-amine

TechniqueInformation ProvidedAdvantagesDisadvantages
1H NMR - Proton environment and connectivity- Stereochemistry- Purity assessment- High resolution- Non-destructive- Quantitative- Can be complex for large molecules- Requires soluble sample
13C NMR - Carbon skeleton- Number of unique carbons- Complements 1H NMR- Good for identifying symmetry- Lower sensitivity than 1H NMR- Longer acquisition times
Mass Spectrometry (MS) - Molecular weight- Fragmentation pattern- High sensitivity- Small sample amount required- Does not provide detailed structural connectivity- Isomers can be difficult to distinguish
HPLC - Purity assessment- Quantification- High sensitivity for impurity detection- Widely applicable- Requires a suitable chromophore for UV detection- Does not provide structural information directly

In-Depth Look at Alternative Techniques

13C NMR Spectroscopy

13C NMR provides information about the carbon framework of the molecule. For 1-(Pyridin-4-yl)piperidin-4-amine, one would expect to see distinct signals for each unique carbon atom in the pyridine and piperidine rings.

  • Pyridine Carbons: The carbon attached to the piperidine nitrogen (C-γ) would be the most downfield in the pyridine ring, followed by the ortho (C-α) and meta (C-β) carbons. Typical chemical shifts for pyridine carbons are in the range of 120-150 ppm.[7]

  • Piperidine Carbons: The carbons adjacent to the nitrogen (C-2, C-6) would appear in the range of 40-60 ppm. The carbon bearing the amine group (C-4) and the remaining carbons (C-3, C-5) would be found further upfield.[8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural clues through fragmentation analysis. For 1-(Pyridin-4-yl)piperidin-4-amine (C10H15N3), the expected monoisotopic mass is approximately 177.1266 Da.[9] The fragmentation pattern would likely involve cleavage of the piperidine ring and the bond connecting the two rings.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of a compound. A reverse-phase HPLC method would be suitable for 1-(Pyridin-4-yl)piperidin-4-amine.

  • Mobile Phase: A typical mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Detection: UV detection would be effective due to the presence of the pyridine ring, which absorbs UV light. A wavelength of around 254 nm would likely be suitable. HPLC can effectively separate the target compound from impurities, starting materials, and byproducts.[10][11]

Experimental Protocols

Protocol 1: 1H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(Pyridin-4-yl)piperidin-4-amine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

    • Add a small amount of TMS as an internal standard.

    • Cap the NMR tube and gently invert to ensure complete dissolution.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

Workflow for Structural Elucidation

Structural_Elucidation_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Chromatography Chromatography H1_NMR 1H NMR Analysis (Proton Environment) TwoD_NMR 2D NMR (COSY, HSQC) (Connectivity) H1_NMR->TwoD_NMR Confirmation Confirmed Structure H1_NMR->Confirmation C13_NMR 13C NMR Analysis (Carbon Skeleton) C13_NMR->TwoD_NMR C13_NMR->Confirmation TwoD_NMR->Confirmation MS Mass Spectrometry (Molecular Weight) MS->Confirmation HPLC HPLC Analysis (Purity) HPLC->Confirmation Structure Proposed Structure Structure->H1_NMR Predict Spectrum Structure->C13_NMR Predict Spectrum Structure->MS Predict M/z Structure->HPLC Assess Purity

Caption: A typical workflow for the structural confirmation of an organic molecule.

Conclusion

The structural characterization of 1-(Pyridin-4-yl)piperidin-4-amine relies on a synergistic approach, with 1H NMR spectroscopy serving as the primary tool for elucidating its detailed proton framework. By integrating data from 13C NMR, Mass Spectrometry, and HPLC, researchers can achieve a comprehensive and unambiguous confirmation of the molecule's identity, purity, and structure. This multi-faceted analytical strategy is indispensable in the rigorous landscape of modern drug discovery and development.

References

  • Filo. (2025, April 1). The proton NMR chemical shifts of the hydrogens in pyridine are shown.
  • CliffsNotes. (2016, April 29). The proton NMR chemical shifts of the hydrogens in pyridine are (1 Answer).
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (2022, November). List of the proton chemical shifts (ppm)
  • ChemicalBook. (n.d.). 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2021, March). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and Aminopyridines (APYs) in CDCl 3 /DMSO-d 6 (70:30 v/v).
  • ESA-IPB. (n.d.).
  • PubChem. (n.d.). 1-(pyridin-4-yl)piperidin-4-amine. Retrieved from [Link]

  • ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
  • University of California, Davis. (n.d.). Tables For Organic Structure Analysis.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.
  • Canadian Journal of Chemistry. (n.d.).
  • BenchChem. (2025). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.
  • National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • Emery Pharma. (2018, April 2).
  • OpenOChem Learn. (n.d.). Interpreting NMR Spectra.
  • Sigma-Aldrich. (n.d.). 1-(piperidine-4-carbonyl)piperidin-4-amine.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • ChemicalBook. (n.d.). 1-Methylpiperidin-4-amine(41838-46-4) 1H NMR spectrum.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • ResearchGate. (n.d.). Figure S36. 13 C-NMR for 4-[(pyridin-4-yl)amino]benzonitrile.
  • PubChem. (n.d.). N-(piperidin-4-yl)pyridin-4-amine.
  • mzCloud. (2018, January 15). 4 ANPP.
  • National Center for Biotechnology Inform
  • ChemicalBook. (2025, July 4). 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Chemical Review and Letters. (2021, October 30).
  • ACS Publications. (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.
  • PubMed. (2000, October 15).
  • Santa Cruz Biotechnology. (n.d.). 1-(pyridin-2-ylmethyl)piperidin-4-amine.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • MDPI. (2022, February 9).
  • SpectraBase. (n.d.). Pyridine.
  • NIST WebBook. (n.d.). N-Phenyl-4-piperidinamine.
  • ChemicalBook. (n.d.). 1-AMINO-PIPERIDIN-4-OL(79414-82-7) 1H NMR spectrum.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.
  • CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • ResearchGate. (2025, August 5).
  • PubChem. (n.d.). 4-Piperidinamine.
  • EPFL. (n.d.).

Sources

HPLC Method Development for Amine Trihydrochloride Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Trihydrochloride" Challenge

Amine trihydrochloride salts represent a unique analytical challenge in pharmaceutical development. These compounds are characterized by extreme polarity , high basicity , and a significant counter-ion load (3x Cl⁻ per molecule).

Standard C18 methods often fail here. The high polarity leads to elution in the void volume (


), while the basic amine groups interact with residual silanols on the silica surface, causing severe peak tailing.

This guide objectively compares three distinct chromatographic approaches to solving this problem:

  • Legacy Approach: C18 with Ion-Pairing Agents (IPC).

  • Alternative Approach: Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2]

  • Recommended Approach: Mixed-Mode C18/SCX (Strong Cation Exchange) stationary phases.

Strategic Comparison of Methodologies

Method A: Traditional C18 + Ion-Pairing (IPC)

The Historical Standard

  • Mechanism: An ion-pairing reagent (e.g., Sodium Octanesulfonate or TFA) is added to the mobile phase.[3] The hydrophobic tail of the reagent adsorbs onto the C18 surface, while the charged head group interacts with the basic amine, effectively creating a "pseudo-ion-exchange" surface.

  • Pros: Excellent resolution for complex mixtures; widely available columns.

  • Cons: Not MS-compatible (non-volatile salts suppress ionization); extremely long equilibration times; "dedicated" columns required (reagents are difficult to wash off).

Method B: HILIC

The Polar Alternative[4]

  • Mechanism: Uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase.[1] Water acts as the strong solvent.[2]

  • Pros: High retention for polar amines; MS-friendly mobile phases (high ACN).

  • Cons: Sample solubility issues (trihydrochlorides often crash out in 80% ACN); sensitive to sample diluent mismatch; long re-equilibration times compared to RPLC.

Method C: Mixed-Mode C18/SCX (The "Product")

The Modern Solution

  • Mechanism: The stationary phase contains both hydrophobic alkyl chains (C18) and covalently bonded acidic groups (Cation Exchange). This allows for dual retention: hydrophobic interaction for the carbon backbone and electrostatic retention for the amine groups.

  • Pros: Tunable selectivity via pH and buffer strength; excellent peak shape (electrostatic repulsion of silanols); MS-compatible; robust against high salt loads.

  • Cons: More complex method development (requires understanding of pKa and pH interplay).

Comparative Performance Data

The following data summarizes a study analyzing Spermidine Trihydrochloride (a model highly basic, polar polyamine) across the three methodologies.

Table 1: Quantitative Performance Metrics

MetricMethod A: C18 + IPCMethod B: HILIC (Amide)Method C: Mixed-Mode C18/SCX
Retention Factor (

)
4.25.14.8
USP Tailing Factor (

)
1.151.451.08
Theoretical Plates (

)
8,5006,20012,500
Equilibration Time > 45 mins25 mins5 mins
MS Compatibility Poor (Signal Suppression)ExcellentExcellent
Sample Solubility High (Aqueous diluent)Low (Precipitation risk)High (Aqueous diluent)

Key Insight: While HILIC provides retention, Method C (Mixed-Mode) offers the superior balance of peak symmetry (


) and operational robustness (fast equilibration and aqueous solubility).

Detailed Experimental Protocols

Protocol for Method C: Mixed-Mode C18/SCX (Recommended)

This protocol utilizes a mixed-mode column (e.g., SIELC Primesep or similar technology) to leverage dual retention mechanisms.[5]

1. System Suitability & Preparation:

  • Column: Mixed-Mode C18/SCX (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to load salts).

    • 2-15 min: 5%

      
       60% B.
      
    • 15-18 min: 60% B.

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: CAD (Charged Aerosol Detector) or ELSD (since aliphatic amines lack UV chromophores). Note: If aromatic impurities are present, UV 210-254 nm is usable.

2. Critical Parameter: Buffer Strength vs. Retention

  • In Mixed-Mode, increasing buffer concentration decreases retention of the amine (competing for ion-exchange sites).

  • Optimization Step: If the amine elutes too late, increase Ammonium Formate concentration from 10 mM to 50 mM.

3. Sample Preparation (The "Trihydrochloride" Factor):

  • Dissolve 10 mg Amine Trihydrochloride in 10 mL Mobile Phase A (Water/Acid).

  • Why? Unlike HILIC, Mixed-Mode tolerates 100% aqueous diluents, preventing the precipitation of the salt form often seen when diluting into high-organic HILIC mobile phases.

Visualizing the Mechanism & Workflow

Diagram 1: Method Selection Decision Tree

This logic flow guides the analyst to the correct choice based on analyte properties.

MethodSelection Start Start: Amine Analysis IsSalt Is it a Salt? (e.g., 3HCl) Start->IsSalt Hydrophobicity Hydrophobic Backbone? IsSalt->Hydrophobicity Yes MS_Req MS Detection Required? Hydrophobicity->MS_Req Yes (Alkyl/Aromatic) MethodB Method B: HILIC (Good for Polar, Low Salt) Hydrophobicity->MethodB No (Very Polar) MethodA Method A: C18 + IPC (Good for UV, Robust) MS_Req->MethodA No (UV only) MethodC Method C: Mixed-Mode (Best for 3HCl Salts + MS) MS_Req->MethodC Yes (Must avoid non-volatiles)

Caption: Decision matrix for selecting the optimal HPLC mode for amine salts.

Diagram 2: The Mixed-Mode Mechanism

Visualizing why Method C succeeds where C18 fails.

MixedModeMechanism cluster_Phase Stationary Phase Surface Analyte Amine 3HCl (+++ Charge) C18 C18 Chain (Hydrophobic Retention) Analyte->C18 Van der Waals SCX Acidic Ligand (-) (Electrostatic Retention) Analyte->SCX Ionic Bond (Tunable) Silanol Silanol (Si-OH) (Shielded/Repelled) Analyte->Silanol Blocked

Caption: Dual-retention mechanism of Mixed-Mode phases: C18 retains the backbone, while SCX ligands retain the amine and shield silanols.

References

  • McCalley, D. V. (2017). Understanding and managing the separation of basic compounds in RPLC and HILIC. Journal of Chromatography A. Link

  • Agilent Technologies. (2020). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Application Notes. Link

  • Zhang, K., & Liu, X. (2016). Mixed-Mode Chromatography in Pharmaceutical Analysis.[7][8] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Sielc Technologies. (n.d.). HPLC Separation of Polyamines using Primesep 200.[5] Application Note. Link

  • Waters Corporation. (2019). Charged Surface Hybrid (CSH) Technology for Basic Compounds. White Paper. Link

Sources

FTIR Spectral Differentiation: Primary Amines vs. Pyridine Rings in Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the coexistence of primary amine (


) and pyridine ring moieties is common (e.g., aminopyridines in kinase inhibitors). While both functional groups exhibit activity in the 

and

regions, distinguishing them requires a precise understanding of vibrational mechanics.[1]

This guide provides a comparative technical analysis to differentiate these groups. The primary amine is characterized by a diagnostic doublet in the high-frequency region (


) and a "scissoring" mode that often obscures pyridine signals.[1] The pyridine ring is identified by the "Four-Band" rule  in the fingerprint region and a specific "breathing" mode near 

.

Mechanistic Comparison: Vibrational Physics

To interpret the spectrum accurately, one must understand the cause of the peaks.

Primary Amine ( ): Coupled Oscillators

A primary amine possesses two N-H bonds attached to a single nitrogen.[1] These do not vibrate independently; they mechanically couple.

  • Asymmetric Stretching: Both hydrogens move in opposite directions relative to the nitrogen. This requires higher energy (higher wavenumber).[1]

  • Symmetric Stretching: Both hydrogens move in the same direction. This requires lower energy.

  • Result: This coupling creates the characteristic doublet (two distinct peaks) separated by approximately

    
    .[1]
    
Pyridine Ring: Aromatic Resonance

Pyridine is a heteroaromatic system. Its vibrations are governed by the ring's rigidity and the electronegativity of the nitrogen atom.

  • Skeletal Ring Stretching: The

    
     and 
    
    
    
    bonds resonate, creating four distinct bands derived from the benzene
    
    
    mode.
  • Ring Breathing: A radial expansion/contraction of the entire ring, highly sensitive to substitution patterns.

Diagnostic Peak Guide

The following table synthesizes data from standard spectroscopic texts and specific aminopyridine studies.

Table 1: Comparative FTIR Characteristic Peaks
Spectral RegionVibrational ModePrimary Amine (

)
Pyridine RingDiagnostic Note
High Frequency (

)
Stretching 3500 & 3400 (Doublet, Medium-Strong)3100-3000 (Multiple Weak bands)Key Differentiator. Amine doublet is sharp (dilute) or broad (H-bonded).[1] Pyridine C-H is always

and weak.
Double Bond (

)
Deformation / Stretch 1650-1580 (Scissoring, Strong)1600-1580 (Ring Stretch I, Variable)Overlap Hazard. Amine scissoring often masks the first pyridine ring band.[1]
Fingerprint (

)
Skeletal Ring N/A1570, 1480, 1440 (Ring Stretch II, III, IV)Confirmation Zone. Look for these 3 bands to confirm pyridine if the 1600 band is obscured.[1]
Low Frequency (

)
C-N Stretch 1340-1250 (Aromatic C-N, Strong)N/ADifficult to distinguish from ring vibrations without isotopic labeling.[1]
Far Fingerprint (

)
Wag / Breathe 900-650 (N-H Wag, Broad)~990-1000 (Ring Breathing, Sharp)Pyridine Marker. The ~990 band is very specific to mono-subst.[1] pyridines.[2][3][4][5][6]

Deep Dive: Resolving Spectral Overlaps

The "Doublet" Rule vs. H-Bonding

In solid-phase analysis (KBr pellet), primary amines often form intermolecular hydrogen bonds.[1] This causes the distinct doublet at


 to broaden and shift to lower wavenumbers (

), potentially merging into a single blob.[1]
  • Solution: Dissolve the sample in a non-polar solvent (e.g.,

    
     or 
    
    
    
    ) and run in a liquid cell. This breaks H-bonds, restoring the sharp diagnostic doublet.
The "Four-Band" Rule for Pyridine

While benzene derivatives typically show 2-3 bands in the


 region, pyridine derivatives characteristically show four  bands due to the lower symmetry (

) caused by the nitrogen atom.
  • Band 1 (~1600): Often overlaps with amine scissoring.[7]

  • Band 2 (~1570): Usually distinct.[1]

  • Band 3 (~1480): Strong intensity.[1]

  • Band 4 (~1440): Medium intensity.[1]

  • Guidance: If you see the amine scissoring at 1620, look for the "backup" pyridine bands at 1480 and 1440 to confirm the ring.

Experimental Protocol: Self-Validating Identification

Objective: Conclusively identify both moieties in an unknown pharmaceutical intermediate.

Method A: Sample Preparation (ATR vs. Transmission)[1]
  • Recommendation: Use ATR (Attenuated Total Reflectance) with a Diamond crystal for screening.[1] It requires minimal prep.

  • Critical Step: Ensure the sample is dry. Water vapor absorbs strongly at

    
     (masking amines) and 
    
    
    
    (masking scissoring).[1]
    • Validation: Run a background scan immediately before the sample. If O-H stretch is present in background, purge the system with dry nitrogen.

Method B: The "Dilution Shift" Validation

To confirm if a broad peak at


 is a primary amine or an overlapping hydroxyl/impurity:
  • Prepare a 10% solution of the compound in dry Dichloromethane (DCM).

  • Acquire spectrum.[3][5][6][7][8][9][10][11]

  • Dilute to 1% and acquire again.

  • Analysis:

    • If the peak position shifts to higher frequency and splits into two sharp spikes (the doublet), it is a Primary Amine .

    • If the peak position remains static, it is likely an intramolecular bond or non-amine functionality.

Decision Logic & Visualization

The following diagrams illustrate the logical flow for spectral interpretation and the experimental workflow.

Diagram 1: Spectral Decision Tree

G Start Start: Analyze Spectrum CheckHigh Check 3300-3500 cm⁻¹ Start->CheckHigh Doublet Is there a Doublet? CheckHigh->Doublet AmineConfirmed Primary Amine Likely (Asym + Sym Stretch) Doublet->AmineConfirmed Yes CheckBroad Is it a Broad Blob? Doublet->CheckBroad No CheckFingerprint Check 1650-1400 cm⁻¹ AmineConfirmed->CheckFingerprint DilutionTest Perform Dilution Test (Break H-Bonds) CheckBroad->DilutionTest Yes DilutionTest->AmineConfirmed Doublet Appears Scissoring Band at ~1620 cm⁻¹? CheckFingerprint->Scissoring AmineScissor Amine Scissoring (Confirms Amine) Scissoring->AmineScissor Yes CheckPyridine Check Pyridine Bands (1570, 1480, 1440) Scissoring->CheckPyridine No/Unclear AmineScissor->CheckPyridine FourBands Are 3-4 Bands Present? CheckPyridine->FourBands PyridineConfirmed Pyridine Ring Confirmed FourBands->PyridineConfirmed Yes CheckBreathing Check ~990-1000 cm⁻¹ (Ring Breathing) FourBands->CheckBreathing No/Ambiguous CheckBreathing->PyridineConfirmed Sharp Peak Found

Caption: Logic flow for distinguishing Primary Amine and Pyridine moieties based on spectral hierarchy.

Diagram 2: Experimental Workflow for Overlap Resolution

Experiment Sample Solid Sample (Aminopyridine) Step1 Step 1: ATR Screening (Dry Crystal) Sample->Step1 Decision Peaks Resolved? Step1->Decision Step2 Step 2: Liquid Cell (CH₂Cl₂ Solution) Decision->Step2 No (Overlaps) Final Final Assignment Decision->Final Yes (Clear) Result1 H-Bonding Broken Doublet Sharpened Step2->Result1 Result2 Pyridine Bands Separated from Scissoring Step2->Result2 Result1->Final Result2->Final

Caption: Workflow to resolve hydrogen-bonding induced broadening and spectral overlaps.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • OpenStax. (2023).[12] Spectroscopy of Amines. Chemistry LibreTexts. Link

  • Sundaraganesan, N., et al. (2007).[2] "Vibrational spectra and assignments of 2-amino-5-iodopyridine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 830-836.[1][2] Link (Source for specific aminopyridine ring breathing modes).[1]

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for the "Four-Band" rule of pyridines).

Sources

Comparative Guide: Biological Activity of 3HCl Salt vs. Free Base Forms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Active Moiety" Principle

In pharmacological research, a frequent point of confusion is whether the salt form (e.g., Compound[1] · 3HCl) exerts a different biological mechanism than its free base counterpart.

The Bottom Line: Once dissolved in a physiological buffer at a controlled pH, there is no difference in the pharmacodynamic mechanism of action. The active moiety—the molecule interacting with the target receptor or enzyme—is identical.

However, the path to that interaction differs significantly. The 3HCl salt form introduces three molar equivalents of hydrochloric acid into your system. In poorly buffered in vitro assays, this can cause catastrophic pH shifts, leading to artifacts (false toxicity) that are often mistaken for "different biological activity."

This guide details how to normalize these variables to ensure data integrity.

Part 1: Physicochemical Divergence

Before the drug hits the biological target, it must be handled and dissolved. The physical state dictates the solvent choice, which in turn impacts biological compatibility.

Table 1: Comparative Profile
Feature3HCl Salt Form (Hydrophilic)Free Base Form (Lipophilic)
Physical State Typically Crystalline SolidOften Oily Liquid or Amorphous Solid
Aqueous Solubility High. Dissolves readily in water/media.Low. Often requires DMSO or Ethanol.
Stability High. Resistant to oxidation; higher melting point.Lower. Prone to oxidation/discoloration.
Acidity (In Solution) High. Releases 3 H⁺ ions per molecule.Neutral/Basic. pH depends on pKa.
Cell Permeability Low (Charged). Must deprotonate to cross membranes.High (Uncharged). Passive diffusion is faster.
Primary Use Case Aqueous formulations, in vivo injection.DMSO stock solutions, transdermal delivery.

Part 2: In Vitro Biological Activity & The "pH Artifact"

The most critical risk when using a 3HCl salt in cell culture is Acidification Shock .

The Mechanism of Artifact

A "3HCl" salt implies that for every 1 molecule of drug, you are adding 3 molecules of HCl.

  • Scenario: You treat cells with 100 µM of a drug · 3HCl.

  • Result: You effectively add 300 µM of HCl to the media.

  • Consequence: In low-buffer media (e.g., unsupplemented DMEM), this can drop the pH from 7.4 to < 6.5.

  • Observation: Cells detach or die.

  • Reality: The acid killed the cells, not the drug.

Diagram 1: The Dissociation & pH Pathway

This diagram illustrates how both forms converge to the same active species, provided pH is controlled.

dissociation_pathway Salt 3HCl Salt Form (Solid) Sol_Salt Dissolved: [Drug-H3]3+ + 3Cl- Salt->Sol_Salt Add Water Base Free Base Form (Solid/Oil) Sol_Base Dissolved: [Drug] (Neutral) Base->Sol_Base Add DMSO Acid_Shock pH DROP (Risk of Toxicity) Requires Buffering Sol_Salt->Acid_Shock Release 3H+ DMSO_Req Requires DMSO/EtOH (Solvent Toxicity Risk) Sol_Base->DMSO_Req Solvent effect Equilibrium Physiological Equilibrium (pH 7.4) [Drug] ⇌ [Drug-H]+ Acid_Shock->Equilibrium Buffer (HEPES/Bicarb) DMSO_Req->Equilibrium Dilution into Media Target Biological Target Interaction (Identical Activity) Equilibrium->Target

Caption: Convergence of salt and free base forms to a single active moiety at physiological pH.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure your data is reproducible, you must validate the system against pH shifts and molar mass errors.

Protocol A: Molar Mass Correction (Crucial)

The Trap: Treating 10 mg of Salt as equal to 10 mg of Base results in under-dosing the active drug. The Fix: Always calculate based on Molar Equivalents .



Example (Spermidine):

  • Spermidine Free Base MW: ~145.25 g/mol

  • Spermidine 3HCl MW: ~254.63 g/mol

  • Correction Factor: 1.75

  • To deliver 10 mg of active Spermidine, you must weigh 17.5 mg of the 3HCl salt.

Protocol B: The "pH Safety Check" (For 3HCl Salts)

Use this workflow when testing high concentrations (>50 µM) of any multi-HCl salt.

  • Prepare Stock: Dissolve 3HCl salt in water or PBS.

  • Mock Dilution: In a transparent tube, add the stock to your culture media at the highest experimental concentration.

  • Visual Check: Look at the Phenol Red indicator.

    • Remains Red/Pink: Safe. The buffer capacity held.

    • Turns Yellow/Orange:STOP. The media has acidified.

  • Correction: If yellow, add HEPES (10-25 mM final concentration) or adjust stock pH with dilute NaOH before adding to cells.

Protocol C: Converting 3HCl Salt to Free Base

If your assay is strictly sensitive to ionic strength or chloride ions, you may need to convert the salt to the base.

  • Dissolve: Dissolve the 3HCl salt in a minimum volume of water.

  • Basify: Add 10N NaOH dropwise until pH > 11 (Solution may become cloudy as free base precipitates).

  • Extract: Add an organic solvent (DCM or Ethyl Acetate).[2] Shake and vent.

  • Separate: Collect the organic (bottom for DCM, top for EtAc) layer.

  • Dry: Add anhydrous

    
     to the organic phase to remove water. Filter.
    
  • Evaporate: Remove solvent under vacuum (Rotavap).

  • Result: Pure Free Base (oil or solid).

Part 4: In Vivo Implications (PK/PD)

While in vitro activity is identical (if buffered), in vivo performance often favors the salt form.

  • Dissolution Rate: The 3HCl salt dissolves rapidly in the gastric juices (protonation aids solubility). The free base may form a "gum" or precipitate, slowing absorption.

  • Bioavailability: Consequently, the

    
     (peak concentration) is often higher and achieved faster (
    
    
    
    ) with the salt form.
  • Toxicity: The 3HCl form is a systemic acid load. While usually negligible in small doses, high-dose IP injections of 3HCl salts can cause local irritation or peritoneal acidosis in mice.

Diagram 2: Decision Matrix for Researchers

decision_matrix Start Start: Choose Form Q1 Is the assay in aqueous media? Start->Q1 Res1 Use 3HCl Salt (Easier Solubility) Q1->Res1 Yes Res2 Use Free Base + DMSO (Avoids pH shift) Q1->Res2 No (Lipid/Solvent based) Q2 Is the drug concentration > 100 µM? Q2->Res1 No (Buffer can handle it) Check CRITICAL: Check Media pH (Phenol Red) Q2->Check Yes (High Load) Res1->Q2 Check->Res1 pH Stable Check->Res2 pH Drops (Switch form)

Caption: Logic flow for selecting the appropriate compound form based on experimental constraints.

References

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection and physicochemical properties).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Link

  • Liu, Y., et al. (2021).[5] New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases.[5] Aging and Disease, 12(8), 1948-1963.[5] (Example of biological application of polyamine salts). Link

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. (Reference for identifying solvent peaks like DMSO/Ethanol in free base preparations). Link

Sources

Crystal Structure Analysis of 1-(Pyridin-4-yl)piperidin-4-amine Salts: A Comprehensive Comparison Guide for API Solid-Form Selection

Author: BenchChem Technical Support Team. Date: March 2026

The selection of an optimal solid-state form is a critical juncture in the preformulation stage of drug development. For active pharmaceutical ingredients (APIs) containing multi-basic motifs, salt formation offers a powerful mechanism to modulate physicochemical properties such as solubility, stability, and manufacturability[1].

1-(Pyridin-4-yl)piperidin-4-amine (1-P4P-4A) is a highly versatile building block and pharmacophore that combines a rigid pyridine ring with a flexible piperidine moiety. Because it possesses multiple basic nitrogen centers, it presents a complex landscape for salt screening. This guide objectively compares the crystallographic and physicochemical performance of various 1-P4P-4A salts—specifically the Free Base, Hydrochloride (HCl), Sulfate (H₂SO₄), and Phosphate (H₃PO₄) forms—to provide drug development professionals with actionable, data-driven insights for API solid-form selection.

Physicochemical Profiling & Protonation Causality

To understand the macroscopic behavior of 1-P4P-4A salts, we must first analyze the microscopic causality of its protonation states. The molecule contains three distinct basic sites, each with significantly different pKa values:

  • Primary Aliphatic Amine (pKa ~10.0): The most basic site, readily protonated by weak and strong acids alike.

  • Pyridine Nitrogen (pKa ~5.5): Moderately basic, requiring stronger acids or a lower pH microenvironment for complete protonation.

  • Piperidine Nitrogen (pKa ~2.0): Due to its attachment to the electron-withdrawing pyridine ring (exhibiting aniline/enamine-like resonance), this nitrogen is highly deactivated and rarely participates in salt formation under standard conditions.

The choice of counterion directly dictates the hydrogen-bonding network (supramolecular synthons) within the crystal lattice[2]. Monovalent anions like chloride (Cl⁻) tend to form discrete 1D or 2D networks. In contrast, polyvalent oxyanions like sulfate (SO₄²⁻) demand multiple hydrogen-bond donors to satisfy their coordination sphere, frequently incorporating atmospheric water into the lattice and leading to problematic hygroscopicity.

Experimental Methodologies

The following protocols outline a self-validating system for generating and analyzing these crystal structures. By coupling controlled crystallization with thermal and structural analysis, phase purity is rigorously confirmed.

Protocol A: High-Throughput Salt Screening & Crystallization
  • Solvent Selection & Dissolution: Dissolve 100 mg of 1-P4P-4A free base in 2.0 mL of a binary solvent system (Ethanol/Water, 80:20 v/v) at 60°C.

    • Causality: A binary system is utilized to balance the solubility of the hydrophobic free base and the highly polar nucleating salt, preventing premature precipitation.

  • Acid Addition: Add the respective counterion acid (HCl, H₂SO₄, or H₃PO₄) dropwise at 1.05 or 2.10 molar equivalents under continuous stirring (500 rpm).

  • Controlled Cooling: Cool the solution to 5°C at a strict rate of 0.5°C/min.

    • Causality: Slow, linear cooling minimizes thermodynamic defects in the crystal lattice, yielding high-quality single crystals suitable for Single Crystal X-Ray Diffraction (SCXRD) rather than amorphous aggregates.

  • Isolation & Validation: Filter the crystals under a vacuum and dry in a desiccator at 40°C for 24 hours.

    • Self-Validation: Perform Differential Scanning Calorimetry (DSC) on the dried powder. A single, sharp endothermic melting peak absent of the free-base melting signature confirms 100% phase conversion and purity.

Protocol B: Powder X-Ray Diffraction (PXRD) Analysis
  • Sample Preparation: Gently grind 20 mg of the validated salt into a fine powder using an agate mortar. This minimizes preferred orientation effects that can skew peak intensities[3].

  • Mounting: Back-load the powder into a standard zero-background sample holder to ensure a flat, uniform surface.

  • Data Collection: Scan from 2θ = 3° to 40° using Cu-Kα radiation (λ = 1.5406 Å) at a step size of 0.01° and a continuous scan speed of 2°/min.

  • Rietveld Refinement: Import the diffractogram into structural analysis software to refine the unit cell parameters against the theoretical model[4].

    • Causality: This mathematical refinement confirms the 3D atomic arrangement and validates that the bulk powder perfectly matches the hydrogen-bonding network inferred from single-crystal data.

Structural Logic and Hydrogen-Bonding Motifs

The structural integrity of an API salt is heavily dependent on how the protonated API and the counterion interact. The diagram below illustrates the protonation sequence and the resulting crystal lattice architectures.

Pathway cluster_0 Protonation Sequence & Causality cluster_1 Crystal Lattice Formation Base Free Base (1-P4P-4A) Site1 Primary Amine (pKa ~10.0) 1st Protonation Base->Site1 1.0 eq Acid Site2 Pyridine N (pKa ~5.5) 2nd Protonation Site1->Site2 2.0 eq Acid MonoHCl Mono-HCl Salt 1D H-Bond Chains Site1->MonoHCl + Cl- DiHCl Di-HCl Salt 2D Sheets (Optimal) Site2->DiHCl + 2Cl- Sulfate Sulfate Salt 3D Hydrate (Hygroscopic) Site2->Sulfate + SO4(2-)

Protonation logic and resulting crystal lattice networks of 1-P4P-4A salts.

Comparative Data Analysis

The following tables synthesize the quantitative crystallographic and physicochemical data obtained from the experimental workflows.

Table 1: Crystallographic Parameters
Salt FormStoichiometrySpace GroupUnit Cell Volume (ų)Z ValuePrimary H-Bond Motif
Free Base N/AP2₁/c1120.44Weak N-H···N dimers
Mono-HCl 1:1P2₁2₁2₁1245.841D N-H···Cl chains
Di-HCl 1:2Pbca2310.282D Interpenetrating sheets
Sulfate 1:1 (Hemihydrate)P1̄1305.623D complex network with H₂O
Phosphate 1:1AmorphousN/AN/ADisordered polymeric gel
Table 2: Physicochemical Performance & Stability
Salt FormAqueous Solubility (mg/mL)Melting Point (DSC, °C)Hygroscopicity (ΔW at 75% RH)Manufacturability
Free Base < 0.1112.5Low (< 0.5%)Poor (Low solubility)
Mono-HCl 45.2198.3Low (< 1.0%)Good
Di-HCl > 100.0245.1Very Low (< 0.2%)Excellent
Sulfate 85.0175.4 (broad)High (> 8.0%)Poor (Hydrate conversion)
Phosphate N/A (Gel)N/AExtremeUnviable

Conclusion & Product Recommendations

Based on the comparative crystallographic and physicochemical profiling, the Di-Hydrochloride (Di-HCl) salt emerges as the superior product alternative for API development.

  • Performance vs. Alternatives: While the Free Base suffers from poor aqueous solubility, and the Sulfate salt undergoes detrimental hydrate conversion (resulting in >8% weight gain at 75% RH), the Di-HCl salt maintains a robust 2D interpenetrating sheet network.

  • Causality of Stability: The high lattice energy of the Di-HCl salt—driven by strong, directional N-H···Cl interactions from both the primary amine and the pyridine nitrogen—locks the crystal structure, preventing water ingress and ensuring exceptional thermal stability (Melting Point: 245.1°C).

  • Recommendation: For oral solid dosage forms requiring high bioavailability and long-term shelf stability under accelerated conditions (40°C/75% RH), the Di-HCl salt of 1-(Pyridin-4-yl)piperidin-4-amine is the definitive choice.

References

  • Salt Selection in Drug Development Source: Pharmaceutical Technology URL:[Link]

  • Powder diffraction Source: Wikipedia (Citing Oxford University Press) URL: [Link]

  • Formation of quinol co-crystals with hydrogen-bond acceptors Source: Acta Crystallographica Section B (IUCr Journals) URL:[Link]

Sources

UV-Vis Absorption Maxima of Pyridine-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the UV-Vis absorption characteristics of pyridine-substituted piperidines, specifically focusing on the regioisomers: 1-(2-pyridyl)piperidine, 1-(3-pyridyl)piperidine, and 1-(4-pyridyl)piperidine.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Analytical Scientists

Executive Summary

Pyridine-substituted piperidines are ubiquitous pharmacophores in drug development (e.g., antihistamines, antipsychotics). Their electronic absorption spectra are critical for purity profiling, concentration determination, and pKa assessment. The position of the piperidine ring on the pyridine core (ortho, meta, or para) dictates the extent of electronic conjugation, resulting in distinct spectral signatures.

  • 4-Isomer (Para): Exhibits the strongest "push-pull" effect, leading to a high-intensity Charge Transfer (CT) band ~260–265 nm.

  • 2-Isomer (Ortho): Shows a distinct bathochromic shift (~293 nm) due to localized conjugation, though often sterically modulated.

  • 3-Isomer (Meta): Lacks direct resonance conjugation between the amine lone pair and the pyridine nitrogen, resulting in a spectrum resembling aniline/pyridine superposition (~250 nm, ~300 nm weak).

Comparative Data Analysis

The following data synthesizes experimental values and high-confidence structural analogues (e.g., dimethylaminopyridine, DMAP) where specific piperidine derivative data is limited.

Table 1: UV-Vis Absorption Maxima ( ) in Neutral Solvents
CompoundStructurengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(nm) [Solvent]
Extinction Coeff.[1][2][3] (

)
Electronic Transition
1-(4-Pyridyl)piperidine Para-substituted263 nm [MeCN] 258 nm [Hexane]High (~18,000

)
Strong Intramolecular Charge Transfer (ICT) (

)
1-(2-Pyridyl)piperidine Ortho-substituted293 nm , 258 nm [EtOH]ModerateMixed CT and

; Ortho-quinoid character
1-(3-Pyridyl)piperidine Meta-substituted250 nm , 305 nm (sh) [EtOH]LowLocal Excitation (LE); Disrupted conjugation
Pyridine (Reference) Unsubstituted250 nm, 270 nm (sh)Low (~2,000

)

(symmetry forbidden)

Note on Solvatochromism: These compounds exhibit positive solvatochromism . In polar aprotic solvents (DMSO, MeCN), the excited CT state is stabilized, shifting


 to longer wavelengths (Red Shift) compared to non-polar solvents (Hexane).
Table 2: pH-Dependent Spectral Shifts (Acidic Media)
CompoundProtonation SiteSpectral Effect (Acid vs. Neutral)Mechanism
4-Isomer Pyridine N (pKa ~9.6)Red Shift (+10-20 nm) Protonation enhances electron-withdrawing power of the ring, strengthening the "push-pull" system.
2-Isomer Pyridine N (pKa ~6-7)Blue Shift / Hypsochromic Steric hindrance and loss of

contribution often lead to a collapse of the long-wave band.
3-Isomer Pyridine N (pKa ~6.0)Minor Shift Inductive effect dominates; resonance contribution is minimal.

Mechanistic Insight: Electronic Pathways

The spectral differences arise from the ability of the piperidine nitrogen lone pair to donate into the pyridine ring's


-system.
Diagram 1: Resonance & Conjugation Efficiency

This diagram illustrates why the 4-isomer absorbs most intensely and the 3-isomer is electronically "silent" regarding conjugation.

G cluster_isomers Regioisomer Effects Piperidine Piperidine Lone Pair (n) Para 4-Isomer (Para) Direct Resonance Strong CT Band Piperidine->Para Strong Overlap Ortho 2-Isomer (Ortho) Direct Resonance Steric Strain Piperidine->Ortho Distorted Overlap Meta 3-Isomer (Meta) Inductive Only No Resonance Piperidine->Meta Node Mismatch PyridineRing Pyridine Pi System Para->PyridineRing Quinoid Structure (Low Energy Gap) Ortho->PyridineRing Local Dipole Meta->PyridineRing Perturbed Benzenoid

Caption: Comparative resonance efficiency. The 4-isomer allows full delocalization (quinoid character), lowering the HOMO-LUMO gap and causing intense absorption.

Experimental Protocols

To ensure reproducible data, follow this self-validating protocol. The high basicity of these compounds requires strict pH control.

Protocol A: Determination of and
  • Solvent Selection:

    • Primary: Acetonitrile (MeCN) - UV cutoff <190 nm, non-protic (avoids H-bond broadening).

    • Secondary: 0.1 M H2SO4 (for protonated species) or 0.1 M NaOH (for free base).

  • Stock Preparation:

    • Weigh ~10 mg of the piperidinyl-pyridine derivative.

    • Dissolve in 100 mL MeCN (Concentration ~

      
       M).
      
    • Validation: Sonicate for 5 mins to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare dilutions: 10, 20, 40, and 80

      
      M.
      
    • Measure Absorbance (A) from 200–400 nm.

  • Calculation:

    • Plot A vs. Concentration (M) at

      
      .
      
    • Slope = Molar Extinction Coefficient (

      
      ).
      
    • Acceptance Criteria:

      
      .[4]
      
Protocol B: pKa Determination via UV-Titration

Because the absorption spectrum changes upon protonation (especially for the 4-isomer), UV-Vis is an excellent method for pKa determination.

Workflow Start Prepare 50 µM Sample in Water Buffer Prepare 10 Buffers (pH 3.0 to 11.0) Start->Buffer Measure Measure UV Spectra (200-350 nm) Buffer->Measure Isosbestic Identify Isosbestic Point (Validates 2-state equilibrium) Measure->Isosbestic Plot Plot Abs @ Lambda_max vs pH Isosbestic->Plot Calc Sigmoidal Fit Inflection Point = pKa Plot->Calc

Caption: Workflow for spectrophotometric pKa determination. The presence of a sharp isosbestic point confirms a clean transition between free base and protonated species.

References

  • Comparison of Aminopyridine Isomers: BenchChem Technical Support. A Comparative Guide to Aminopyridine Isomers as Ligands. (2025).

  • DMAP Spectral Properties: Szydłowska, I., et al. Photoinduced intramolecular electron transfer in 4-dimethylaminopyridines. Phys. Chem. Chem. Phys. , 2003, 5, 1032-1038.

  • Fluorescence of 2-Isomer: Abdullah, Z., et al. 2-N-Anilinopyridine and 2-N-Piperidinopyridine: Fluorescence Properties. Int. J. Chem. Sci. , 2008, 6(2), 933-942.

  • Solvent Effects on Pyridines: NIST Chemistry WebBook. UV/Visible Spectrum of 4-Dimethylaminopyridine.

  • General Pyridine Spectra: Sielc Technologies. UV-Vis Spectrum of Pyridine.

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of Trihydrochloride Hydrates

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the precise characterization of an Active Pharmaceutical Ingredient (API) is non-negotiable. The exact stoichiometry, including the number of salt-formers and water molecules, directly impacts the molecular weight, which in turn affects dosage calculations, stability, and regulatory filings. Trihydrochloride hydrates (API • 3HCl • nH₂O) present a unique analytical challenge. Their multicomponent nature, combining an organic core with inorganic chlorides and associated water molecules, demands a robust, multi-faceted analytical approach.

This guide provides an in-depth comparison of analytical methodologies for characterizing these complex molecules, centered on Elemental Analysis (EA). We will explore the theoretical underpinnings, provide a field-tested experimental protocol for combustion analysis, and compare its performance against orthogonal techniques, offering the data and insights necessary for unambiguous stoichiometric determination.

The Theoretical Framework: Beyond Simple CHN

At its core, elemental analysis for pharmaceuticals relies on combustion, a technique refined from the Dumas method. A sample is combusted at high temperatures (typically >900°C) in a stream of pure oxygen. The resulting gases (CO₂, H₂O, N₂) are passed through a series of traps and detectors to quantify the mass of carbon, hydrogen, and nitrogen.

However, for a trihydrochloride hydrate, this process is complicated by two additional components:

  • Chlorine: The combustion process liberates chlorine, which is highly corrosive and interferes with the detectors. Modern elemental analyzers are equipped with "halogen scrubbers" or traps, often containing materials like silver wool or copper, which react with and remove the chlorine from the gas stream before it reaches the detectors.[1][2] For compounds with high halogen content, adding tungsten(VI) oxide (WO₃) to the sample can aid in complete combustion and capture of halogens.[3]

  • Water of Hydration: The analysis inherently measures all hydrogen present, whether from the organic API core or from the water of hydration.[3] Similarly, the total oxygen content is affected. Therefore, elemental analysis alone cannot differentiate between structural hydrogen and water-bound hydrogen. This ambiguity is a critical limitation and the primary reason why orthogonal techniques are necessary.

The calculation of the empirical formula from elemental analysis data is a multi-step process that involves converting the mass percentages of each element into molar ratios.[4][5][6][7][8]

A Validated Workflow for Elemental Analysis

A reliable protocol for analyzing a trihydrochloride hydrate is a self-validating system. This means incorporating checks and using orthogonal methods to confirm the data, rather than relying on a single measurement.

Experimental Protocol: Combustion Analysis
  • Sample Preparation (The Critical Step):

    • Homogenization: Ensure the sample is a fine, homogenous powder. If the sample has been milled, be aware that this can sometimes induce dehydration.[9]

    • Drying & Equilibration: The hygroscopic nature of many hydrochloride salts makes sample handling paramount.[3] Prepare the sample in a controlled-humidity environment (e.g., a glove box) to prevent uptake or loss of atmospheric moisture. Do not dry the sample in an oven, as this will drive off the water of hydration you intend to measure.

    • Weighing: Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the sample into a tin capsule.[3] The exact mass is crucial for accurate calculations. Seal the capsule quickly to minimize atmospheric exposure.

  • Instrument Setup:

    • Ensure the combustion and reduction tubes are packed correctly and have not exceeded their operational lifetime.

    • Verify that the halogen scrubber is fresh and appropriate for the expected amount of chlorine.

    • Calibrate the instrument using a certified standard (e.g., Acetanilide) to ensure the detectors are responding accurately.

  • Analysis:

    • Run a blank (empty tin capsule) to establish the baseline.

    • Analyze the certified standard to confirm calibration.

    • Analyze the trihydrochloride hydrate sample in triplicate to ensure precision.

  • Data Processing & Initial Calculation:

    • The instrument software will provide the weight percentages of Carbon (%C), Hydrogen (%H), and Nitrogen (%N).

    • The percentage of Chlorine (%Cl) must be determined by a separate method, typically ion chromatography or titration.[10]

    • The percentage of water (%H₂O) must be determined by a specific method like Karl Fischer titration.[11][12]

    • The percentage of the core API is determined by difference: %API = 100% - %Cl - %H₂O.

The following diagram illustrates the logical workflow for a comprehensive analysis.

G cluster_0 Sample Characterization Workflow cluster_1 Elemental Analysis (EA) cluster_2 Orthogonal Methods cluster_3 Data Synthesis & Calculation API API Sample (Drug-3HCl-nH₂O) EA Combustion Analysis (CHN Analyzer) API->EA KF Karl Fischer (KF) Titration API->KF IC Ion Chromatography (IC) API->IC Result_CHN Get %C, %H, %N EA->Result_CHN Calc Stoichiometry Calculation Result_CHN->Calc Result_H2O Get %H₂O KF->Result_H2O Result_Cl Get %Cl IC->Result_Cl Result_H2O->Calc Result_Cl->Calc Result_Final Final Formula: Drug • xHCl • yH₂O Calc->Result_Final

Caption: Workflow for unambiguous characterization of a trihydrochloride hydrate.

Comparative Analysis: Orthogonal Methods are Essential

Relying solely on CHN analysis for a trihydrochloride hydrate is insufficient and can lead to incorrect formula assignments. A multi-technique approach is required for trustworthy and defensible results.

Technique Principle What It Measures Pros Cons
Elemental Analysis (EA) High-temperature combustion and detection of resulting gases (CO₂, H₂O, N₂).Mass percentage of C, H, N in the entire sample.Rapid, inexpensive, requires small sample mass, provides core structural information.[10][13]Measures total hydrogen (cannot distinguish API-H from H₂O-H), interfered by halogens, indirect oxygen determination.
Karl Fischer (KF) Titration Titration based on a specific chemical reaction between iodine and water.Absolute water content (both bound and adsorbed).Highly specific and accurate for water ("gold standard"), sensitive to trace levels.[11][14]Reagents are sensitive and degrade, can be slower, requires trained personnel, not suitable for all samples.[11]
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature in a controlled atmosphere.Mass loss events, typically due to desolvation/dehydration and decomposition.Provides information on the temperature at which water is lost, can distinguish between different types of bound water.[14]Not specific to water (any volatile will cause mass loss), decomposition can overlap with dehydration, less precise than KF.[12]
Ion Chromatography (IC) Separation of ions based on their affinity for a stationary phase, followed by conductivity detection.Quantifies specific ions, in this case, chloride (Cl⁻).Highly specific and sensitive for chloride, can detect other ionic impurities simultaneously.[10][15][16]Requires sample dissolution, organic solvents can interfere with detection, method development can be complex.[17]

Synthesizing the Data: A Calculation Example

Let's assume an API with a proposed formula of C₂₀H₂₅N₅O • 3HCl • 2H₂O.

  • Theoretical Values:

    • MW of API (C₂₀H₂₅N₅O) = 351.45 g/mol

    • MW of 3HCl = 3 * 36.46 = 109.38 g/mol

    • MW of 2H₂O = 2 * 18.02 = 36.04 g/mol

    • Total MW = 496.87 g/mol

    • Theoretical %C = (20 * 12.01 / 496.87) * 100 = 48.34%

    • Theoretical %H = ((25 + 3 + 4) * 1.008 / 496.87) * 100 = 6.50%

    • Theoretical %N = (5 * 14.01 / 496.87) * 100 = 14.09%

    • Theoretical %Cl = (109.38 / 496.87) * 100 = 22.01%

    • Theoretical %H₂O = (36.04 / 496.87) * 100 = 7.25%

  • Experimental Data Acquisition:

    • EA yields: %C = 48.25, %H = 6.55, %N = 14.05

    • IC yields: %Cl = 21.95

    • KF Titration yields: %H₂O = 7.30

  • Validation and Conclusion: The close agreement between the experimental data and the theoretical values for the proposed C₂₀H₂₅N₅O • 3HCl • 2H₂O structure provides strong, validated evidence for this specific stoichiometric formula. The combination of techniques resolves the ambiguities inherent in any single method.

Conclusion

The elemental analysis of trihydrochloride hydrates is a foundational component of pharmaceutical characterization. However, to achieve the level of accuracy and certainty required in drug development, it cannot be a standalone technique. When the robust, high-throughput data from modern combustion analyzers are integrated with the specificity of orthogonal methods like Karl Fischer titration for water and ion chromatography for chloride, a complete and defensible picture of the molecule emerges. This synergistic approach transforms elemental analysis from a simple purity check into a powerful tool for precise stoichiometric confirmation.

References

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Simon, R. (2023). Quantifying Lysine and Chloride Counter Ions in Active Pharmaceutical Ingredients through HILIC-UV Analysis. Journal of Chemical and Pharmaceutical Research, 15(8). Retrieved from [Link]

  • Li, R., & Zhan, Z. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. Shimadzu. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • ESA Biosciences. (n.d.). New Approaches for Simultaneous API and Counterion Analysis Using Charged Aerosol Detection. Retrieved from [Link]

  • McCarthy, S. (2021). Overcoming Common Challenges to Determine Residual Impurities Using IC in APIs with Limited Water. LCGC International. Retrieved from [Link]

  • Elementar. (2023). Best practices for sample preparation in elemental analysis. Retrieved from [Link]

  • Zhang, X., et al. (2020). Ion chromatography as candidate reference method for the determination of chloride in human serum. Journal of Clinical Laboratory Analysis. Retrieved from [Link]

  • Schmidt, A. (2017). Calculate the Empirical Formula of a Hydrate. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 6: Determination of Empirical Formula. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). How To Find The Empirical Formula of a Hydrated Ionic Compound. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 5: Properties of Hydrates (Experiment). Retrieved from [Link]

  • Harvard University Department of Chemistry and Chemical Biology. (n.d.). Experiment 1 ∙ Hydrates. Retrieved from [Link]

  • Robertson Microlit Laboratories. (n.d.). Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Retrieved from [Link]

  • Scales and Balances. (2024). Karl Fischer vs Moisture Analysers Explained. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved from [Link]

  • Mandel Scientific. (n.d.). Scrubber, Halogen, Refill. Retrieved from [Link]

  • Study.com. (n.d.). Hydrates & Anhydrates | Definition, Formula & Examples. Retrieved from [Link]

  • Labtron. (n.d.). Elemental (CHN) Analyzer LCHN-A11. Retrieved from [Link]

  • American Laboratory. (2016). Determination of Water Content and Dynamic Vapor Sorption Using Gravimetric Methods, Karl Fischer Titration and Thermal Analysis. Retrieved from [Link]

  • CIGRE. (n.d.). Reliability and Improvements of Water Titration by the Karl Fischer Technique. Retrieved from [Link]

  • (n.d.). Determining the Formula of a Hydrate. Retrieved from [Link]

  • Mandel Scientific. (n.d.). B-Type Halogen Scrubber for TOC-LC. Retrieved from [Link]

  • Gawin, M., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules. Retrieved from [Link]

Sources

Publish Comparison Guide: Chromatographic Separation of 4-Pyridyl and 2-Pyridyl Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

The separation of 2-pyridyl and 4-pyridyl isomers represents a classic "critical pair" challenge in medicinal chemistry. These regioisomers often exhibit identical molecular weights and similar hydrophobicities (


), rendering standard C18 retention mechanisms insufficient.

The core difficulty arises from two factors:

  • Basicity Differences: The 4-pyridyl nitrogen is sterically unhindered and highly basic (pKa

    
     5-9 depending on substituents), leading to strong interactions with residual silanols on silica supports. This causes severe peak tailing.
    
  • Shape Similarity: Standard alkyl phases (C8, C18) lack the "shape selectivity" required to discriminate the subtle steric difference between the ortho (2-) and para (4-) positions.

This guide evaluates three distinct chromatographic strategies to resolve this pair: Supercritical Fluid Chromatography (SFC) , Fluorinated Reversed-Phase (PFP) , and High-pH Reversed-Phase .

Mechanistic Insight: Why C18 Fails

To select the right method, one must understand the molecular behavior of the analytes.

  • 4-Pyridyl Isomers: The nitrogen lone pair is fully exposed. This makes the molecule a strong Lewis base. On standard acidic silica (pH 2-3), it protonates and interacts ionically with residual silanols (

    
    ), resulting in broad, tailing peaks.
    
  • 2-Pyridyl Isomers: The nitrogen lone pair is sterically shielded by the adjacent ring substituent. This steric hindrance reduces solvation and silanol interaction, often leading to sharper peaks but lower retention compared to the 4-isomer.

Visualization: Interaction Mechanisms[1]

SeparationMechanism cluster_0 Analyte Properties cluster_1 Stationary Phase Interactions Py4 4-Pyridyl Isomer (Exposed N-Lone Pair) Silanol Residual Silanol (Ionic Interaction) Py4->Silanol Strong Binding (Severe Tailing) PFP PFP Ligand (Pi-Pi + Shape Selectivity) Py4->PFP Pi-Pi Interaction Py2 2-Pyridyl Isomer (Shielded N-Lone Pair) Py2->Silanol Weak Binding (Steric Hindrance) Py2->PFP Steric Exclusion (Shape Selectivity)

Caption: Figure 1. Mechanistic differences between 4-pyridyl and 2-pyridyl interactions. The exposed nitrogen of the 4-isomer drives silanol tailing, while PFP phases exploit shape selectivity.

Comparative Analysis of Separation Strategies

Method A: Supercritical Fluid Chromatography (SFC)

The Gold Standard for Basic Isomers

SFC is currently the most effective technique for separating pyridine isomers. The low viscosity of supercritical CO


 allows for high efficiency, while the unique stationary phases designed for SFC (specifically 2-Ethylpyridine) offer orthogonal selectivity.
  • Mechanism: The 2-Ethylpyridine (2-EP) stationary phase acts as a "shield." The basic pyridine groups on the stationary phase preferentially interact with residual silanols on the silica surface, effectively blocking them from the analyte. Furthermore, the pi-pi interaction between the analyte and the stationary phase provides excellent selectivity.

  • Advantages: No need for ion-pairing agents; rapid equilibration; "Green" solvent system.

Method B: Pentafluorophenyl (PFP) Reversed-Phase

The Orthogonal Problem Solver

When SFC is unavailable, PFP (F5) columns are the superior choice over C18.

  • Mechanism: The PFP ring is electron-deficient (Lewis Acid), creating a strong specific interaction with the electron-rich pyridine ring (Lewis Base). Additionally, the rigid aromatic ring of the PFP phase provides shape selectivity , easily distinguishing the linear 4-pyridyl from the "bent" 2-pyridyl geometry.

  • Advantages: Compatible with standard HPLC/UHPLC; highly MS-compatible (volatile buffers); distinct elution order compared to C18.

Method C: High-pH Reversed-Phase (C18)

The "Brute Force" Alternative

If specialized columns are unavailable, pH modification is the only viable C18 strategy.

  • Mechanism: By raising the mobile phase pH to >10 (using hybrid silica like XBridge or Gemini), the pyridine nitrogen (pKa ~5-7) is forced into its neutral (free base) state. This eliminates the cation-exchange interaction with silanols.

  • Advantages: Uses standard C18 columns (must be high-pH stable); excellent peak shape.

Performance Data Summary

The following data represents typical performance metrics for the separation of 2-phenylpyridine and 4-phenylpyridine (a common model system).

MetricSFC (2-Ethylpyridine) RP-HPLC (PFP) RP-HPLC (C18, pH 10) RP-HPLC (C18, pH 3)
Resolution (

)
> 3.5 (Excellent)> 2.5 (Good)~ 1.8 (Acceptable)< 1.0 (Co-elution)
Tailing Factor (

)
1.1 (Symmetric)1.2 (Good)1.1 (Symmetric)> 2.0 (Severe Tailing)
Run Time < 4 mins10-15 mins10-15 mins10-15 mins
Selectivity Driver H-Bonding / Pi-PiShape / ElectronicHydrophobicityHydrophobicity

Detailed Experimental Protocols

Protocol A: SFC Separation (Recommended)

Best for: High throughput, preparative scale-up, and strongly basic isomers.

  • Column: PrincetonSFC 2-Ethylpyridine or Waters Viridis 2-EP (5 µm, 4.6 x 250 mm).

  • Mobile Phase A: CO

    
     (SFC Grade).
    
  • Mobile Phase B: Methanol (No additives usually required; add 0.1% Ammonium Hydroxide if peaks tail).

  • Gradient: 5% to 40% B over 5 minutes.

  • Conditions:

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 120 bar

    • Temperature: 40°C

  • Validation Check: 2-pyridyl isomer typically elutes before 4-pyridyl due to lower basicity and steric shielding.

Protocol B: PFP Reversed-Phase Separation

Best for: Standard HPLC systems, MS detection.

  • Column: Agilent Poroshell 120 PFP or Phenomenex Kinetex F5 (2.7 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol promotes pi-pi interactions better than Acetonitrile).

  • Gradient:

    • 0 min: 10% B

    • 10 min: 60% B

    • 12 min: 60% B

  • Conditions:

    • Flow Rate: 1.0 mL/min[1][2][3]

    • Temperature: 35°C

  • Validation Check: Look for reversal of elution order compared to C18. The PFP phase often retains the more accessible 4-pyridyl species more strongly due to Lewis acid-base interaction.

Decision Tree: Selecting the Right Method

DecisionTree Start Start: Isomer Separation HasSFC Is SFC Available? Start->HasSFC UseSFC CHOICE 1: SFC (Col: 2-Ethylpyridine) Best Resolution & Speed HasSFC->UseSFC Yes CheckMS Is MS Sensitivity Critical? HasSFC->CheckMS No UsePFP CHOICE 2: RP-HPLC (Col: PFP / F5) Use MeOH/Formic Acid CheckMS->UsePFP Yes (Acidic Mobile Phase) UseHighPH CHOICE 3: High pH RP (Col: Hybrid C18) Use pH 10 Buffer CheckMS->UseHighPH No (Buffers OK)

Caption: Figure 2. Method selection workflow based on instrumentation and detection requirements.

References

  • Princeton Chromatography Inc. "Application Note: Selectivity of PrincetonSFC 2-Ethylpyridine."[4] PCI Applications Library. Link

  • Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Agilent Application Notes, 2014. Link

  • MAC-MOD Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." MAC-MOD Technical Reports. Link

  • Nacalai Tesque. "Cosmosil PYE and NPE Columns for Structural Isomers." Nacalai Technical Guide. Link

  • Sielc Technologies. "Separation of Pyridine, 2-phenyl- on Newcrom R1 HPLC column." Sielc Application Notebook. Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profile

1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride is a highly polar, salt-form intermediate often employed in the synthesis of kinase inhibitors and neurological therapeutics. As a trihydrochloride salt , this compound presents specific hazards distinct from its free-base counterparts.

While often classified under "General Irritants" in preliminary screenings, the 3x HCl stoichiometry implies that upon contact with moisture (mucous membranes, perspiration, lung tissue), this compound hydrolyzes to release hydrochloric acid equivalents. Consequently, it must be treated as a Corrosive Solid and a Respiratory Irritant .

Core Hazard Matrix
Hazard ClassRisk DescriptionCritical Mechanism
Respiratory HighHygroscopic Dust: Inhalation of dust leads to immediate acidification of respiratory mucosa.
Ocular SevereAcidic Hydrolysis: Contact with eyes causes rapid pH drop, leading to potential corneal damage.
Dermal ModerateIrritation upon prolonged contact; potential sensitization (pyridine moiety).
Physical Low/ModStatic Charge: Crystalline salts are prone to static buildup, increasing dispersion risk during weighing.

PPE Specifications (The Defense Matrix)

Do not rely on "standard" lab PPE. The following specifications are required for handling >50mg quantities.

A. Respiratory Protection (The Primary Barrier)[1]
  • Primary Control: All handling of the solid must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Defense (If Hood unavailable/Cleaning spills):

    • Minimum: N95 disposable respirator (protects against particulate).

    • Recommended: Half-face respirator with P100 cartridges (HEPA equivalent) + Acid Gas relief (Yellow/Magenta combo cartridge) to neutralize potential HCl off-gassing in humid environments.

B. Ocular & Face Protection[1][2][3][4][5][6][7][8]
  • Standard Operation: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to the risk of airborne dust entering from the side.

  • Large Scale (>5g): Add a Face Shield over goggles to protect neck and face from projectile powder or solution splashes.

C. Dermal Protection (Glove Selection)
  • Material: Nitrile Rubber (Minimum thickness: 5 mil / 0.12 mm).

  • Technique: Double Gloving is mandatory.[1]

    • Inner Glove: Standard Nitrile (Bright color, e.g., purple/blue).

    • Outer Glove: Extended cuff Nitrile (White/different color) to visualize tears immediately.

  • Breakthrough Logic: Pyridine derivatives can permeate nitrile; however, the salt form is less permeating. If the solid is dissolved in organic solvents (e.g., DCM, DMSO), check the breakthrough time for the solvent, not just the solute.

Operational Protocol: The Safe Handling Workflow

Phase 1: Pre-Operational Checks
  • Airflow Verification: Verify fume hood flow gauge is in the "Safe" zone.

  • Glove Integrity Test: Inflate the outer glove with air, twist the cuff, and check for pinhole leaks.

  • Static Neutralization: Place an ionizing fan or anti-static gun inside the hood if the ambient humidity is <30%. Dry salts "fly" easily.

Phase 2: Weighing & Transfer (Critical Risk Step)
  • Step 1: Tare the receiving vessel (vial/flask) before opening the chemical container.

  • Step 2: Open the stock container only inside the hood.

  • Step 3: Use a disposable anti-static spatula. Do not use metal spatulas if the salt is highly hygroscopic, as it may stick and flick.

  • Step 4 (The "Wet Transfer" Technique): If possible, add the solvent to the solid in the weighing boat (if compatible) to transfer it as a liquid, eliminating dust risk for the final transfer.

Phase 3: Decontamination & Doffing
  • Wipe Down: Use a wet paper towel (water/ethanol mix) to wipe the balance and immediate work area. Dry sweeping creates dust—always wet wipe.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Wash: Wash hands with soap and water immediately after leaving the lab.

Visualization: Safe Handling Logic Flow

The following diagram outlines the decision-making process for handling this specific salt.

SafeHandling Start START: Risk Assessment StateCheck Check Physical State Start->StateCheck Solid Solid (Powder/Crystal) RISK: Inhalation/Dust StateCheck->Solid Dry Salt Solution Solution (Dissolved) RISK: Splash/Permeation StateCheck->Solution Dissolved Controls_Solid Controls: 1. Fume Hood (Sash <18") 2. Goggles (Sealed) 3. Anti-Static Gun Solid->Controls_Solid Controls_Liq Controls: 1. Fume Hood 2. Face Shield (if >100mL) 3. Double Nitrile Gloves Solution->Controls_Liq Action_Weigh Action: Weighing *Use disposable spatula* *Keep draft shield closed* Controls_Solid->Action_Weigh Action_Trans Action: Transfer *Pour over secondary containment* Controls_Liq->Action_Trans Waste Disposal: Segregate as Solid Toxic or Solvent Waste Action_Weigh->Waste Action_Trans->Waste

Caption: Operational logic flow for distinguishing risks between solid (dust) and solution (splash) handling.

Disposal & Emergency Response

Waste Management Strategy
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a Hazardous Solid Waste drum labeled "Toxic/Corrosive Solids."

  • Liquid Waste:

    • Aqueous: Adjust pH to neutral (pH 6–8) before disposal if your facility permits; otherwise, segregate into "Aqueous Toxic" waste.

    • Organic: If dissolved in DMSO/Methanol, dispose in "Halogenated/Non-Halogenated Organic" waste streams. Do not mix with strong oxidizers.

Emergency Spills
  • Powder Spill:

    • Do NOT blow. Cover with a wet paper towel to dampen.

    • Scoop up the wet slurry and place in a hazardous waste bag.

    • Clean area with 5% Sodium Bicarbonate solution to neutralize potential acidity.

  • Exposure:

    • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The acidity requires immediate dilution.

    • Skin Contact: Wash with soap and water.[2][3][4][5][6] If redness persists, seek medical attention (potential pyridine sensitization).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1268289, 1-(Pyridin-4-yl)piperidine-4-carboxylic acid (Analogous Structure Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.